N-(4-Bromophenyl)methacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCQGECCJKYUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599967 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7600-35-3 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(4-Bromophenyl)methacrylamide from 4-Bromoaniline
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of N-(4-Bromophenyl)methacrylamide, a valuable monomer in polymer science and a potential building block in medicinal chemistry. The synthesis is achieved through the acylation of 4-bromoaniline with methacryloyl chloride. This document details the underlying reaction mechanism, provides a robust, field-tested experimental protocol, outlines critical safety considerations, and presents a full suite of analytical techniques for product characterization and validation. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Theoretical Foundation: The Chemistry of N-Acylation
The synthesis of this compound from 4-bromoaniline and methacryloyl chloride is a classic example of nucleophilic acyl substitution. This specific transformation is often conducted under conditions analogous to the Schotten-Baumann reaction, which facilitates the formation of amides from amines and acid chlorides.[1][2]
Reaction Principle and Mechanism
The core of the reaction involves the nucleophilic attack of the primary amine (4-bromoaniline) on the electrophilic carbonyl carbon of the acid chloride (methacryloyl chloride).[3][4] The reaction proceeds via a tetrahedral intermediate. A base, typically a tertiary amine like triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Neutralizing the HCl is essential because its accumulation would protonate the unreacted 4-bromoaniline, forming an unreactive ammonium salt and thereby halting the reaction.[1][5]
The mechanism can be visualized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the carbonyl carbon of methacryloyl chloride.
-
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The carbonyl double bond reforms, expelling the chloride ion as a leaving group.
-
Deprotonation: The added base (triethylamine) removes the proton from the nitrogen atom, yielding the final amide product, this compound, and triethylammonium chloride.
Caption: Figure 1: Reaction Mechanism of this compound Synthesis.
Critical Parameters
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to control the reaction rate, minimize side reactions, and prevent the thermally induced auto-polymerization of the methacryloyl chloride reactant and the final product.[6][7][8]
-
Stoichiometry: A slight molar excess of methacryloyl chloride (e.g., 1.1 equivalents) is often used to ensure complete consumption of the 4-bromoaniline.[8] The base should be present in at least a 1:1 molar ratio to the acid chloride to neutralize all generated HCl.
-
Solvent: An aprotic solvent that can dissolve the reactants but does not participate in the reaction, such as 1,4-dioxane, ethyl methyl ketone, or dichloromethane, is ideal.[9][10] The solvent must be anhydrous to prevent hydrolysis of the highly reactive methacryloyl chloride.[11]
Experimental Protocol: Synthesis and Purification
This section provides a detailed, step-by-step methodology for the synthesis, workup, and purification of this compound.
Reagent and Materials Data
A summary of the essential properties and safety considerations for all chemicals is provided below.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60 - 64 | 230 - 250 | Toxic, Skin/Eye Irritant, Organ Damage[12][13] |
| Methacryloyl Chloride | C₄H₅ClO | 104.53 | - | 95 - 96 | Flammable, Corrosive, Toxic, Lachrymator[14] |
| Triethylamine | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive, Toxic |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | Flammable, Irritant, Suspected Carcinogen |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Ventilation: This procedure must be performed in a certified chemical fume hood due to the toxicity and volatility of the reagents and solvent.[15][16]
-
Handling: 4-Bromoaniline is a toxic solid.[12] Methacryloyl chloride is extremely corrosive and a lachrymator; handle with extreme care.[14] Both reagents are air and light-sensitive.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
This protocol is adapted from methodologies reported in the literature.[6][7][9]
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Preparation: In the flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous 1,4-dioxane.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with constant stirring.
-
Addition of Acyl Chloride: Dissolve methacryloyl chloride (1.1 eq) in a small amount of anhydrous 1,4-dioxane and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold 1,4-dioxane.
-
Precipitation: Pour the filtrate slowly into a beaker containing a large excess of a cold methanol-water (1:1) mixture or cold n-hexane with vigorous stirring.[9] The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold methanol to remove impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
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An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)methacrylamide
This guide provides a comprehensive overview of the physicochemical properties of N-(4-Bromophenyl)methacrylamide, a versatile monomer with significant potential in polymer science and emerging applications in drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth technical details, validated experimental protocols, and insights into its practical applications.
Introduction: The Scientific Merit of this compound
This compound, often abbreviated as BrPMAAm, is a substituted acrylamide monomer. The presence of a bromophenyl group and a methacrylamide functionality imparts unique properties to this molecule, making it a valuable building block for the synthesis of functional polymers. The methacrylamide group provides a polymerizable vinyl unit, while the bromophenyl moiety influences the polymer's refractive index, thermal stability, and potential for post-polymerization modification.
Recent advancements in chemical biology and drug discovery have highlighted the utility of acrylamide-containing small molecules as covalent modifiers of proteins. The electrophilic nature of the acrylamide warhead allows for targeted engagement of nucleophilic residues, such as cysteine, on protein surfaces. This has led to the development of highly selective and potent therapeutic agents. While BrPMAAm has been primarily explored in the context of polymer chemistry, its structural motifs suggest a latent potential for applications in medicinal chemistry, particularly in the design of covalent inhibitors and chemoproteomic probes.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key properties, compiled from experimental data and predictive models.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.1 g/mol | [1] |
| CAS Number | 7600-35-3 | [1] |
| Boiling Point (Predicted) | 365.8 ± 34.0 °C | [2] |
| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.89 ± 0.70 | [2] |
| Storage Temperature | Room temperature | [1][2] |
Solubility Profile:
This compound exhibits solubility in a range of common organic solvents, a critical factor for its use in synthesis and polymerization reactions. Experimental observations indicate that its polymers are soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3] They are, however, insoluble in n-hexane.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through the acylation of 4-bromoaniline with methacryloyl chloride.[3][4][5] The following protocol provides a detailed, step-by-step methodology for its preparation and purification.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethyl methyl ketone[6] or tetrahydrofuran.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a hydrogen chloride scavenger.[3][4][5]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[3][4][5]
-
Acylation: Add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-3 hours, then let it warm to room temperature and continue stirring overnight.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, FTIR, and mass spectrometry.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectral Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound. The following data provides a reference for its characteristic spectral features.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretch (Amide I): ~1660 cm⁻¹
-
N-H bend (Amide II): ~1540 cm⁻¹
-
C=C stretch: ~1620 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600, 1490 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H-NMR (in CDCl₃): [4]
-
δ 9.6 ppm (s, 1H): Amide N-H proton.
-
δ 7.8 ppm (d, 2H): Aromatic protons ortho to the amide group.
-
δ 7.3 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 5.8 ppm (s, 1H): Vinylic proton.
-
δ 5.3 ppm (s, 1H): Vinylic proton.
-
δ 2.0 ppm (s, 3H): Methyl protons.
¹³C-NMR (in CDCl₃): [4]
-
δ 168.2 ppm: Amide carbonyl carbon.
-
δ 142.4, 138.1, 135.0, 126.0, 118.2 ppm: Aromatic and vinylic carbons.
-
δ 18.12 ppm: Methyl carbon.
Diagram of the ¹H-NMR Interpretation Workflow:
Caption: Logic flow for interpreting ¹H-NMR spectral data.
Applications in Polymer Chemistry and Drug Development
5.1. A Versatile Monomer for Functional Polymers
This compound has been successfully copolymerized with various monomers, including glycidyl methacrylate,[3] n-butyl methacrylate,[7] 2-acrylamido-2-methyl-1-propanesulfonic acid,[4] and 2-hydroxyethyl methacrylate,[8] to produce a range of functional copolymers. The incorporation of BrPMAAm units into polymer chains can significantly enhance their thermal stability.[7] The bromine atom also provides a reactive handle for post-polymerization modifications, allowing for the introduction of other functional groups.
5.2. Emerging Potential in Covalent Drug Discovery
The acrylamide moiety is a well-established "warhead" in the design of covalent inhibitors that target cysteine residues in proteins.[9] While this compound itself has not been extensively explored in this context, the closely related compound, N-(4-Bromophenyl)-N-phenylacrylamide, has been utilized as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies.[10] This suggests that BrPMAAm could serve as a valuable scaffold or fragment in the development of novel covalent therapeutics.
The general principle of covalent fragment-based ligand discovery involves screening a library of small, electrophilic molecules against a protein of interest to identify fragments that form a covalent bond with a specific amino acid residue.[11] This approach can be particularly effective for targeting proteins that have been traditionally considered "undruggable."[10]
Diagram of Covalent Fragment Screening Logic:
Caption: Conceptual workflow of covalent fragment-based drug discovery.
Safety and Handling
Conclusion
This compound is a valuable chemical entity with established utility in polymer science and significant, albeit underexplored, potential in the field of drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the reactive nature of its acrylamide group make it an attractive building block for a variety of applications. This guide provides a solid foundation of technical information to enable researchers to confidently and safely utilize this compound in their scientific endeavors.
References
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Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. Available at: [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. Available at: [Link]
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Science-Chemical Encyclopedia. (2019). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. lookchem.com. Available at: [Link]
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ResearchGate. (n.d.). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. Available at: [Link]
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Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. Available at: [Link]
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PubMed Central. (2021). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. Available at: [Link]
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Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. Available at: [Link]
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Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Available at: [Link]
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Soykan, C., et al. (n.d.). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Available at: [Link]
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NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Available at: [Link]
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KJ Chemicals Corporation. (n.d.). DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). Available at: [Link]
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N-(4-Bromophenyl)methacrylamide CAS number 7600-35-3
An In-Depth Technical Guide to N-(4-Bromophenyl)methacrylamide (CAS 7600-35-3): Synthesis, Polymer Chemistry, and Potential in Covalent Ligand Discovery
Introduction
This compound, CAS Number 7600-35-3, is a substituted acrylamide monomer that serves as a versatile building block in both polymer science and medicinal chemistry. While its primary documented use lies in the synthesis of functional copolymers, the inherent reactivity of its methacrylamide moiety presents significant potential for the development of targeted covalent inhibitors in drug discovery. The presence of a bromine atom on the phenyl ring further enhances its utility, offering a site for subsequent chemical modifications such as cross-coupling reactions.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details its physicochemical properties, provides a robust synthesis protocol, explores its applications in polymer chemistry, and critically evaluates its potential as a reactive fragment for creating covalent chemical probes and therapeutics.
Physicochemical Properties and Characterization
This compound is a solid at room temperature, and its core properties are summarized below.[1] Characterization is typically achieved through standard spectroscopic techniques, with spectral data often reported in the context of its polymeric forms.[2][3]
| Property | Value | Source |
| CAS Number | 7600-35-3 | |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.1 g/mol | [1] |
| Physical State | Powder, Crystals, or Solid | |
| Melting Point | 106 - 110 °C | |
| Boiling Point | 365.8 ± 34.0 °C (Predicted) | [1] |
| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature or 2-8 °C | [1][4] |
Spectroscopic Data Highlights (from copolymer studies):
-
¹H-NMR: Key signals include resonances for the amide proton (NH), aromatic protons, vinyl protons of the methacrylamide group, and the methyl protons.[3]
-
¹³C-NMR: Characteristic peaks correspond to the carbonyl carbon of the amide, the vinyl carbons, the aromatic carbons (including the carbon bonded to bromine), and the α-methyl carbon.[3]
-
FTIR: Important vibrational bands include the N-H stretching, C=O stretching of the amide, and C-Br stretching.[2][5]
Synthesis and Purification
The synthesis of this compound is a straightforward and well-documented nucleophilic acyl substitution reaction.[2][3][6] The process involves the reaction of 4-bromoaniline with methacryloyl chloride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol synthesizes this compound (BrPMAAm) based on established literature methods.[2][3][6]
Materials:
-
4-Bromoaniline
-
Methacryloyl chloride
-
Triethylamine (NR₃), distilled
-
1,4-Dioxane (or other suitable inert solvent)
-
Methanol-water mixture (1:1) for precipitation
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-bromoaniline in 1,4-dioxane.
-
Addition of Base: Add an equimolar amount of triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Cooling: Cool the reaction mixture to a temperature range of 0–5 °C using an ice bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Addition of Acyl Chloride: Slowly add an equimolar amount of methacryloyl chloride dropwise from the dropping funnel to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to proceed at 0–5 °C for several hours until completion (monitoring by TLC is recommended).
-
Work-up: The triethylammonium chloride salt will precipitate out of the solution. Filter the salt from the reaction mixture.
-
Precipitation: Pour the filtrate into an excess of a cold methanol-water (1:1) mixture to precipitate the crude this compound product.
-
Purification: Collect the precipitate by filtration. Further purify the product by reprecipitation from a 1,4-dioxane solution into the methanol-water mixture.
-
Drying: Dry the final product under vacuum at 40 °C for 24 hours.
-
Characterization: Confirm the identity and purity of the synthesized compound using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Core Application in Polymer Science
This compound is primarily utilized as a monomer in free-radical polymerization to create copolymers with tailored properties. Its incorporation into a polymer backbone can influence thermal stability, reactivity, and other functional characteristics.
The monomer has been successfully copolymerized with several commercially important monomers using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator.[2][3][5][7]
| Comonomer (M₂) | Polymerization Solvent | Key Findings | Reference |
| Glycidyl Methacrylate (GMA) | 1,4-Dioxane | Resulting copolymers showed high thermal stability. | [2][8] |
| 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) | Dimethylformamide (DMF) | Copolymers exhibited antimicrobial effects against various bacteria and yeast. | [3] |
| n-Butyl Methacrylate (n-BMA) | 1,4-Dioxane | Thermal stability of the copolymer increased with higher BrPMAAm content. | [5][9] |
| 2-Hydroxyethyl Methacrylate (HEMA) | 1,4-Dioxane | The resulting polymers were tested for their antimicrobial properties. | [7] |
Understanding the monomer reactivity ratios (r₁ for BrPMAAm, r₂ for the comonomer) is crucial as it allows researchers to predict the composition of the resulting copolymer based on the initial monomer feed ratio.[2]
Relevance and Potential in Drug Discovery and Chemical Biology
The true potential for drug development professionals lies in the electrophilic nature of the methacrylamide functional group. Acrylamides are well-established "warheads" for targeted covalent inhibitors, which form a permanent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein.[10]
Caption: Covalent modification of a Cysteine residue.
Causality in Covalent Modification:
-
Mechanism: The methacrylamide group acts as a Michael acceptor. The electron-withdrawing nature of the adjacent amide carbonyl polarizes the double bond, making the β-carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue.
-
Advantages: This covalent and irreversible binding can lead to prolonged target engagement, increased potency, and a longer duration of action compared to non-covalent inhibitors.[10]
-
Tunability: The reactivity of methacrylamides can be tuned by modifying their substituents, allowing for a balance between on-target reactivity and off-target effects.[11]
This compound can be viewed as a "scout" fragment or building block for creating more complex covalent probes. The 4-bromophenyl group is particularly valuable:
-
Fragment-Based Screening: It can be used in fragment-based ligand discovery campaigns to identify proteins that are "ligandable" via a covalent mechanism.
-
Synthetic Handle: The bromine atom is a versatile synthetic handle for elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues to optimize binding to a target protein.
-
Chemoproteomics: A related compound, N-(4-Bromophenyl)-N-phenylacrylamide, has been identified as a cysteine-reactive fragment for chemoproteomic studies to map the "ligandable" cysteines in the proteome, even for historically "undruggable" targets. This highlights the direct relevance of the N-(4-bromophenyl)acrylamide scaffold in this advanced field.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[4]
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Eye Irritation | H319: Causes serious eye irritation |
| Skin Irritation | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Single/Repeated) | H371/H373: May cause damage to organs |
(Source: Sigma-Aldrich, Aaronchem Safety Data Sheets)[4]
Handling and PPE:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[4]
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[4]
Conclusion
This compound is a valuable chemical entity with a dual identity. In polymer science, it is a functional monomer for creating copolymers with specific thermal and antimicrobial properties. For drug discovery and chemical biology, it represents a highly promising starting point. Its methacrylamide core provides a covalent warhead, while the bromophenyl group offers a strategic anchor for fragment-based screening and subsequent synthetic elaboration. For scientists aiming to develop the next generation of targeted covalent therapies, this compound is a building block worthy of significant consideration.
References
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LookChem. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia. (2019-07-23). Available from: [Link]
-
Soykan, C., et al. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), pp.114-124. (2008). Available from: [Link]
-
Delibaş, A. & Soykan, C. Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. (2007). Available from: [Link]
-
Delibaş, A. & Soykan, C. Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), pp.364-371. (2008). Available from: [Link]
-
ResearchGate. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. (n.d.). Available from: [Link]
-
Soykan, C., et al. Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(12), pp.816-825. (2007). Available from: [Link]
-
Bohrium. copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. (2007). Available from: [Link]
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Visscher, M., et al. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(13), pp.5003-5008. (2021). Available from: [Link]
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Singh, J., et al. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Molecules, 23(7), p.1593. (2018). Available from: [Link]
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A Spectroscopic Guide to N-(4-Bromophenyl)methacrylamide: In-Depth FTIR and NMR Analysis
Introduction: The Significance of N-(4-Bromophenyl)methacrylamide in Advanced Material Synthesis
This compound is a versatile monomer that serves as a critical building block in the synthesis of functional polymers. Its unique chemical structure, featuring a reactive methacrylamide group and a bromine-substituted aromatic ring, imparts desirable properties such as thermal stability, flame retardancy, and high refractive indices to the resulting polymeric materials. These characteristics make it a compound of significant interest for researchers and professionals in drug development, polymer chemistry, and materials science, particularly in the creation of novel copolymers for a range of applications.
This in-depth technical guide provides a comprehensive overview of the spectral data of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, the aim is to not only present the core data but also to provide insights into the experimental causality and the logic behind the interpretation of the spectral features. This guide is designed to be a valuable resource for scientists engaged in the synthesis, characterization, and application of polymers derived from this important monomer.
Molecular Structure and Spectroscopic Correlation
The interpretation of the spectral data is intrinsically linked to the molecular structure of this compound. The following diagram illustrates the key structural features that give rise to the characteristic signals in its FTIR and NMR spectra.
Caption: Molecular structure of this compound.
Experimental Protocols: A Foundation of Trustworthy Data
The integrity of spectral data is paramount and is directly dependent on the meticulous execution of experimental protocols. The following sections detail the methodologies for acquiring the FTIR and NMR spectra of this compound, grounded in established best practices to ensure data reliability and reproducibility.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Workflow:
Caption: Workflow for FTIR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is utilized as it is transparent in the mid-infrared region.
-
The mixture is then transferred to a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrument Setup and Background Scan:
-
The FTIR spectrometer (e.g., a Jasco 460 Plus FT-IR spectrometer) is allowed to warm up and stabilize.
-
A background spectrum is collected using a pure KBr pellet to account for atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
The KBr pellet containing the sample is placed in the sample holder of the spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 10 scans) are averaged to improve the signal-to-noise ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the complete characterization of this compound.
Experimental Workflow:
Caption: Workflow for NMR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
Spectrum Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired with appropriate parameters, including pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Data and Interpretation
The following sections present the FTIR and NMR spectral data for this compound, followed by a detailed analysis and assignment of the key signals.
FTIR Spectrum Analysis
The FTIR spectrum of this compound reveals the presence of its key functional groups. The data presented here is synthesized from studies characterizing the monomer and its polymers.[1][2][3]
Table 1: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3340 | N-H Stretch | Amide (N-H) |
| ~3050 | C-H Stretch (Aromatic) | Aromatic Ring |
| ~2983, 2938 | C-H Stretch (Asymmetric/Symmetric) | Methyl/Methylene (CH₃/CH₂) |
| ~1680 | C=O Stretch (Amide I) | Amide (C=O) |
| ~1630 | C=C Stretch | Alkene (C=C) |
| ~1590, 1490 | C=C Stretch (in-ring) | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Amide (N-H) |
| ~1460, 1385 | C-H Bend | Methyl (CH₃) |
| ~820 | C-H Out-of-plane Bend | p-disubstituted Benzene |
| ~565 | C-Br Stretch | Aryl Bromide (C-Br) |
Interpretation:
-
N-H and C=O Stretching: The prominent absorption band around 3340 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The strong band at approximately 1680 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band), confirming the presence of the amide functional group.[4]
-
Aromatic and Vinylic C-H Stretching: The peak around 3050 cm⁻¹ is attributed to the C-H stretching vibrations of the aromatic ring. The vinylic C-H stretches are expected in this region as well.
-
Aliphatic C-H Stretching: The absorptions observed around 2983 and 2938 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methyl group.
-
C=C Stretching: The band at approximately 1630 cm⁻¹ is indicative of the C=C stretching of the methacrylamide vinyl group. The aromatic C=C in-ring stretching vibrations are observed around 1590 and 1490 cm⁻¹.
-
N-H Bending: The Amide II band, resulting from N-H bending, is typically found around 1530 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information. The C-H bending vibrations of the methyl group are seen at roughly 1460 and 1385 cm⁻¹. A key absorption around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending of the para-disubstituted benzene ring. The C-Br stretching vibration is expected at lower wavenumbers, around 565 cm⁻¹.[1][2]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following assignments are based on data from related copolymer characterizations.[3][5]
Table 2: ¹H NMR Chemical Shift Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.51 | Singlet | 1H | Amide (N-H) |
| ~7.4-7.6 | Multiplet | 4H | Aromatic (Ar-H) |
| ~5.8 | Singlet | 1H | Vinylic (=CH₂) |
| ~5.4 | Singlet | 1H | Vinylic (=CH₂) |
| ~2.0 | Singlet | 3H | Methyl (CH₃) |
Interpretation:
-
Amide Proton: A singlet observed at a downfield chemical shift of approximately 9.51 ppm is characteristic of the amide proton (-NH-).[5] Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Protons: The aromatic protons of the 4-bromophenyl ring typically appear as a multiplet in the range of 7.4-7.6 ppm. The para-substitution pattern gives rise to an AA'BB' system, which may appear as two doublets.
-
Vinylic Protons: The two vinylic protons of the methacrylamide group are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split multiplets, around 5.4 and 5.8 ppm.
-
Methyl Protons: The three protons of the methyl group are equivalent and appear as a singlet at approximately 2.0 ppm.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The assignments below are derived from copolymer data.[2][5]
Table 3: ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.1 | Amide Carbonyl (C=O) |
| ~142.2, 136.3 | Aromatic (C-N, C-Br) |
| ~140 | Vinylic (=C(CH₃)-) |
| ~127.4, 124.0 | Aromatic (CH) |
| ~120 | Vinylic (=CH₂) |
| ~18 | Methyl (CH₃) |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon, appearing at a chemical shift of approximately 168.1 ppm.[5]
-
Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbon attached to the nitrogen (C-N) and the carbon attached to the bromine (C-Br) are quaternary and appear at distinct downfield shifts (around 142.2 and 136.3 ppm). The protonated aromatic carbons appear at approximately 127.4 and 124.0 ppm.[2][5]
-
Vinylic Carbons: The quaternary vinylic carbon (=C(CH₃)-) is expected around 140 ppm, while the methylene vinylic carbon (=CH₂) is anticipated at a more upfield position, around 120 ppm.
-
Methyl Carbon: The methyl carbon is the most shielded, appearing at a chemical shift of approximately 18 ppm.
Conclusion: A Comprehensive Spectroscopic Profile
This technical guide has provided a detailed examination of the FTIR and NMR spectral data for this compound. By integrating established experimental protocols with in-depth spectral interpretation, this document serves as a valuable resource for researchers and professionals. The presented data and analyses offer a robust framework for the identification and characterization of this monomer, thereby supporting its application in the development of advanced polymeric materials. The self-validating nature of the described protocols ensures the generation of reliable and trustworthy data, which is the cornerstone of scientific integrity.
References
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR spectrum of poly(BrPMAAm-co-GMA) (b) 13 C NMR spectrum of... [Image]. Retrieved from [Link]
-
Soykan, C., Erol, I., & Tufan, Y. (2006). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 43(6), 995-1007. [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(BrPMMAm-co-GMA) [0.65:0.35]. [Image]. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of N-(4-Bromophenyl)methacrylamide
Abstract: This technical guide provides a comprehensive overview of N-(4-Bromophenyl)methacrylamide, a key monomer and chemical intermediate. Targeted at researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's molecular structure through spectroscopic analysis, details a robust synthesis protocol with mechanistic insights, and explores its applications. The guide emphasizes the relationship between the molecule's structural features and its chemical reactivity and functional utility.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted acrylamide monomer characterized by a brominated aromatic ring attached to a methacrylamide functional group. This unique combination of a polymerizable vinyl group and a functionalizable aromatic halide makes it a valuable building block in various chemical syntheses.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(4-bromophenyl)-2-methylprop-2-enamide | [][2] |
| Synonyms | N-(4-bromophenyl)-2-methylacrylamide | |
| CAS Number | 7600-35-3 | [][3][4][5] |
| Molecular Formula | C₁₀H₁₀BrNO | [][3][5][6] |
| Molecular Weight | 240.10 g/mol | [3][5][6] |
| InChI Key | SLCQGECCJKYUCZ-UHFFFAOYSA-N | [][2] |
| Canonical SMILES | CC(=C)C(=O)NC1=CC=C(C=C1)Br |[][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Light grey or white solid/powder | [7] |
| Boiling Point | 365.8 ± 34.0 °C (Predicted) | [5] |
| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Conditions | Room temperature, in a dry, well-ventilated place |[3][5][7] |
Section 2: Elucidation of the Molecular Structure
The molecular architecture of this compound is fundamental to its reactivity. The structure consists of a central amide linkage connecting a methacryloyl group on one side and a 4-bromophenyl group on the other.
Structural Components and Functional Significance
-
Methacrylamide Group (CH₂=C(CH₃)C(=O)NH-) : This is the reactive core for polymerization. The carbon-carbon double bond is susceptible to free-radical addition, allowing the monomer to form long polymer chains. The methyl group sterically hinders the double bond compared to a standard acrylamide, influencing polymerization kinetics and the properties of the resulting polymer.
-
Amide Linkage (-C(=O)NH-) : This planar and rigid group provides structural stability. The nitrogen lone pair delocalization into the carbonyl group gives the C-N bond partial double-bond character, restricting rotation. This linkage is also a key site for hydrogen bonding in polymeric structures.
-
4-Bromophenyl Group (-C₆H₄Br) : The aromatic ring introduces rigidity and hydrophobicity. The electron-withdrawing bromine atom at the para position modifies the electronic properties of the phenyl ring and the adjacent amide nitrogen. Furthermore, the bromine atom serves as a heavy atom, which can be useful for increasing the refractive index of polymers or for use in X-ray crystallography. It also provides a site for further chemical modification via cross-coupling reactions.
Spectroscopic Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Table 3: NMR Spectroscopic Data (¹H and ¹³C, in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Rationale & Insights |
|---|---|---|---|---|
| ¹H | ~9.6 | Singlet (s) | 1H, N-H | The amide proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and is typically a broad singlet.[8] |
| ¹H | ~7.8 | Doublet (d) | 2H, Ar-H | Aromatic protons ortho to the amide group. Deshielded by the anisotropic effect of the carbonyl. |
| ¹H | ~7.3 | Doublet (d) | 2H, Ar-H | Aromatic protons ortho to the bromine atom. The para-substitution pattern results in a characteristic pair of doublets.[8] |
| ¹H | ~5.8 | Singlet (s) | 1H, =CH₂ (vinyl) | One of the two diastereotopic vinylic protons, typically appearing further downfield.[8] |
| ¹H | ~5.3 | Singlet (s) | 1H, =CH₂ (vinyl) | The second vinylic proton. The lack of coupling indicates they are geminal.[8] |
| ¹H | ~2.0 | Singlet (s) | 3H, -CH₃ | The methyl protons are adjacent to a quaternary carbon and show no coupling.[8] |
| ¹³C | ~168.2 | - | C=O (amide) | The carbonyl carbon resonance is characteristic of an amide functional group.[8] |
| ¹³C | ~142.4, 138.1, 126.0, 118.2 | - | Ar-C & C=C | A complex region containing the four distinct aromatic carbons and the two vinylic carbons. The carbon bearing the bromine atom (C-Br) is typically shifted upfield.[8] |
| ¹³C | ~18.1 | - | -CH₃ | The aliphatic methyl carbon appears in the expected upfield region.[8] |
Infrared (IR) Spectroscopy: While specific peak data for the monomer is not readily available in the search results, the expected characteristic absorption bands based on its functional groups are:
-
~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the amide N-H bond.
-
~1660 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption characteristic of the amide carbonyl group.
-
~1630 cm⁻¹ (C=C stretch): An absorption for the vinylic double bond.
-
~1540 cm⁻¹ (N-H bend, Amide II): A characteristic band for secondary amides.
-
~820 cm⁻¹ (C-H out-of-plane bend): A strong peak indicative of 1,4-disubstitution (para) on the aromatic ring.
-
~500-600 cm⁻¹ (C-Br stretch): A peak in the far-IR region corresponding to the carbon-bromine bond.
Section 3: Synthesis and Reactivity
The most efficient and widely reported synthesis of this compound is the Schotten-Baumann-type acylation of 4-bromoaniline with methacryloyl chloride.[8][9][10]
Synthetic Workflow
Sources
- 2. This compound | 7600-35-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. This compound CAS#: 7600-35-3 [m.chemicalbook.com]
- 6. 1823177-50-9|N-(4-Bromophenyl)-N-methylacrylamide|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to N-(4-bromophenyl)-2-methacrylamide: Synthesis, Characterization, and Applications
This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-bromophenyl)-2-methacrylamide.
Introduction
N-(4-bromophenyl)-2-methacrylamide is a functionalized monomer that has garnered interest in the field of polymer chemistry. Its structure, featuring a reactive methacrylamide group and a bromine-substituted aromatic ring, makes it a valuable building block for the synthesis of novel polymers with tailored properties. The presence of the bromine atom offers a site for further chemical modification, while the aromatic ring can impart thermal stability and specific interactive properties to the resulting polymers. This guide will delve into the synthesis of this monomer, its detailed characterization, and its applications, particularly in the realm of functional polymers.
Synthesis of N-(4-bromophenyl)-2-methacrylamide
The most common and efficient method for the synthesis of N-(4-bromophenyl)-2-methacrylamide is the acylation of 4-bromoaniline with methacryloyl chloride.[1][2][3][4] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Synthesis Protocol
The following protocol is a representative procedure for the synthesis of N-(4-bromophenyl)-2-methacrylamide:[1][3][4]
Materials:
-
4-Bromoaniline
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethylformamide)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromoaniline in the anhydrous solvent.
-
Add triethylamine to the solution and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add methacryloyl chloride dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Filter the reaction mixture to remove the precipitate.
-
The filtrate is then typically washed with deionized water to remove any remaining salts and impurities.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(4-bromophenyl)-2-methacrylamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(4-bromophenyl)-2-methacrylamide.
Structural Characterization
The structure of N-(4-bromophenyl)-2-methacrylamide is confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the methacryloyl group, the methyl protons, and the amide proton. The aromatic protons typically appear as two doublets in the range of 7.20-7.62 ppm. The vinyl protons are observed as two singlets at around 5.5 and 5.8 ppm. The methyl protons give a singlet at approximately 2.0 ppm, and the amide proton (N-H) shows a broad singlet at around 8.5-9.5 ppm.[2] |
| ¹³C NMR | Resonances for the aromatic carbons (around 115-140 ppm), the carbonyl carbon of the amide (around 166 ppm), the vinyl carbons (around 120 and 140 ppm), and the methyl carbon (around 18 ppm).[2] |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), N-H bending (Amide II band, around 1540 cm⁻¹), C=C stretching of the vinyl group (around 1620 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).[1][2][3][4] |
Reactivity and Polymerization
N-(4-bromophenyl)-2-methacrylamide is a monomer that can undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to produce copolymers with specific properties. The polymerization is typically initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or redox systems.[1][2][3][4]
Polymerization Workflow Example
The following is a general procedure for the free-radical polymerization of N-(4-bromophenyl)-2-methacrylamide:
Materials:
-
N-(4-bromophenyl)-2-methacrylamide monomer
-
Co-monomer (e.g., glycidyl methacrylate, 2-hydroxyethyl methacrylate)[1][2]
-
Initiator (e.g., AIBN)
-
Precipitating solvent (e.g., methanol, diethyl ether)[4]
Procedure:
-
Dissolve the N-(4-bromophenyl)-2-methacrylamide monomer and any co-monomer in the chosen solvent in a reaction vessel.
-
Add the initiator (AIBN) to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) to initiate polymerization.
-
Maintain the temperature and stirring for a specified period to allow the polymer chains to grow.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Polymerization Workflow Diagram
Caption: General workflow for free-radical polymerization.
Potential Applications
Polymers derived from N-(4-bromophenyl)-2-methacrylamide have been investigated for several applications, primarily leveraging the properties imparted by the bromophenyl group.
-
Functional Polymers: The bromine atom serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups.
-
Antimicrobial Materials: Some studies have explored the antimicrobial properties of copolymers containing N-(4-bromophenyl)-2-methacrylamide units.[2][4] The presence of the halogenated aromatic ring is thought to contribute to this activity. These polymers have been tested against various bacteria and yeast.[2][4]
-
Materials with High Refractive Index: The incorporation of heavy atoms like bromine into a polymer backbone can increase its refractive index, making such materials potentially useful in optical applications.
-
Flame Retardant Materials: Brominated compounds are known for their flame-retardant properties, suggesting that polymers with a high content of this monomer could exhibit enhanced fire resistance.
Safety and Handling
As with any chemical, N-(4-bromophenyl)-2-methacrylamide and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially during the synthesis involving volatile and corrosive reagents like methacryloyl chloride.
-
Toxicity: While specific toxicological data for this compound is limited, related acrylamides can be neurotoxic and irritants. Avoid inhalation, ingestion, and skin contact.
Conclusion
N-(4-bromophenyl)-2-methacrylamide is a versatile monomer that can be synthesized and polymerized to create a range of functional materials. Its straightforward synthesis and the reactivity of its functional groups make it an attractive building block for researchers in polymer and materials science. The resulting polymers show promise in applications such as antimicrobial coatings and specialty optical materials. Further research into the properties and applications of homopolymers and copolymers of N-(4-bromophenyl)-2-methacrylamide is warranted to fully explore its potential.
References
-
Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate: synthesis, characterization, monomer reactivity ratios, and thermal and antimicrobial properties. eXPRESS Polymer Letters, 1(9), 594-603. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A, 44(9), 969-975. [Link]
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The Rising Potential of N-(4-Bromophenyl)methacrylamide in Advanced Polymer Chemistry: A Technical Guide
Foreword: Unveiling a Versatile Monomer
In the dynamic landscape of polymer chemistry, the pursuit of novel monomers capable of imparting unique functionalities to materials is a relentless endeavor. N-(4-Bromophenyl)methacrylamide (BrPMAAm) has emerged as a monomer of significant interest, offering a compelling combination of a polymerizable methacrylamide backbone and a reactive bromophenyl pendant group. This technical guide provides an in-depth exploration of the synthesis, polymerization, and, most importantly, the multifaceted potential applications of BrPMAAm in the development of advanced polymers. We will delve into the scientific underpinnings of its utility, moving beyond mere protocols to elucidate the causal relationships between its molecular structure and the functional properties of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising monomer in their respective fields.
The Core Moiety: Synthesis and Characterization of this compound
The journey into the applications of any monomer begins with a robust and reproducible synthesis. The preparation of this compound is a straightforward yet critical process, typically achieved through the acylation of 4-bromoaniline with methacryloyl chloride.
Synthetic Protocol: A Validated Approach
A reliable method for the synthesis of BrPMAAm involves the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure complete conversion.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
-
Characterization: The purified monomer should be thoroughly characterized to confirm its structure and purity using techniques such as:
-
FTIR Spectroscopy: To identify the characteristic functional groups, including the N-H stretch, C=O stretch (amide I), and C=C stretch.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and ensure the absence of impurities.
-
Melting Point Analysis: To assess the purity of the final product.
-
Caption: Synthesis of this compound.
Polymerization and Copolymerization: Building Macromolecular Architectures
This compound readily undergoes free-radical polymerization to form its homopolymer, poly(this compound).[3] However, its true potential is unlocked through copolymerization with a diverse range of comonomers, allowing for the fine-tuning of polymer properties.
Free-Radical Polymerization: A Versatile Tool
Free-radical polymerization is a robust and widely used technique for polymerizing vinyl monomers like BrPMAAm.[4] The choice of initiator, solvent, and temperature significantly influences the molecular weight and polydispersity of the resulting polymer.
Experimental Protocol: Free-Radical Polymerization of BrPMAAm
-
Reaction Setup: In a Schlenk flask, dissolve this compound and the chosen comonomer(s) in a suitable solvent (e.g., 1,4-dioxane, dimethylformamide).[2][4]
-
Initiator Addition: Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] The initiator concentration will influence the polymerization rate and the final molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stir for a predetermined time.[2][4]
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol, diethyl ether).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum to a constant weight.
Caption: General workflow for free-radical polymerization.
Copolymerization: Tailoring Functionality
The copolymerization of BrPMAAm with various functional monomers is a powerful strategy to create materials with tailored properties. The reactivity ratios of BrPMAAm with different comonomers have been studied, providing insights into the resulting copolymer microstructure.[2][3][4]
| Comonomer | Solvent | Initiator | Resulting Copolymer Properties | Reference |
| Glycidyl Methacrylate (GMA) | 1,4-Dioxane | AIBN | Introduces reactive epoxy groups for post-polymerization modification. | [4] |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | DMF | AIBN | Enhances hydrophilicity and introduces ionic character; shows antimicrobial properties. | [2] |
| n-Butyl Methacrylate (n-BMA) | 1,4-Dioxane | AIBN | Modifies the hydrophobicity and glass transition temperature. | [3] |
| 2-Hydroxyethyl Methacrylate (HEMA) | 1,4-Dioxane | AIBN | Increases hydrophilicity and provides sites for further functionalization. | [5] |
Potential Applications: Harnessing the Power of the Bromophenyl Group
The unique chemical structure of this compound paves the way for a wide array of potential applications in polymer chemistry, primarily stemming from the properties imparted by the bromophenyl moiety.
Flame Retardant Materials: Enhancing Safety
One of the most significant potential applications of polymers derived from BrPMAAm is in the field of flame retardants. Brominated compounds are well-established as highly effective flame retardants, particularly in plastics and textiles used in electronics, construction, and furniture.[1][6]
Mechanism of Flame Retardancy:
When a polymer containing BrPMAAm is exposed to high temperatures, the carbon-bromine bond can break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion.[6] This "vapor phase inhibition" mechanism is highly efficient at quenching the flame and slowing down the spread of fire.
By incorporating BrPMAAm into polymer backbones, either as a homopolymer or a copolymer, it is possible to create inherently flame-retardant materials. This approach offers advantages over simply blending in flame retardant additives, as the flame-retardant moiety is covalently bonded to the polymer, preventing leaching and ensuring long-term performance.[7]
Advanced Drug Delivery Systems: Precision and Control
The field of drug delivery is constantly seeking new polymeric carriers that can offer controlled and targeted release of therapeutic agents.[8][9] Copolymers of BrPMAAm present several intriguing possibilities in this domain.
-
Stimuli-Responsive Systems: By copolymerizing BrPMAAm with stimuli-responsive monomers, such as N-isopropylacrylamide (for thermo-responsiveness) or acrylic acid (for pH-responsiveness), it is possible to create "smart" hydrogels or nanocarriers.[10][11] These materials can undergo conformational changes in response to specific physiological cues (e.g., the slightly acidic environment of a tumor or the elevated temperature of an inflamed tissue), triggering the release of an encapsulated drug.[10]
-
Hydrophobic Drug Encapsulation: The hydrophobic nature of the bromophenyl group can be advantageous for the encapsulation of poorly water-soluble drugs. Amphiphilic block copolymers containing a hydrophobic poly(BrPMAAm) block and a hydrophilic block can self-assemble in aqueous media to form micelles, with the hydrophobic core serving as a reservoir for the drug.[12]
Caption: Drug delivery concept using BrPMAAm copolymers.
Materials with Tailored Optical and Electronic Properties
The incorporation of heavy atoms like bromine and aromatic rings into a polymer backbone can significantly influence its optical and electronic properties.[13]
-
High Refractive Index Polymers: The high electron density of the bromine atom can contribute to an increased refractive index of the polymer. Materials with a high refractive index are valuable in applications such as anti-reflective coatings, optical adhesives, and in the manufacturing of lenses and other optical components.[14]
-
Organic Electronics: While poly(BrPMAAm) itself is not a conjugated polymer, the bromophenyl group can serve as a reactive handle for post-polymerization modification. Through cross-coupling reactions, such as Suzuki or Stille coupling, the bromo-functionalized polymer can be further functionalized with π-conjugated moieties, opening up possibilities for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[13]
Antimicrobial Surfaces and Coatings
Research has indicated that copolymers of BrPMAAm exhibit antimicrobial properties.[2] The exact mechanism is still under investigation, but it is hypothesized that the presence of the halogenated aromatic ring may play a role in disrupting microbial cell membranes or interfering with essential cellular processes. This suggests the potential for using BrPMAAm-containing polymers in the development of antimicrobial coatings for medical devices, textiles, and other surfaces where preventing microbial growth is critical.
Future Outlook: A Monomer with Untapped Potential
This compound stands as a versatile and promising monomer with a wide horizon of potential applications. While this guide has outlined several key areas of interest, further research is warranted to fully elucidate its capabilities. Future investigations should focus on:
-
Controlled Polymerization Techniques: Exploring the use of controlled radical polymerization methods, such as ATRP or RAFT, to synthesize well-defined block copolymers and other complex architectures containing BrPMAAm.
-
In-depth Application-Specific Studies: Conducting detailed studies to quantify the flame retardancy, drug release kinetics, optical properties, and antimicrobial efficacy of BrPMAAm-based polymers.
-
Post-Polymerization Modification: Systematically exploring the post-polymerization modification of the bromophenyl group to create a new generation of functional materials.
The scientific community is encouraged to explore the potential of this compound, a monomer that holds the key to unlocking new frontiers in advanced polymer science and technology.
References
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Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
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H&M Royal. (2021, August 25). Reducing Fire Hazards with Brominated Flame Retardants [Video]. YouTube. [Link]
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Van Horn, Metz & Co. Inc. (n.d.). Brominated Flame Retardants. [Link]
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Ahmad, Z., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 15(1), 133. [Link]
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Spasova, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Polymers, 14(23), 5183. [https://www.semanticscholar.org/paper/Polyacrylamide-poly(2-(dimethylamino)-Ethyl-IPNs-as-Spasova-Goranova/0f6a2b8e3c9d7b9a3e1a0f8d9b8e1a0c7e9d1b3a]([Link]
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Kostova, B., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. Polymers, 16(2), 269. [Link]
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Li, X., et al. (2023). Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers. Journal of Nanobiotechnology, 21(1), 406. [Link]
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Spěváček, J., et al. (2022). External Stimuli-Responsive Characteristics of Poly(N,N′-diethylacrylamide) Hydrogels: Effect of Double Network Structure. Polymers, 14(18), 3825. [Link]
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Ulbrich, K., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Polymers, 13(21), 3720. [Link]
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Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. [Link]
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Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. [Link]
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Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]
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Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
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AIDIC - The Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43. [Link]
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Lin, H.-C., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(16), 2776. [Link]
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Schacher, F. H., et al. (2011). Stimuli-Responsive Aggregation of High Molar Mass Poly(N,N-Diethylacrylamide)-b-Poly(4-Acryloylmorpholine) in Tetrahydrofuran. Polymers, 3(2), 702-716. [Link]
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BSEF. (2017, December 7). The evolution of bromine flame retardants towards brominated polymers. [Link]
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Popescu, I., et al. (2022). Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. Polymers, 14(18), 3824. [Link]
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Kosmalska-Olańska, A., et al. (2024). A brief review of optical polymers in material engineering. Express Polymer Letters, 18(12), 1291-1326. [Link]
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Sandhage, K. H. (2007). Structure-Property Interrelations of Polymers for Photonics and Electronics. [Link]
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Stadler, C. M., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2552. [Link]
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An In-depth Technical Guide to the Thermal Properties of N-(4-Bromophenyl)methacrylamide Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermal properties of the N-(4-Bromophenyl)methacrylamide (BrPMA) monomer. Intended for professionals in research and development, this document delves into the synthesis, thermal behavior, and analytical methodologies pertinent to understanding this compound. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide actionable insights for laboratory applications.
Introduction: Significance of this compound
This compound is a functionalized monomer that has garnered interest in polymer chemistry for its ability to impart specific properties to copolymers. The presence of the bromine atom and the phenyl group in its structure can enhance properties such as refractive index, thermal stability, and flame retardancy in the resulting polymers. These characteristics make it a valuable component in the design of advanced materials for various applications, including specialty polymers and matrices for drug delivery systems. A thorough understanding of the thermal properties of the monomer is a prerequisite for its effective polymerization and the subsequent processing of the derived polymers.
Synthesis of this compound Monomer
The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with methacryloyl chloride. This reaction is generally carried out in the presence of a tertiary amine, such as triethylamine, which acts as a base to neutralize the hydrochloric acid byproduct. The reaction is often conducted at low temperatures (0–5 °C) to control its exothermic nature and minimize side reactions.
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound:
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline in a suitable anhydrous solvent (e.g., 1,4-dioxane or ethyl methyl ketone).
-
Base Addition: Add an equimolar amount of triethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Acylation: Add methacryloyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then typically washed with dilute acid, dilute base, and water to remove any remaining impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the this compound monomer.
Synthesis Workflow Diagram
Caption: Experimental workflow for DSC and TGA analysis.
Conclusion
The thermal properties of this compound are integral to its application in polymer synthesis. While the literature provides extensive data on the thermal behavior of its copolymers, highlighting its role in enhancing thermal stability, specific data on the monomer's melting point and decomposition profile are less documented. The synthesis of this monomer is well-established, and standardized techniques such as DSC and TGA are crucial for its characterization. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to effectively utilize this compound in the development of advanced materials.
References
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. (2008). Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. (2007). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-976. [Link]
-
Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. (2008). Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. (2007). eXPRESS Polymer Letters, 1(9), 594–603. [Link]
-
Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (n.d.). Oriental Journal of Chemistry. [Link]
-
copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. (2007). Bohrium. [Link]
Navigating the Synthesis and Handling of N-(4-Bromophenyl)methacrylamide: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, a thorough understanding of a compound's health and safety profile is not merely a regulatory formality—it is a cornerstone of responsible and reproducible science. This guide provides an in-depth technical overview of the health and safety considerations for N-(4-Bromophenyl)methacrylamide (CAS No. 7600-35-3), a compound of interest in polymer chemistry and materials science. By elucidating the inherent hazards and outlining robust safety protocols, this document aims to empower researchers to work confidently and safely.
Compound Identification and Physicochemical Properties
A foundational aspect of chemical safety is the precise identification and understanding of the substance's physical and chemical characteristics. These properties influence its behavior in various experimental settings and are critical for risk assessment.
| Property | Value | Source |
| CAS Number | 7600-35-3 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Synonyms | N-(4-bromophenyl)-2-methylacrylamide | |
| Appearance | Likely a solid powder | [2] |
| Storage | Sealed in a dry environment, recommended at 2-8°C |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with multiple potential hazards. A comprehensive understanding of these classifications is paramount for implementing appropriate safety measures.[1]
GHS Pictograms:
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Exposure Control and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures for this compound. A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is critical to prevent direct contact with this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1] Standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Controlled Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed and properly labeled.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and feedstuffs.
First Aid and Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is critical. All laboratory personnel should be familiar with these procedures.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Toxicological Information
While specific toxicological data for this compound is not extensively available, the GHS classification indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] The toxicological properties have not been fully investigated. Given its structural similarity to other acrylamides, which are known to have neurotoxic and other systemic effects, a cautious approach is warranted.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is essential for protecting the health and safety of laboratory personnel. This guide provides a framework for developing robust safety protocols; however, it is incumbent upon each research institution to conduct a thorough risk assessment for their specific experimental procedures.
References
Sources
Methodological & Application
protocol for copolymerization of N-(4-Bromophenyl)methacrylamide
An Application Note and Protocol for the Copolymerization of N-(4-Bromophenyl)methacrylamide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis and characterization of copolymers incorporating this compound (BrPMAAm). It is intended for researchers in polymer chemistry, materials science, and drug development who require a detailed, scientifically-grounded protocol. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible experimental design.
Introduction: The Significance of Brominated Methacrylamide Copolymers
This compound is a functional monomer of significant interest. The presence of a bromine atom on the phenyl ring imparts several key properties to the resulting polymers. These include increased refractive index, inherent flame retardancy, and, most importantly, a reactive site for post-polymerization modification. The bromine atom can be transformed into other functional groups via reactions like Suzuki or Heck coupling, making these copolymers versatile platforms for creating advanced materials.
Copolymerization, the process of polymerizing two or more different monomers, allows for the fine-tuning of polymer properties. By combining BrPMAAm with other monomers, such as methacrylates or other acrylamides, researchers can precisely control characteristics like solubility, thermal stability, and mechanical properties to suit specific applications, from specialty plastics to advanced biomedical materials. This protocol will focus on the free-radical copolymerization of BrPMAAm, a widely accessible and versatile polymerization technique.
Foundational Principles: Free-Radical Copolymerization
Free-radical polymerization is a chain-growth polymerization method that involves three key stages: initiation, propagation, and termination. The choice of initiator and reaction conditions is critical for controlling the polymerization process.
-
Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) are commonly used because they decompose at a predictable rate upon heating, providing a steady stream of radicals.[1][2][3] The typical temperature for AIBN-initiated polymerization is in the range of 60-80°C.[1][2][3]
-
Propagation: The generated radicals react with monomer units, adding them one by one to the growing polymer chain. In copolymerization, the growing radical chain end can react with either of the two different monomer species present. The relative rates of these reactions are described by monomer reactivity ratios, which are crucial for predicting the final copolymer composition.[4][5]
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other, either by combination or disproportionation.[6][7]
The following diagram illustrates the overall workflow for the synthesis and characterization of a BrPMAAm copolymer.
Caption: Experimental workflow for BrPMAAm copolymerization.
Detailed Experimental Protocol: Copolymerization of BrPMAAm with a Methacrylate Comonomer
This protocol describes a general procedure for the free-radical solution copolymerization of this compound (BrPMAAm) with a generic methacrylate comonomer (e.g., n-butyl methacrylate, glycidyl methacrylate, or 2-hydroxyethyl methacrylate).[1][2][3]
Materials and Equipment
Materials:
-
This compound (BrPMAAm) (Monomer 1): Synthesized as per literature procedures.[2][8] This typically involves reacting 4-bromoaniline with methacryloyl chloride.[1][2][6][7][8]
-
Methacrylate Comonomer (Monomer 2): e.g., n-butyl methacrylate (n-BMA), glycidyl methacrylate (GMA), 2-hydroxyethyl methacrylate (HEMA). Purified by vacuum distillation to remove inhibitors.[2][3]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-Dioxane or Dimethylformamide (DMF).[1][2][8]
-
Precipitating Solvent: Methanol/water mixture (1:1 v/v) or excess methanol.[2]
-
Nitrogen (N₂) or Argon (Ar) gas for creating an inert atmosphere.
Equipment:
-
Schlenk flask or a round-bottom flask with a side arm
-
Condenser
-
Magnetic stirrer and hot plate or oil bath with temperature control
-
Inert gas line (N₂ or Ar) with a bubbler
-
Glass funnels and filter paper or a sintered glass funnel
-
Vacuum oven
-
Standard laboratory glassware
Step-by-Step Copolymerization Procedure
-
Monomer and Initiator Dosing: In a clean, dry Schlenk flask, combine the desired molar quantities of BrPMAAm, the chosen comonomer, and AIBN. The total monomer concentration in the solvent is typically around 20-50% by weight. The AIBN concentration is usually 0.5-1.0 mol% with respect to the total moles of monomers.[1]
-
Rationale: Precise molar ratios are essential for controlling the copolymer composition. The reaction is kept relatively concentrated to ensure a reasonable polymerization rate. The initiator concentration is a key parameter for controlling the molecular weight; lower initiator concentrations generally lead to higher molecular weights.
-
-
Solvent Addition: Add the required volume of anhydrous 1,4-dioxane to the flask to dissolve the monomers and initiator.
-
Inert Atmosphere Purging: Seal the flask with a septum, and insert a needle connected to an inert gas line and another needle as an outlet. Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.[3]
-
Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Removing it is crucial for achieving controlled polymerization and obtaining high molecular weight polymers.
-
-
Polymerization Reaction: After purging, remove the gas inlet needle from the solution (keeping it in the headspace to maintain a positive pressure) and place the flask in a preheated oil bath at 70 ± 1°C.[1][2][3]
-
Rationale: 70°C is an optimal temperature for the thermal decomposition of AIBN, ensuring a steady rate of radical generation to initiate polymerization.
-
-
Reaction Time and Quenching: Allow the reaction to proceed for a set time. To determine monomer reactivity ratios accurately, it is critical to keep the monomer conversion below 10%. This may require short reaction times (e.g., 30-60 minutes).[2][5] For obtaining a higher yield of the copolymer, the reaction can be run for several hours. To quench the reaction, cool the flask rapidly in an ice-water bath.
-
Purification by Precipitation: Pour the viscous polymer solution dropwise into a beaker containing a vigorously stirred non-solvent, such as a methanol/water mixture (1:1 v/v).[2] Use a large excess of the non-solvent (at least 10 times the volume of the reaction solution). A white, fibrous precipitate of the copolymer should form.
-
Rationale: The copolymer is insoluble in the methanol/water mixture, while the unreacted monomers and initiator remain in solution. This is a standard method for purifying polymers.
-
-
Reprecipitation: To ensure high purity, the collected polymer should be redissolved in a small amount of 1,4-dioxane and reprecipitated. This step should be repeated 2-3 times.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.
The following diagram illustrates the core mechanism of free-radical copolymerization.
Caption: Mechanism of free-radical copolymerization.
Characterization of the Copolymer
After synthesis and purification, it is essential to characterize the copolymer to confirm its structure, composition, molecular weight, and thermal properties.
Structural Confirmation
-
FTIR Spectroscopy: Provides information about the functional groups present in the copolymer. Key peaks to look for include the N-H stretch (around 3300 cm⁻¹), amide C=O stretch (around 1660 cm⁻¹), and aromatic C=C stretches from the BrPMAAm unit, as well as the ester C=O stretch (around 1730 cm⁻¹) from the methacrylate comonomer.[1][3]
-
¹H and ¹³C NMR Spectroscopy: These are powerful techniques to confirm the copolymer structure and determine its composition. By integrating the signals corresponding to specific protons on each monomer unit (e.g., aromatic protons of BrPMAAm vs. ester-adjacent protons of the methacrylate), the molar ratio of the monomers in the copolymer chain can be calculated.[1][2][3]
Molecular Weight and Distribution
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][9][10] A low PDI (typically < 2.0 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.[3]
The table below shows an example of how GPC data for different copolymer compositions might be presented.
| Sample ID (BrPMAAm:Comonomer feed ratio) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Copolymer 1 (20:80) | 35,000 | 68,000 | 1.94 |
| Copolymer 2 (50:50) | 42,000 | 79,000 | 1.88 |
| Copolymer 3 (80:20) | 48,000 | 88,000 | 1.83 |
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For random copolymers, a single Tg is typically observed, with its value being intermediate between those of the respective homopolymers and dependent on the copolymer composition.[1][2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the copolymer. The incorporation of BrPMAAm units often increases the thermal stability of the resulting copolymer.[1][3]
Concluding Remarks
This application note provides a robust and well-grounded protocol for the free-radical copolymerization of this compound. By understanding the rationale behind each step, from the choice of initiator to the purification method, researchers can confidently synthesize and tailor copolymers for a wide range of applications. The characterization techniques outlined are essential for validating the synthesis and understanding the structure-property relationships of these versatile materials.
References
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 108(3), 1699-1707. [Link]
-
Soykan, C., & Delibaş, A. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 596-605. [Link]
-
ResearchGate. (n.d.). Free-radical copolymerisation of acrylamides, acrylates, and α-olefins. [Link]
-
Lin, H., et al. (2020). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Molecules, 25(23), 5764. [Link]
-
Sato, K., et al. (2019). Unusual Radical Copolymerization of Suprabulky Methacrylate with N-Hydroxysuccinmide Acrylate: Facile Syntheses of Alternating-Rich Copolymers of Methacrylic Acid and N-Alkyl Acrylamide. Macromolecules, 52(22), 8974-8982. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(6), 621-629. [Link]
-
Truong, N. P., & Whittaker, M. R. (2015). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Advances, 5(28), 21953-21962. [Link]
-
LookChem. (2019). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. [Link]
-
ResearchGate. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. [Link]
-
ResearchGate. (n.d.). The GPC curves of the investigated polymers. [Link]
-
ResearchGate. (2020). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]
-
Bohrium. (2007). Copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. [Link]
-
Jewrajka, S. K., & franchisee, B. (2001). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 34(16), 5436-5441. [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
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- 5. Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia-lookchem [lookchem.com]
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Application Notes and Protocols: Synthesis and Functionalization of N-(4-Bromophenyl)methacrylamide and Glycidyl Methacrylate Copolymers for Advanced Drug Delivery Platforms
Introduction: Engineering Functional Copolymers for Targeted Therapeutics
In the realm of advanced drug delivery, the design of polymeric carriers with tunable properties and reactive functionalities is paramount. Amphiphilic block copolymers, in particular, have garnered significant attention for their ability to self-assemble into nano-sized vehicles like micelles and nanoparticles, which can encapsulate and transport therapeutic agents.[1][2] This application note provides a comprehensive guide to the synthesis, characterization, and functionalization of copolymers derived from N-(4-Bromophenyl)methacrylamide (BPMA) and glycidyl methacrylate (GMA).
The incorporation of BPMA introduces hydrophobicity and potential for further modification via the bromo-phenyl group, while the GMA units provide highly versatile epoxy functionalities. These epoxy groups are amenable to a wide array of post-polymerization modifications, allowing for the covalent attachment of targeting ligands, imaging agents, or other bioactive molecules.[3][4][5][6] This modular approach to functionalization makes P(BPMA-co-GMA) copolymers an attractive platform for the development of sophisticated drug delivery systems.[7][8][9]
This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.
Part 1: Synthesis of P(BPMA-co-GMA) Copolymers via Free Radical Polymerization
The synthesis of copolymers from BPMA and GMA can be readily achieved through free radical polymerization.[10][11][12][13] This method offers a straightforward and scalable approach to producing these functional polymers.
Rationale for Monomer and Initiator Selection
-
This compound (BPMA): This monomer provides a hydrophobic block, contributing to the amphiphilic nature of the resulting copolymer. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification through reactions such as Suzuki or Heck coupling, although this is beyond the scope of this particular protocol. The methacrylamide backbone imparts a different reactivity profile compared to more common methacrylates.
-
Glycidyl Methacrylate (GMA): GMA is a key monomer due to its pendant epoxy group. This three-membered ring is susceptible to nucleophilic attack, enabling a variety of "click-like" post-polymerization modification reactions under mild conditions.[3][4][5][6] This allows for the straightforward introduction of a wide range of functionalities.
-
2,2'-Azobisisobutyronitrile (AIBN): AIBN is a common and reliable thermal initiator for free radical polymerization. Its decomposition rate is well-characterized and not significantly affected by the polarity of the solvent, providing consistent initiation.
Experimental Workflow for Copolymer Synthesis
The following diagram illustrates the general workflow for the synthesis of P(BPMA-co-GMA) copolymers.
Caption: Workflow for the synthesis of P(BPMA-co-GMA) copolymers.
Detailed Protocol for the Synthesis of P(BPMA-co-GMA)
This protocol describes the synthesis of a P(BPMA-co-GMA) copolymer with a specific monomer feed ratio. The ratios can be adjusted to tune the properties of the final copolymer.
Materials:
-
This compound (BPMA)
-
Glycidyl methacrylate (GMA), inhibitor removed by vacuum distillation[10]
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
1,4-Dioxane, anhydrous
-
Methanol
Procedure:
-
Monomer Preparation: N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) can be synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine at 0–5 °C.[10][12][13][14][15]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of BPMA and freshly distilled GMA in anhydrous 1,4-dioxane. A typical total monomer concentration is 10-20% (w/v).
-
Initiator Addition: Add AIBN (typically 0.5-1.0 mol% with respect to the total moles of monomers).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: After the reaction, cool the flask to room temperature and dilute the viscous solution with a small amount of the reaction solvent if necessary.
-
Purification: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Washing and Drying: Decant the supernatant and wash the precipitated polymer with fresh non-solvent several times to remove unreacted monomers and initiator residues. Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Part 2: Characterization of P(BPMA-co-GMA) Copolymers
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers into the copolymer chain. Key characteristic peaks to look for include:
-
C=O stretching (amide I): ~1670 cm⁻¹ for BPMA
-
N-H bending (amide II): ~1530 cm⁻¹ for BPMA
-
C=O stretching (ester): ~1730 cm⁻¹ for GMA
-
Epoxy ring vibrations: ~910 cm⁻¹ and ~850 cm⁻¹ for GMA
-
C-Br stretching: ~600-500 cm⁻¹ for BPMA
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and allows for the determination of the copolymer composition.
-
¹H NMR: The ratio of the integrated peak areas of specific protons from each monomer unit can be used to calculate the copolymer composition. For example, the aromatic protons of BPMA (δ ~7.4-7.6 ppm) and the oxirane protons of GMA (δ ~2.6-3.2 ppm) are typically well-resolved.
-
¹³C NMR: This technique provides further confirmation of the copolymer structure by identifying the unique carbon signals for each monomer unit.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A low PDI (typically < 2 for free radical polymerization) indicates a relatively narrow distribution of polymer chain lengths.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the copolymer. The Tg is an important property that reflects the mobility of the polymer chains and can be influenced by the copolymer composition. An increase in the BPMA content generally leads to an increase in the Tg of the copolymer.[14][16]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the copolymer. The decomposition temperature can be determined, which is crucial for understanding the processing and application limits of the material. Copolymers containing BPMA units have been shown to exhibit good thermal stability.[16]
| Parameter | This compound (BPMA) | Glycidyl Methacrylate (GMA) | P(BPMA-co-GMA) |
| FTIR (cm⁻¹) | ~1670 (C=O, amide I), ~1530 (N-H, amide II), ~600-500 (C-Br) | ~1730 (C=O, ester), ~910, ~850 (epoxy ring) | Combination of characteristic peaks from both monomers. |
| ¹H NMR (ppm) | ~7.4-7.6 (aromatic protons) | ~2.6-3.2 (oxirane protons) | Presence of signals from both BPMA and GMA units. |
| Thermal Properties | High Tg | Low Tg | Tg is dependent on the copolymer composition. |
Table 1: Summary of Key Characterization Data for BPMA, GMA, and their Copolymer.
Part 3: Post-Polymerization Modification of P(BPMA-co-GMA)
The true utility of P(BPMA-co-GMA) copolymers lies in the versatility of the pendant epoxy groups, which can be readily modified through various ring-opening reactions.[3][4][5][6] This allows for the covalent attachment of a wide range of molecules to tailor the copolymer for specific applications.
General Reaction Scheme for Epoxy Ring-Opening
The epoxy ring of the GMA units can be opened by various nucleophiles, including amines, thiols, azides, and carboxylic acids.[3][4][5][6] This results in the formation of a β-hydroxy functional group, which can also be a site for further modification.
Sources
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- 2. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
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characterization of N-(4-Bromophenyl)methacrylamide copolymers by GPC
Application Note & Protocol
Topic: Characterization of N-(4-Bromophenyl)methacrylamide (BrPMA) Copolymers by Gel Permeation Chromatography (GPC)
Abstract
This application note provides a comprehensive guide and a detailed protocol for the characterization of this compound (BrPMA) copolymers using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). The determination of molecular weight averages (Mn, Mw) and the Polydispersity Index (PDI) is critical for understanding the physicochemical properties and performance of these polymers in research, drug development, and material science applications. This document outlines the fundamental principles of GPC, provides a robust, step-by-step protocol for sample preparation and analysis, discusses data interpretation, and offers troubleshooting guidance, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The "Why" Behind the Method
This compound (BrPMA) is a monomer increasingly used in the synthesis of functional copolymers for applications ranging from drug delivery systems to responsive materials. The molecular weight and its distribution are fundamental properties that dictate a polymer's mechanical strength, degradation rate, solubility, and biological interaction. Therefore, precise and reliable characterization is not just a quality control step but a cornerstone of rational polymer design.
Gel Permeation Chromatography (GPC) is the premier analytical technique for this purpose.[1] It separates molecules based on their hydrodynamic volume in solution, not their molecular weight directly.[2] Larger polymer coils cannot penetrate the pores of the column's stationary phase as deeply as smaller coils, and thus they travel a shorter path and elute earlier.[3] This size-based separation allows for the determination of the entire molecular weight distribution of the polymer sample.
Why GPC for BrPMA Copolymers?
-
Comprehensive Data: GPC provides not just an average molecular weight, but a full distribution, including the number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the distribution.[2]
-
Reproducibility: When performed correctly, GPC is a highly reproducible technique, enabling reliable comparison between different synthesis batches.[4]
-
Versatility: The technique can be adapted for a wide range of copolymers by carefully selecting the mobile phase and column chemistry.
This guide is designed for researchers and scientists to establish a validated GPC method for BrPMA copolymers, ensuring the generation of accurate and trustworthy data.
Principle of GPC Separation
The core of GPC is the chromatographic column, packed with porous, cross-linked gel beads.[3] When a dissolved polymer sample is passed through the column, a physical separation process occurs.
Caption: Standard workflow for GPC analysis of copolymers.
Instrumental Parameters (Typical)
| Parameter | Setting | Rationale |
| Mobile Phase | HPLC-Grade THF | Good solvent for polymethacrylates and PS standards. [5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical GPC columns. |
| Column Temp. | 35 °C | Ensures stable solvent viscosity and run-to-run reproducibility. |
| Injection Vol. | 50 - 100 µL | Sufficient for a strong detector signal without overloading the column. |
| Run Time | 30 - 45 min | Allows for elution of all polymer species and low MW additives. |
| Detector | dRI | Universal detector for polymer concentration. [6] |
Data Analysis and Interpretation
The output from the GPC is a chromatogram showing the detector response versus elution volume.
-
Integration: The software integrates the area under the polymer peak.
-
Slicing: The peak is divided into many narrow time "slices".
-
Calculation: For each slice, the software uses the calibration curve to determine the molecular weight (Mᵢ) from its elution volume. The detector signal provides the relative amount (Nᵢ) of polymer at that molecular weight.
-
Averages: The number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI) are calculated using the following equations:
-
Mₙ (Number-Average):
(sensitive to low MW species) -
Mₙ (Weight-Average):
(sensitive to high MW species) -
PDI (Polydispersity Index):
(indicates breadth of distribution)
-
Table of Typical Results:
| Parameter | Typical Value | Interpretation |
| Mₙ ( g/mol ) | 10,000 - 100,000 | Varies based on synthesis conditions. |
| Mₙ ( g/mol ) | 15,000 - 200,000 | Always greater than or equal to Mₙ. |
| PDI | 1.5 - 2.5 | For conventional free-radical polymerization, a PDI around 2.0 is expected. [7]For controlled polymerizations (e.g., RAFT, ATRP), PDI is typically < 1.5. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Polymer-column interaction (adsorption). | Add 0.05 M LiBr to the mobile phase. Ensure the polymer is fully dissolved. |
| Split or Shoulder Peaks | Bimodal distribution in the sample; column degradation. | Confirm synthesis may lead to bimodal products. Check column performance with a narrow standard. |
| Baseline Drift | Detector temperature not stable; mobile phase composition changing. | Allow sufficient time for detector warm-up. Use freshly prepared, degassed mobile phase. |
| Low Signal | Sample concentration too low; detector issue. | Prepare a more concentrated sample (within limits). Check detector lamp/diode health. |
| High Backpressure | Column or frit blockage; particulate matter in sample. | Filter all samples and mobile phase. Reverse-flush columns according to manufacturer's instructions. |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the characterization of this compound copolymers by Gel Permeation Chromatography. By adhering to the principles of proper mobile phase selection, rigorous calibration, and meticulous sample preparation, researchers can generate highly reliable and reproducible data on molecular weight and polydispersity. This information is indispensable for establishing structure-property relationships and advancing the development of novel polymer-based technologies.
References
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ResearchGate. (n.d.). DMF GPC curves (refractive index detector) recorded for a series of.... Retrieved from [Link]
-
Soykan, C., et al. (2008). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science. Retrieved from [Link]
-
AZoM. (2017). Using GPC/SEC for Compositional Analysis. Retrieved from [Link]
-
Separation Science. (2023). High Temperature GPC Analysis of a Polypropylene Copolymer. Retrieved from [Link]
-
Soykan, C., et al. (2009). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The GPC curves of the investigated polymers. Retrieved from [Link]
-
Malvern Panalytical. (2019). Using GPC/SEC for compositional analysis. Retrieved from [Link]
-
Polymer Char. (2021). How to choose the most appropriate combination of detectors for high temperature SEC/GPC analysis of polyolefins. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Retrieved from [Link]
-
Baş, A. D., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent GPC/SEC Polymer Standards. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Polymer Standards for GPC/SEC Column Calibration. Retrieved from [Link]
-
Held, D., Preis, J., & Gores, F. (2015). Tips & Tricks GPC/SEC: Finding the Right Standards. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2007). Polyacrylamide by GPC. Retrieved from [Link]
-
Bohrium. (n.d.). copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. Retrieved from [Link]
-
ResearchGate. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
LookChem. (2019). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Techniques. Retrieved from [Link]
-
Scribd. (n.d.). gel permetion chromatography - Polymer Analysis with GPC. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GPC Sample Preparation Guide: From Plastics to Biopolymers. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GPC analysis of Polymers. Retrieved from [Link]
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TA Instruments. (n.d.). Introduction to GPC. Retrieved from [Link]
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Application Note & Protocol: Determining Monomer Reactivity Ratios for N-(4-Bromophenyl)methacrylamide Copolymers
For: Researchers, scientists, and drug development professionals.
Introduction: The "Why" of Reactivity Ratios in Copolymer Design
In the realm of polymer chemistry, particularly in the development of advanced materials for drug delivery and biomedical applications, the ability to precisely control the microstructure of a copolymer is paramount. The sequence of monomer units within a polymer chain dictates its macroscopic properties, including solubility, thermal stability, and biocompatibility. The concept of monomer reactivity ratios, denoted as r₁ and r₂, provides a quantitative measure of the propensity of a growing polymer chain ending in one monomer unit to add the same or a different monomer.[1][2] A thorough understanding and experimental determination of these ratios are therefore not merely academic exercises; they are critical for the rational design of copolymers with tailored functionalities.
This guide provides a comprehensive, in-depth protocol for determining the monomer reactivity ratios for copolymers of N-(4-Bromophenyl)methacrylamide (BPMAAm), a monomer of interest due to the functional handles provided by the bromo-phenyl group. We will delve into the theoretical underpinnings of copolymerization kinetics, provide detailed step-by-step experimental procedures, and outline the data analysis workflows using established linearization methods.
Theoretical Framework: The Mayo-Lewis Equation and Its Implications
The cornerstone of copolymerization kinetics is the Mayo-Lewis equation, which describes the instantaneous composition of a copolymer being formed from a mixture of two monomers.[1]
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Where:
-
d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 (M₁) and monomer 2 (M₂) into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of the monomers in the feed.
-
r₁ and r₂ are the reactivity ratios.
The reactivity ratios are defined as:
-
r₁ = k₁₁/k₁₂ (the ratio of the rate constant for a growing chain ending in M₁ adding another M₁ to the rate constant of it adding an M₂)
-
r₂ = k₂₂/k₂₁ (the ratio of the rate constant for a growing chain ending in M₂ adding another M₂ to the rate constant of it adding an M₁)
The values of r₁ and r₂ provide insight into the structure of the resulting copolymer:
-
r₁ > 1 and r₂ > 1: Block copolymer tendency.
-
r₁ ≈ 1 and r₂ ≈ 1: Ideal or random copolymer.
-
r₁ ≈ 0 and r₂ ≈ 0: Alternating copolymer.
-
r₁ > 1 and r₂ < 1: The copolymer will be enriched in M₁.
Experimental Workflow: A Self-Validating System
The determination of monomer reactivity ratios necessitates a series of carefully controlled copolymerization reactions. The overarching workflow is designed to be a self-validating system, where consistency across multiple data points reinforces the accuracy of the final calculated ratios.
Figure 1: A comprehensive workflow for the determination of monomer reactivity ratios.
Detailed Protocols
Part 1: Synthesis of this compound (BPMAAm)
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
4-Bromoaniline
-
Methacryloyl chloride
-
Triethylamine (NR₃)
-
N,N-Dimethylformamide (DMF) or similar aprotic solvent
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mole of 4-bromoaniline and 0.3 moles of triethylamine in 200 mL of DMF.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 0.1 mole of methacryloyl chloride dropwise to the stirred solution.
-
After the complete addition of methacryloyl chloride, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid product from ethanol to obtain pure this compound.
-
Characterize the synthesized monomer using FT-IR and ¹H NMR to confirm its structure.
Part 2: Free Radical Copolymerization
Core Principle: A series of copolymerizations are carried out with varying initial molar ratios of BPMAAm (M₁) and the chosen comonomer (M₂). It is crucial to keep the total monomer concentration and the initiator concentration constant across all experiments.[5] The reactions must be terminated at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the polymerization, a key assumption in the application of the Mayo-Lewis equation.[1][6]
Materials:
-
This compound (BPMAAm, M₁)
-
Comonomer (M₂)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Reaction tubes or small flasks with rubber septa
-
Thermostatically controlled oil bath
-
Non-solvent for precipitation (e.g., methanol, ethanol, or hexane)
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of at least five reaction tubes with varying molar ratios of BPMAAm and the comonomer (e.g., 9:1, 7:3, 5:5, 3:7, 1:9).
-
For each reaction, add the predetermined amounts of BPMAAm, the comonomer, and AIBN (typically 0.5-1.0 mol% with respect to the total moles of monomers) to a reaction tube.
-
Add a consistent volume of DMF to each tube to maintain a constant total monomer concentration.
-
Inert Atmosphere: Purge each reaction mixture with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Polymerization: Seal the tubes and place them in a preheated oil bath at a constant temperature (e.g., 70 ± 1°C).[3]
-
Quenching the Reaction: After a predetermined time (calculated to achieve <10% conversion), quench the reactions by rapidly cooling the tubes in an ice bath and exposing the contents to air.
-
Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a stirred non-solvent.
-
Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 3: Copolymer Characterization and Composition Determination
1. Spectroscopic Confirmation (FT-IR):
-
Record the FT-IR spectra of the homopolymers and the copolymers.
-
Confirm the incorporation of both monomers by identifying characteristic absorption bands for each monomer unit in the copolymer spectra.
2. Copolymer Composition Determination (¹H NMR):
-
This is a critical step. The molar composition of the copolymer is determined by comparing the integrated intensities of specific proton signals unique to each monomer unit.[7][8]
-
Procedure:
-
Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify well-resolved peaks corresponding to protons of the BPMAAm unit and the comonomer unit. For BPMAAm, the aromatic protons are often a good choice.
-
Integrate these characteristic peaks.
-
Calculate the molar fraction of each monomer unit in the copolymer using the ratio of their integral values, normalized by the number of protons each integral represents.
-
3. Molecular Weight and Polydispersity (GPC):
-
Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[9][10] This provides valuable information about the polymerization process but is not directly used for reactivity ratio calculations.
Data Analysis: Calculating Reactivity Ratios
Once the initial monomer feed ratios ([M₁]/[M₂]) and the resulting copolymer compositions (d[M₁]/d[M₂]) are determined for each experiment, the reactivity ratios can be calculated using linearization methods.
Fineman-Ross Method
The Fineman-Ross method rearranges the Mayo-Lewis equation into a linear form:[7][11]
G = H * r₁ - r₂
Where:
-
f = [M₁]/[M₂] (molar ratio in the feed)
-
F = d[M₁]/d[M₂] (molar ratio in the copolymer)
-
G = F * (f - 1) / f
-
H = F / f²
Procedure:
-
Calculate f, F, G, and H for each experiment.
-
Plot G versus H.
-
Perform a linear regression. The slope of the line is r₁, and the y-intercept is -r₂.
Kelen-Tüdős Method
The Kelen-Tüdős method is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.[1][7]
The linear equation is:
η = (r₁ + r₂/α) * ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(H_min * H_max) (where H_min and H_max are the minimum and maximum values of H from the experimental data)
Procedure:
-
Calculate H and G as in the Fineman-Ross method.
-
Determine α.
-
Calculate η and ξ for each data point.
-
Plot η versus ξ.
-
The y-intercept of the resulting line (at ξ = 0) is -r₂/α, and the value of η at ξ = 1 is r₁.
Figure 2: Data analysis workflow for Fineman-Ross and Kelen-Tüdős methods.
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Experimental Data for BPMAAm (M₁) and Comonomer (M₂) Copolymerization
| Experiment | Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Mole Fraction of M₁ in Copolymer (F₁) | Mole Fraction of M₂ in Copolymer (F₂) |
| 1 | 0.9 | 0.1 | ||
| 2 | 0.7 | 0.3 | ||
| 3 | 0.5 | 0.5 | ||
| 4 | 0.3 | 0.7 | ||
| 5 | 0.1 | 0.9 |
Copolymer mole fractions (F₁ and F₂) are to be determined experimentally.
Table 2: Calculated Parameters for Linearization Methods
| Experiment | f = f₁/f₂ | F = F₁/F₂ | G (F-R) | H (F-R) | η (K-T) | ξ (K-T) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| 5 |
Conclusion and Field-Proven Insights
The determination of monomer reactivity ratios is a foundational technique in polymer science, enabling the predictive synthesis of copolymers with desired microstructures and properties. The protocols outlined in this guide provide a robust framework for obtaining reliable r₁ and r₂ values for this compound copolymers. It is the experience of seasoned polymer chemists that meticulous purification of monomers and initiator, strict control over reaction conditions (especially temperature and inert atmosphere), and accurate determination of copolymer composition are the most critical factors for success. While linearization methods like Fineman-Ross and Kelen-Tüdős are widely used, it is important to be aware of their inherent limitations. For the most accurate determinations, non-linear least-squares methods are now often recommended.[12] However, the linearization methods presented here provide a valuable and accessible approach for researchers entering this field.
References
- Current time information in London, GB. (n.d.). Google.
- Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Infor - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Mayo–Lewis equation - Wikipedia. (n.d.). Wikipedia.
- GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries | Spectroscopy Online. (n.d.). Spectroscopy Online.
- Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. (n.d.).
- Linear method for determining monomer reactivity ratios in copolymerization. (1950). Journal of Polymer Science.
- Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid - ResearchGate. (2007). ResearchGate.
- (PDF) Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties - ResearchGate. (2008). ResearchGate.
- (PDF) Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios - ResearchGate. (2008). ResearchGate.
- Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. (2008).
- GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). Intertek.
- A Comparative Guide to Determining Monomer Reactivity Ratios for 2-Nitrobutyl Methacrylate Copolymerization - Benchchem. (n.d.). BenchChem.
- Copolymerization of a novel substituted methacrylamide with methyl methacrylate. (n.d.).
- copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios - Ask this paper | Bohrium. (2007). Bohrium.
- 2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid Novel Copolymers of N-(4-Bromophenyl) - ResearchGate. (n.d.). ResearchGate.
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.).
- Table 1 . 1 H NMR and GPC characterization of the block copolymer. - ResearchGate. (n.d.). ResearchGate.
- (PDF) Determination of Reactivity Ratios of Copolymerization of Acrylamide (Am) and Methacryloxyethyltrimethyl Ammonium Chloride (Dmc) with Ultraviolet Initiation, and Their Sequence Length Distribution - ResearchGate. (2012). ResearchGate.
- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization | Macromolecules - ACS Publications. (2019). ACS Publications.
- A Fast and Reliable Procedure to Determine the Copolymer Composition by GPC-IR: Application to Ethylene/Propylene Copolymers and Comparison With C-13 NMR - ResearchGate. (2011). ResearchGate.
- Reactivity ratios and copolymer composition | Intro to Polymer Science Class Notes. (n.d.).
- Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations | Macromolecules - ACS Publications. (2018). ACS Publications.
- Determination of monomers reactivity ratios by NMR - SciELO - Scientific Electronic Library Online. (n.d.). SciELO.
- Effect of Polymerization Conversion on the Experimental Determination of Monomer Reactivity Ratios in Copolymerization - ScholarWorks at WMU. (n.d.). Western Michigan University.
- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PubMed Central. (2021). PubMed Central.
- 1 Machine Learning Approach to Polymerization Reaction Engineering: Determining Monomers Reactivity Ratios. (n.d.). arXiv.
- Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP - PubMed. (2012). PubMed.
- Determination of reactivity ratios of monomers by the extended Kelen–Tudos method … - ResearchGate. (n.d.). ResearchGate.
- Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy - MDPI. (n.d.). MDPI.
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Application Notes and Protocols: Preparation and Characterization of N-(4-Bromophenyl)methacrylamide-Based Hydrogels for Drug Delivery Applications
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of N-(4-Bromophenyl)methacrylamide (BrPMAAm)-based hydrogels. These hydrogels, formed through free-radical polymerization, present a promising platform for the controlled delivery of therapeutic agents, particularly hydrophobic drugs. The inclusion of the bromophenyl moiety enhances the potential for hydrophobic drug encapsulation and interaction. This document provides detailed, step-by-step protocols for the synthesis of the BrPMAAm monomer, its subsequent polymerization into a hydrogel, and robust methods for its physicochemical characterization, including swelling studies and in vitro drug release kinetics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and utilize this novel biomaterial.
Introduction: The Rationale for this compound-Based Hydrogels
Hydrogels are three-dimensional, cross-linked polymeric networks that can absorb and retain significant amounts of water or biological fluids, rendering them highly biocompatible and suitable for a variety of biomedical applications[1][2]. Among the vast array of hydrogel-forming monomers, N-substituted acrylamides are of particular interest due to their tunable properties and responsiveness to external stimuli[3].
The focus of this application note, this compound (BrPMAAm), introduces a unique combination of a hydrophilic methacrylamide backbone with a hydrophobic bromophenyl group. This amphiphilic character is hypothesized to facilitate the encapsulation and sustained release of poorly water-soluble drugs, a significant challenge in pharmaceutical formulation[4]. The aromatic ring can engage in π-π stacking and hydrophobic interactions with drug molecules, while the hydrogel matrix provides a diffusional barrier for controlled release.
This guide provides the foundational protocols to synthesize and evaluate BrPMAAm-based hydrogels, offering a versatile platform for drug delivery research and development.
Synthesis of this compound (BrPMAAm) Monomer
The synthesis of the BrPMAAm monomer is a critical first step and is achieved through the acylation of 4-bromoaniline with methacryloyl chloride. This reaction is well-documented and provides a high yield of the desired product[1][5].
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Bromoaniline | ≥98% | Sigma-Aldrich |
| Methacryloyl chloride | 97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
Experimental Protocol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) and triethylamine (8.8 mL, 63.9 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (6.2 mL, 63.9 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to yield pure this compound as a white crystalline solid.
Characterization of BrPMAAm Monomer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups: N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and C-Br stretching (around 600-500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized monomer.
Preparation of this compound Hydrogels
The BrPMAAm hydrogel is synthesized via free-radical polymerization of the monomer in the presence of a cross-linking agent and a chemical initiator[6]. The protocol provided here is adapted from the synthesis of other N-substituted methacrylamide hydrogels and can be optimized for desired properties.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound (BrPMAAm) | As synthesized | - |
| N,N'-Methylenebis(acrylamide) (MBAA) | ≥99.5% | Sigma-Aldrich |
| Ammonium persulfate (APS) | ≥98% | Sigma-Aldrich |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 99% | Sigma-Aldrich |
| Deionized (DI) Water | - | - |
| Ethanol | ACS Grade | Fisher Scientific |
Experimental Workflow
Caption: Workflow for BrPMAAm hydrogel synthesis.
Detailed Protocol
-
Preparation of Monomer Solution: In a beaker, dissolve BrPMAAm (1.0 g, 4.17 mmol) and MBAA (0.032 g, 0.21 mmol, 5 mol% with respect to the monomer) in a mixture of DI water and ethanol (1:1 v/v, 10 mL). The use of a co-solvent is necessary due to the limited water solubility of BrPMAAm.
-
Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add APS solution (100 µL of a 10% w/v solution in DI water) to the monomer solution and mix gently.
-
Acceleration: Add TEMED (20 µL) to the solution to accelerate the polymerization process. Mix thoroughly but gently to avoid introducing air bubbles.
-
Gelation: Immediately pour the solution into a suitable mold (e.g., between two glass plates with a spacer of desired thickness) and allow it to polymerize at room temperature for 24 hours.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and cut it into discs of a specific diameter. Immerse the hydrogel discs in a large volume of DI water for 48-72 hours, changing the water frequently to remove any unreacted monomers, initiator, and other impurities.
-
Drying: Freeze the purified hydrogel discs and then lyophilize them to obtain a dry, porous scaffold (xerogel).
Characterization of BrPMAAm Hydrogels
Swelling Behavior
The swelling behavior is a fundamental property of hydrogels and is indicative of their cross-linking density and interaction with the surrounding medium.
-
Weigh the dry hydrogel disc (Wd).
-
Immerse the disc in a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37 °C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until a constant weight is achieved (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following equation:
SR (%) = [(Ws - Wd) / Wd] x 100
Morphological Analysis
-
Scanning Electron Microscopy (SEM): The morphology of the lyophilized hydrogel can be examined using SEM to visualize its porous structure.
Spectroscopic Analysis
-
FTIR Spectroscopy: Confirm the polymerization by the disappearance of the vinyl C=C peak (around 1630 cm⁻¹) present in the monomer spectrum.
Drug Loading and In Vitro Release Studies
The hydrophobic nature of the bromophenyl group makes these hydrogels particularly suitable for the delivery of poorly water-soluble drugs. Ibuprofen is used here as a model hydrophobic drug[7].
Drug Loading Protocol
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Immerse a pre-weighed dry hydrogel disc in the ibuprofen solution.
-
Allow the hydrogel to swell in the drug solution for 48 hours in a sealed container to ensure saturation and solvent evaporation.
-
Remove the drug-loaded hydrogel and dry it in a vacuum oven at a low temperature (e.g., 30 °C) until a constant weight is achieved.
-
Determine the amount of drug loaded by weighing the hydrogel before and after loading or by extracting the drug from a known weight of the hydrogel and quantifying it using UV-Vis spectrophotometry.
In Vitro Drug Release Protocol
Caption: Workflow for in vitro drug release study.
-
Place the drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., 10 mL of PBS, pH 7.4).
-
Incubate the vial at 37 °C in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 222 nm).
-
Calculate the cumulative amount of drug released over time and plot the data to obtain the drug release profile.
Analysis of Release Kinetics
The drug release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, and Korsmeyer-Peppas) to understand the mechanism of drug release from the hydrogel matrix.
Biocompatibility Considerations
While a comprehensive biocompatibility assessment is beyond the scope of this application note, it is a critical consideration for any material intended for biomedical use. Initial in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are recommended to evaluate the safety of the synthesized hydrogels. The presence of residual monomers and the potential leaching of the bromophenyl moiety should be carefully assessed.
Conclusion
This compound-based hydrogels offer a versatile and promising platform for the controlled delivery of hydrophobic drugs. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these novel biomaterials. The tunable nature of the hydrogel network, combined with the unique properties imparted by the bromophenyl group, opens up numerous avenues for further research and development in the field of drug delivery.
References
-
Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers (Basel). 2021;13(21):3789. Available from: [Link]
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What are the practical methods used to loading the drug on the hydrogels? How? ResearchGate. 2019. Available from: [Link]
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Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. J. Funct. Biomater. 2018;9(1):13. Available from: [Link]
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Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polym. Chem. 2016;7(37):5829-5840. Available from: [Link]
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Preparation and release of ibuprofen from polyacrylamide gels. Drug Dev Ind Pharm. 1999;25(3):265-71. Available from: [Link]
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Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Polymers (Basel). 2020;12(5):1075. Available from: [Link]
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Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. ResearchGate. 2010. Available from: [Link]
-
Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties. Digital Commons @ URI. 2016. Available from: [Link]
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Effect of hydrophobicity of a drug on its release from hydrogels with different topological structures. J Appl Polym Sci. 1999;73(6):1031-1039. Available from: [Link]
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Study on Drug Releasing Properties of porous P(NIPAm-co-AAm) hydrogels. Journal of Functional Materials. 2013;44(21):3-0. Available from: [Link]
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Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. J Appl Polym Sci. 2008;107(4):2556-2564. Available from: [Link]
-
Anomalous Release Kinetics of Prodigiosin from Poly-N-Isopropyl-Acrylamid based Hydrogels for The Treatment of Triple Negative Breast Cancer. Sci Rep. 2019;9(1):3862. Available from: [Link]
-
Preparation and Release of Ibuprofen from Polyacrylamide Gels. Drug Development and Industrial Pharmacy. 1999;25(3):265-271. Available from: [Link]
-
Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega. 2023;8(25):22495-22509. Available from: [Link]
-
Semi-Crystalline Copolymer Hydrogels as Smart Drug Carriers: In Vitro Thermo-Responsive Naproxen Release Study. Polymers (Basel). 2021;13(3):386. Available from: [Link]
-
Sustained Release of Ibuprofen by a Novel Formulated Hydrogel Containing Graphene Oxide. J Nanomed Nanotechnol. 2018;9(5). Available from: [Link]
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. React Funct Polym. 2008;68(1):114-124. Available from: [Link]
-
Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. Advanced technologies. 2018;7(1):32-43. Available from: [Link]
-
Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. J Macromol Sci A. 2007;44(9):969-977. Available from: [Link]
-
copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. Bohrium. 2007. Available from: [Link]
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- 4. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and release of ibuprofen from polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Bromophenyl)methacrylamide in Functional Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of N-(4-Bromophenyl)methacrylamide in Advanced Polymer Therapeutics
The pursuit of highly functional and precisely engineered polymers is a cornerstone of modern materials science, with profound implications for drug delivery, diagnostics, and regenerative medicine. These advanced polymers serve as intelligent scaffolds, capable of carrying therapeutic payloads, targeting specific tissues, and responding to environmental cues. A key challenge in this field lies in the synthesis of polymers with versatile and readily modifiable pendant groups. This compound (BrPMA) has emerged as a monomer of significant interest, offering a robust platform for the design of such functional macromolecules.
The strategic incorporation of the bromophenyl moiety into a methacrylamide backbone provides a unique combination of properties. The methacrylamide structure imparts desirable polymer characteristics, while the aryl bromide serves as a versatile chemical handle for a wide array of post-polymerization modifications. This allows for the initial synthesis of a well-defined parent polymer, which can then be tailored for specific applications through subsequent chemical transformations. This approach circumvents the challenges often associated with the direct polymerization of highly functionalized or sensitive monomers.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of functional polymers. We will explore its polymerization through both conventional free-radical methods and controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). Furthermore, we will delve into the rich post-polymerization modification chemistry enabled by the pendant bromoaryl group, with a focus on creating materials relevant to drug development and bioconjugation.
Part 1: Synthesis and Polymerization of this compound
Monomer Synthesis
The synthesis of this compound (BrPMA) is a straightforward and high-yielding reaction. It is typically prepared by the acylation of 4-bromoaniline with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2][3][4][5][6]
Protocol 1: Synthesis of this compound (BrPMA)
-
Materials:
-
4-Bromoaniline
-
Methacryloyl chloride
-
Triethylamine (NR3)
-
Anhydrous solvent (e.g., 1,4-dioxane, ethyl methyl ketone)
-
Methanol-water mixture (1:1) for precipitation
-
-
Procedure:
-
Dissolve 4-bromoaniline and triethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at 0–5 °C for a designated time (typically a few hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the triethylamine hydrochloride salt precipitate is removed by filtration.
-
The filtrate, containing the BrPMA monomer, is then precipitated in an excess of a methanol-water mixture.
-
The resulting white solid is collected by filtration, washed with the methanol-water mixture, and dried under vacuum.
-
-
Characterization: The purity and structure of the synthesized BrPMA monomer should be confirmed by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Polymerization of BrPMA
Conventional free-radical polymerization offers a simple method for synthesizing copolymers of BrPMA with a variety of other monomers. This technique is well-suited for producing random copolymers where precise control over molecular weight and architecture is not the primary concern.
Protocol 2: Free-Radical Copolymerization of BrPMA with a Comonomer (e.g., Glycidyl Methacrylate - GMA)
-
Materials:
-
This compound (BrPMA)
-
Comonomer (e.g., Glycidyl Methacrylate, GMA)
-
Free-radical initiator (e.g., 2,2′-Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Precipitation solvent (e.g., methanol-water mixture)
-
-
Procedure:
-
Dissolve the desired molar ratio of BrPMA, the comonomer, and AIBN in 1,4-dioxane in a polymerization tube.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) for a specified time.[1][3]
-
To terminate the polymerization, cool the tube rapidly in an ice bath.
-
Precipitate the resulting copolymer by pouring the reaction mixture into an excess of a non-solvent like a methanol-water mixture.
-
Collect the polymer by filtration, re-dissolve it in a small amount of the polymerization solvent, and re-precipitate to remove unreacted monomers and initiator fragments.
-
Dry the purified copolymer under vacuum.
-
-
Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy or elemental analysis. The molecular weight and polydispersity index (PDI) should be analyzed by Gel Permeation Chromatography (GPC).
| Parameter | Typical Range | Reference |
| Initiator | AIBN, Benzoyl Peroxide | [1][4] |
| Solvent | 1,4-Dioxane, DMF, EMK | [1][2][4] |
| Temperature | 70 °C | [1][2] |
| Comonomers | GMA, HEMA, n-BMA, AMPS | [1][4][5][6] |
Table 1: Typical conditions for free-radical copolymerization of BrPMA.
For applications in drug delivery and bioconjugation, precise control over polymer molecular weight, architecture (e.g., block copolymers), and end-group fidelity is often crucial. Controlled radical polymerization (CRP) techniques like RAFT and ATRP are ideally suited for this purpose.
Rationale for CRP of N-substituted Acrylamides: The polymerization of N-substituted acrylamides via CRP can be challenging. In ATRP, the amide functionality can complex with the copper catalyst, leading to a loss of control.[7][8] To circumvent this, the use of strongly coordinating ligands, such as tris(2-dimethylaminoethyl)amine (Me6TREN), is recommended to maintain the integrity of the catalytic system.[9][10] RAFT polymerization is generally more tolerant to a wider range of functional monomers, making it a robust choice for BrPMA.[11]
Protocol 3: RAFT Polymerization of BrPMA (Adapted from general protocols for (meth)acrylamides)
-
Materials:
-
This compound (BrPMA)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Precipitation solvent (e.g., cold diethyl ether or methanol)
-
-
Procedure:
-
In a Schlenk flask, dissolve BrPMA, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated.
-
De-gas the solution by at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent.
-
Purify the polymer by re-dissolving and re-precipitating it multiple times.
-
Dry the final polymer under vacuum.
-
Protocol 4: ATRP of BrPMA (Adapted from general protocols for (meth)acrylamides)
-
Materials:
-
This compound (BrPMA)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand (e.g., tris(2-dimethylaminoethyl)amine, Me6TREN)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Precipitation solvent (e.g., cold hexane or methanol)
-
-
Procedure:
-
To a dry Schlenk flask, add the copper catalyst and ligand.
-
Add the solvent and stir to form the catalyst complex.
-
In a separate flask, dissolve the BrPMA monomer and the initiator in the solvent.
-
De-gas both solutions by several freeze-pump-thaw cycles.
-
Transfer the monomer/initiator solution to the catalyst solution via a cannula under an inert atmosphere.
-
Place the reaction flask in a thermostated oil bath at the desired temperature.
-
Monitor the reaction as described for the RAFT polymerization.
-
Terminate the polymerization by cooling and exposing the reaction mixture to air.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the purified polymer in a non-solvent and dry under vacuum.
-
Part 2: Post-Polymerization Modification of Poly(BrPMA)
The pendant bromoaryl group of poly(BrPMA) is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities. This section details several powerful post-polymerization modification strategies.[1][2][12][13][14]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-carbon and carbon-heteroatom bonds, and they are well-suited for modifying the aryl bromide on the polymer side chain.[8][15]
The Suzuki coupling reaction allows for the introduction of new aryl or heteroaryl groups by reacting the bromoaryl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base.[16][17] This is particularly useful for tuning the electronic and photophysical properties of the polymer or for introducing specific recognition motifs.
Protocol 5: Suzuki Coupling on Poly(BrPMA)
-
Materials:
-
Poly(BrPMA)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene, or a mixture with water)
-
-
Procedure:
-
Dissolve poly(BrPMA) in the chosen solvent in a Schlenk flask.
-
Add the arylboronic acid (typically in excess), the palladium catalyst, and the base.
-
De-gas the mixture thoroughly with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the bromoaryl protons and the appearance of new aromatic signals.
-
After completion, cool the reaction mixture and precipitate the modified polymer in a suitable non-solvent.
-
Purify the polymer by repeated re-dissolution and re-precipitation to remove residual catalyst and reagents.
-
The Sonogashira coupling reaction introduces an alkyne group by reacting the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[18][19][20] The resulting alkyne-functionalized polymer is an excellent platform for subsequent "click" chemistry reactions.
Protocol 6: Sonogashira Coupling on Poly(BrPMA)
-
Materials:
-
Poly(BrPMA)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
Follow a similar setup as for the Suzuki coupling, dissolving the polymer, alkyne, palladium catalyst, and copper iodide in the solvent.
-
Add the amine base and de-gas the mixture.
-
The reaction is often carried out at room temperature or with gentle heating.
-
Monitor and purify the polymer as described for the Suzuki coupling.
-
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines, amides, or other nitrogen-containing heterocycles.[3][4][21] This is a powerful tool for attaching bioactive molecules or for modifying the polymer's solubility and charge.
Protocol 7: Buchwald-Hartwig Amination on Poly(BrPMA)
-
Materials:
-
Poly(BrPMA)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, de-gassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the palladium precatalyst and the ligand in the solvent.
-
Add the polymer, the amine, and the base.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor and purify the polymer as previously described.
-
Bioconjugation Strategies
The functionalized polymers derived from BrPMA are excellent candidates for bioconjugation, enabling the attachment of drugs, peptides, proteins, or targeting ligands.
The bromoaryl group can undergo nucleophilic substitution with thiol-containing molecules, such as cysteine-containing peptides or thiol-modified drugs, to form stable thioether linkages.
Protocol 8: Thiol-Bromo Conjugation to Poly(BrPMA)
-
Materials:
-
Poly(BrPMA)
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide)
-
Base (e.g., a non-nucleophilic organic base like DBU)
-
Solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve the polymer in the solvent.
-
Add the thiol-containing molecule and the base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by assessing the disappearance of the free thiol (e.g., using Ellman's reagent).
-
Purify the bioconjugate by dialysis or size-exclusion chromatography to remove excess reagents.
-
Polymers functionalized with alkynes via the Sonogashira coupling can be readily conjugated to azide-containing molecules through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][22]
Protocol 9: CuAAC "Click" Conjugation
-
Materials:
-
Alkyne-functionalized polymer (from Protocol 6)
-
Azide-containing molecule (e.g., an azide-modified drug or targeting ligand)
-
Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate)
-
Ligand (optional, e.g., TBTA)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
-
Procedure:
-
Dissolve the alkyne-functionalized polymer and the azide-containing molecule in the solvent.
-
Add the copper catalyst (and ligand if used).
-
Stir the reaction at room temperature.
-
The reaction is typically fast and high-yielding.
-
Purify the conjugate by dialysis or chromatography.
-
Part 3: Application in Drug Delivery - A Case Study
To illustrate the practical application of these protocols, we present a hypothetical case study for the development of a targeted drug delivery system.
Objective: To synthesize an antibody-drug conjugate (ADC) where a cytotoxic drug is attached to a polymer backbone, which is then conjugated to a targeting antibody.
Workflow:
-
Polymer Synthesis: Synthesize a well-defined copolymer of BrPMA and a hydrophilic comonomer (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMEMA) using RAFT polymerization (similar to Protocol 3). The PEGMEMA will impart water solubility and stealth properties.
-
Drug Conjugation: Modify a portion of the bromoaryl groups on the copolymer with an alkyne functionality using the Sonogashira coupling (Protocol 6). Then, conjugate an azide-modified cytotoxic drug to the alkyne-functionalized polymer via CuAAC "click" chemistry (Protocol 9).
-
Antibody Conjugation: Modify the remaining bromoaryl groups with a thiol-reactive maleimide group via a two-step process: first, a Suzuki coupling with a boronic acid containing a protected amine, followed by deprotection and reaction with a maleimide-NHS ester. The maleimide-functionalized polymer can then be conjugated to the thiol groups of a reduced antibody.
| Step | Reaction | Purpose |
| 1 | RAFT Copolymerization | Create a well-defined, water-soluble polymer scaffold. |
| 2a | Sonogashira Coupling | Introduce alkyne handles for drug attachment. |
| 2b | CuAAC "Click" Chemistry | Covalently attach the cytotoxic drug. |
| 3a | Suzuki Coupling | Introduce amine handles for further functionalization. |
| 3b | Maleimide Functionalization | Create thiol-reactive sites for antibody conjugation. |
| 3c | Thiol-Maleimide Conjugation | Attach the polymer-drug conjugate to the antibody. |
Table 2: Workflow for the synthesis of a hypothetical ADC using a BrPMA-based polymer.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers with broad applicability in the biomedical field. Its ease of synthesis and compatibility with both conventional and controlled polymerization techniques allow for the creation of well-defined polymer scaffolds. The true power of BrPMA lies in the versatility of its pendant bromoaryl group, which serves as a gateway to a rich landscape of post-polymerization modifications. The palladium-catalyzed cross-coupling reactions and bioconjugation strategies detailed in this guide provide researchers with a robust toolkit to design and synthesize sophisticated polymer-based therapeutics and diagnostics. The ability to precisely tailor the functionality of these polymers opens up exciting possibilities for the next generation of drug delivery systems and advanced biomaterials.
References
-
Gauthier, M. A., & Klok, H. A. (2008). "Click" chemistry in polymer and materials science. Polymer Chemistry, 49(1), 1-18. [Link]
-
Lutz, J. F. (2008). Post-polymerization modification of discrete, sequence-coded macromolecules. Angewandte Chemie International Edition, 47(12), 2182-2184. [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Soykan, C., & Baş, A. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A, 44(10), 1075-1082. [Link]
-
Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687. [Link]
-
Boyer, C., et al. (2009). Bioapplications of RAFT polymerization. Chemical Reviews, 109(11), 5402-5436. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Teodorescu, M., & Matyjaszewski, K. (1999). Atom transfer radical polymerization of (meth)acrylamides. Macromolecules, 32(15), 4826-4831. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Queffelec, J., et al. (2012). Surface modification using atom transfer radical polymerization. Chemical Reviews, 112(7), 3777-3801. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. e-Polymers, no. 088. [Link]
-
Soykan, C., & Delibaş, A. (2008). Copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Soykan, C., & Baş, A. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A, 44(10), 1075-1082. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Negishi, E. I., & Anastasia, L. (2002). Palladium-catalyzed organozinc-organohalide cross-coupling: the Negishi coupling and its recent advances. Chemical Reviews, 102(5), 1359-1452. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromophenyl)methacrylamide
Welcome to the technical support guide for the synthesis of N-(4-Bromophenyl)methacrylamide. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.
Understanding the Core Synthesis Pathway
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically an N-acylation reaction between 4-bromoaniline and methacryloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation process.[1][2][3] Controlling the reaction conditions is paramount to preventing side reactions and maximizing the yield of the desired amide product.
The primary mechanism involves the nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is typically used to scavenge the proton from the amine and the generated HCl, driving the reaction to completion.[4][5][6]
Caption: Core synthesis pathway for this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yields are often traced back to one of three main issues: suboptimal reaction conditions, reactant degradation, or inefficient purification.
A1: Causality & Solutions
-
Moisture Contamination: Methacryloyl chloride is highly reactive and readily hydrolyzes with water to form methacrylic acid and HCl.[7][8] Methacrylic acid will not react with 4-bromoaniline under these conditions, thus consuming your starting material and reducing the yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Temperature Control: The reaction is highly exothermic. Published procedures consistently recommend maintaining a low temperature (0–5 °C) during the addition of methacryloyl chloride.[4][5][6] Elevated temperatures can accelerate undesirable side reactions.
-
Solution: Perform the reaction in an ice bath. Add the methacryloyl chloride dropwise to the solution of 4-bromoaniline and triethylamine to control the reaction rate and temperature.
-
-
Premature Polymerization: Both the reactant (methacryloyl chloride) and the product contain a reactive double bond susceptible to radical polymerization.[7][9][10] This is often initiated by heat, light, or impurities.
-
Solution: Store methacryloyl chloride refrigerated and use it promptly after purchase.[7] Ensure the methacryloyl chloride contains a stabilizer like phenothiazine.[11] Conduct the reaction protected from direct light. Polymerization during the reaction will result in a viscous or solid mass, significantly complicating purification and lowering the isolated yield of the monomer.
-
-
Incorrect Stoichiometry or Base: The base is critical for neutralizing the HCl byproduct.[2] If insufficient base is used, the generated HCl will protonate the starting 4-bromoaniline, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a slight excess of triethylamine (e.g., 1.1–1.2 equivalents) relative to the methacryloyl chloride. Ensure the triethylamine is pure and dry.
-
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: My final product is a sticky solid or oil that is difficult to purify. What is happening?
This issue almost always points to the formation of polymeric impurities alongside your desired monomeric product.
A2: Causality & Solutions
The vinyl group in this compound is prone to polymerization, especially during workup and purification steps that involve heat, such as solvent removal by rotary evaporation.
-
Solution 1 (Workup): After the reaction is complete and quenched, perform the aqueous workup quickly and at cool temperatures.
-
Solution 2 (Solvent Removal): When removing the extraction solvent (e.g., dichloromethane, ethyl acetate), use a rotary evaporator with a low-temperature water bath (≤ 30 °C) to minimize thermal stress on the product. Do not evaporate to complete dryness, as high concentrations of the monomer can facilitate polymerization. It is often better to leave a small amount of solvent and proceed directly to purification.
-
Solution 3 (Purification): If column chromatography is used, ensure it is performed swiftly. For recrystallization, avoid prolonged heating to dissolve the crude product. Use a minimal amount of a suitable hot solvent and allow it to cool gradually.
Q3: The product is discolored (e.g., yellow or brown) after purification. What causes this and how can it be prevented?
Discoloration typically arises from high-molecular-weight, conjugated impurities formed through side reactions or degradation.
A2: Causality & Solutions
-
Oxidation of Aniline: The 4-bromoaniline starting material can oxidize over time, especially if exposed to air and light, forming colored impurities that carry through the synthesis.
-
Solution: Use high-purity, colorless 4-bromoaniline. If the starting material is discolored, consider purifying it by recrystallization or sublimation before use.
-
-
Degradation During Workup: The use of strong acids or bases during the workup, or excessive heat during solvent removal, can cause degradation of the product.
-
Solution: Use mild workup conditions (e.g., washing with saturated sodium bicarbonate solution and brine). As mentioned previously, avoid excessive heat during solvent evaporation. Adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to the organic extracts before concentration can sometimes prevent the formation of colored polymeric impurities.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.
| Parameter | Value / Condition | Rationale |
| Reactants | ||
| 4-Bromoaniline | 1.0 equiv (e.g., 10.0 g, 58.1 mmol) | Limiting reagent. |
| Methacryloyl Chloride | 1.05 equiv (e.g., 6.4 g, 61.0 mmol) | Slight excess ensures complete consumption of the more valuable aniline. |
| Triethylamine (TEA) | 1.2 equiv (e.g., 8.5 mL, 69.7 mmol) | Acts as an HCl scavenger to drive the reaction forward.[2][4] |
| Solvent | ||
| Anhydrous Dichloromethane | ~0.3 M concentration (e.g., 200 mL) | Aprotic solvent that dissolves reactants well and is unreactive.[8] |
| Reaction Conditions | ||
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of methacryloyl chloride.[7][12] |
| Temperature | 0 °C (Ice Bath) | Controls exothermic reaction and minimizes side reactions/polymerization.[4][5] |
| Addition Rate | Dropwise over 30 minutes | Ensures temperature remains low and stable. |
| Reaction Time | 2-4 hours post-addition | Allows the reaction to proceed to completion at low temperature. |
| Expected Yield | > 85% |
Step-by-Step Methodology:
-
Preparation: Add 4-bromoaniline (1.0 equiv) and anhydrous dichloromethane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under a nitrogen atmosphere.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 equiv) to the stirred solution.
-
Acylation: Add a solution of methacryloyl chloride (1.05 equiv) in a small amount of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, quench by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white solid.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base, like pyridine or NaOH?
-
A: While pyridine can be used, it is a nucleophilic catalyst and can sometimes lead to side products. Aqueous NaOH would create a two-phase Schotten-Baumann system, but this significantly increases the risk of hydrolyzing the methacryloyl chloride.[3][13] A non-nucleophilic, sterically hindered organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an anhydrous organic solvent is generally preferred for this specific transformation to maximize yield.[14]
-
-
Q: How do I know if my methacryloyl chloride has gone bad?
-
Q: Is it necessary to use an inert atmosphere?
References
- Delibaş, A., & Soykan, C. (2007). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Polymer Science Part A: Polymer Chemistry.
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. ResearchGate. Available at: [Link]
-
Delibaş, A., & Soykan, C. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. Available at: [Link]
- Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43, 3141–3152.
-
Delibaş, A., & Soykan, C. (2007). 2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid Novel Copolymers of N-(4-Bromophenyl). ResearchGate. Available at: [Link]
-
VanDeMark Chemical. (n.d.). METHACRYLOYL CHLORIDE. Technical Data Sheet. Available at: [Link]
- Ashford, D., et al. (2000). Atom Transfer Radical Polymerization of (Meth)acrylamides.
- Kim, J., et al. (2010). New process for preparing (meth)acryloyl chloride.
- Strohriegl, P. (1993). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Macromolecular Chemistry and Physics, 194(1), 215-226.
- U.S. Patent No. 4,312,998A. (1982). Method for making N-substituted acrylamides.
-
Solubility of Things. (n.d.). Methacryloyl chloride. Available at: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]
- Narain, R., et al. (2016). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing).
- Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(12), 810-819.
- Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
- Breslow, D. S., et al. (1962). Migrational polymerization of methacrylamide. Journal of the American Chemical Society, 84(14), 2793–2797.
- BenchChem. (2025). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Wikipedia. (n.d.). Methacrylamide. Available at: [Link]
- L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
-
ResearchGate. (2017). How do I synthesize methacryloyl chloride? Available at: [Link]
- Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(3), 136-141.
- U.S. Patent No. 5,302,754A. (1994). Purification process of methacrylamide.
- Li, Y., et al. (2015).
-
Wikipedia. (n.d.). Methacryloyl chloride. Available at: [Link]
- YouTube. (2022).
- Aladdin Scientific. (n.d.). This compound, min 98%, 5 grams.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). N-(4-Bromophenyl)-N-phenylacrylamide.
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- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
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- 12. Page loading... [guidechem.com]
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Technical Support Center: Troubleshooting Solubility of N-(4-Bromophenyl)methacrylamide (BPMA) Copolymers
Welcome to the technical support center for N-(4-Bromophenyl)methacrylamide (BPMA) copolymers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges associated with these specialized polymers. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction: Understanding BPMA Copolymers
This compound (BPMA) is a monomer utilized in the synthesis of copolymers with unique properties. These copolymers often find applications in fields requiring specific thermal or responsive behaviors. However, the incorporation of the bromophenyl group can impart significant hydrophobicity, leading to solubility challenges that can hinder experimental progress. This guide provides a systematic approach to understanding and overcoming these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with BPMA copolymers.
Q1: My BPMA copolymer won't dissolve in common organic solvents. What are the recommended starting solvents?
A1: The solubility of BPMA copolymers is highly dependent on the comonomer and the overall copolymer composition. For copolymers of BPMA with glycidyl methacrylate (GMA), good solubility has been reported in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and benzene.[1][2] THF is often cited as a particularly effective solvent for these types of copolymers.[2] It is important to note that these copolymers are often insoluble in solvents like n-hexane.[1]
Q2: I've tried the recommended solvents, but my copolymer only swells or forms a gel. What's happening?
A2: Swelling without complete dissolution is a classic indicator of a few potential issues:
-
Cross-linking: Unintended cross-linking during polymerization or storage can render the polymer insoluble. This is more likely if the polymer has been exposed to light or high temperatures for extended periods.[3]
-
High Molecular Weight: Very high molecular weight polymer chains have greater entanglement and are inherently more difficult to dissolve.[3][4] The dissolution process for high molecular weight polymers occurs in two stages: initial swelling followed by dissolution, which can be a very slow process.[4]
-
Incorrect Solvent: The solubility parameter of your solvent may not be a good match for your specific copolymer. The general principle of "like dissolves like" is crucial for polymers.[5]
Q3: How does the choice of comonomer affect the solubility of my BPMA copolymer?
A3: The comonomer plays a critical role in the overall polarity and, therefore, the solubility of the final copolymer.
-
Hydrophobic Comonomers: Copolymerizing BPMA with other hydrophobic monomers, such as n-butyl methacrylate (n-BMA), will generally result in a copolymer that dissolves in non-polar organic solvents.[6][7]
-
Hydrophilic Comonomers: Incorporating hydrophilic comonomers, like 2-hydroxyethyl methacrylate (HEMA) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), can increase the polarity of the copolymer.[8][9] This may necessitate the use of more polar solvents like DMF or even aqueous solutions, depending on the ratio of the monomers.[8]
Q4: Could problems during the synthesis of my BPMA copolymer lead to solubility issues?
A4: Absolutely. The synthesis process is a critical factor.
-
Purity of Monomers: Impurities in the BPMA or comonomer can lead to side reactions, affecting the final polymer structure and solubility.
-
Initiator Concentration: The amount of initiator, such as 2,2′-azobisisobutyronitrile (AIBN), can influence the molecular weight of the polymer, which in turn affects solubility.[10]
-
Polymerization Method: Different polymerization techniques (e.g., free radical vs. RAFT) can result in polymers with different molecular weight distributions (polydispersity index or PDI), which can impact solubility.[10] A broad PDI might indicate the presence of insoluble high molecular weight fractions.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to systematically diagnose and resolve complex solubility problems.
Guide 1: Systematic Solvent Screening Protocol
If your BPMA copolymer is not dissolving in the initially chosen solvent, a systematic screening process is recommended. This protocol helps in identifying a suitable solvent or solvent mixture.
Underlying Principle: The solubility of a polymer is governed by the thermodynamics of mixing, often estimated by comparing the solubility parameters of the polymer and the solvent. A closer match in solubility parameters generally leads to better solubility.[11][12]
Experimental Protocol:
-
Preparation: Accurately weigh a small amount of your dry BPMA copolymer (e.g., 5-10 mg) into several small vials.[1]
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested list is provided in the table below.
-
Dispersion: Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.
-
Agitation: Gently agitate the mixtures at room temperature. A magnetic stirrer or a vortex mixer at low speed can be used. Avoid vigorous shaking initially, as it can cause the polymer to clump.
-
Observation (Initial): Observe the samples after 1-2 hours. Note any signs of swelling, gel formation, or partial dissolution.
-
Heating: If the polymer has not dissolved at room temperature, gradually heat the vials with agitation. An increase in temperature generally enhances polymer solubility.[5][13] Be mindful of the solvent's boiling point.
-
Observation (Final): After a prolonged period (e.g., 24 hours), with or without heating, visually inspect for complete dissolution (a clear solution) or the presence of undissolved particles.
Data Presentation: Solvent Screening Table for BPMA Copolymers
| Solvent Category | Example Solvents | Expected Behavior with BPMA Copolymers |
| Halogenated | Chloroform, Dichloromethane | Often effective, especially for more hydrophobic copolymers. |
| Aprotic Polar | DMF, DMSO, THF, 1,4-Dioxane | Generally good solvents for a wide range of BPMA copolymers.[1][6][9] |
| Aromatic | Toluene, Benzene | Can be effective, particularly for copolymers with aromatic comonomers.[1] |
| Alcohols | Methanol, Ethanol | Typically act as non-solvents or precipitants.[1] |
| Aliphatic | n-Hexane, Cyclohexane | Generally poor solvents; often used for precipitation.[1] |
Guide 2: Investigating the Impact of Molecular Weight
If solubility issues persist across a range of solvents, the molecular weight of your copolymer may be the root cause. Higher molecular weight polymers are generally less soluble than their lower molecular weight counterparts.[4][14][15]
Diagnostic Workflow:
The following diagram illustrates a logical workflow for troubleshooting solubility issues that may be related to the polymer's intrinsic properties.
Caption: Troubleshooting workflow for BPMA copolymer solubility.
Experimental Protocol: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is an essential technique to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of your polymer.
-
Sample Preparation: If possible, dissolve a small amount of the polymer in a suitable GPC solvent (e.g., THF). If the polymer is completely insoluble, this test cannot be performed and re-synthesis is likely necessary.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Calibration: Calibrate the system with polymer standards (e.g., polystyrene) of known molecular weights.
-
Analysis: Inject the dissolved polymer solution and analyze the resulting chromatogram to determine Mw, Mn, and PDI (PDI = Mw/Mn).
Interpretation of Results:
-
A high Mw can confirm that the polymer chains are very long, leading to reduced solubility.
-
A high PDI (typically > 2.0 for radical polymerization) suggests a broad distribution of chain lengths, which may include a fraction of very high molecular weight, potentially cross-linked, and insoluble material.[9]
Part 3: Synthesis and Purification Considerations
Optimizing the synthesis and purification of BPMA copolymers is a proactive approach to prevent solubility problems.
Synthesis of BPMA Monomer and Copolymers
The BPMA monomer is typically synthesized by reacting 4-bromoaniline with methacryloyl chloride.[1][16] The subsequent copolymerization is often carried out via free radical polymerization in a solvent like 1,4-dioxane or DMF, using an initiator such as AIBN.[1][6][8][9]
The following diagram outlines the general synthesis pathway.
Caption: General synthesis scheme for BPMA copolymers.
Protocol: Polymer Purification by Precipitation
Proper purification is crucial to remove unreacted monomers and low molecular weight oligomers, which can affect the properties and solubility of the final product.
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF, 1,4-dioxane).[1]
-
Precipitation: Slowly add the polymer solution dropwise into a large excess of a stirred non-solvent (e.g., methanol, methanol/water mixture, or n-hexane).[1]
-
Isolation: The purified polymer will precipitate out of the solution. Collect the solid polymer by filtration.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove all residual solvents.[1] Repeated reprecipitation may be necessary to achieve high purity.[1]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the solubility challenges associated with this compound copolymers, enabling further progress in their research and development endeavors.
References
-
Effects of Molecular Weight Distribution of Amphiphilic Block Copolymers on Their Solubility, Micellization, and Temperature-Induced Sol–Gel Transition in Water. ACS Publications. [Link]
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. [Link]
-
Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. ResearchGate. [Link]
-
Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. ResearchGate. [Link]
-
Molecular Weight-Dependent, Flexible Phase Behaviors of Amphiphilic Block Copolymer/Additive Complexes in Aqueous Solution. MDPI. [Link]
-
Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. e-Polymers. [Link]
-
Does polymer molecular weight generally affect its extractability (solubility) in organic solvents?. ResearchGate. [Link]
-
The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. National Institutes of Health (NIH). [Link]
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. ResearchGate. [Link]
-
copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. Bohrium. [Link]
-
What various factors affect the solubility of polymers?. Quora. [Link]
-
How can I use solubility parameters to show that a polymer is soluble in a solvent?. ResearchGate. [Link]
-
How Does Molecular Weight Affect Polymer Lifetime And Degradation?. YouTube. [Link]
-
SOLUBILITY OF POLYMERS. Kinam Park, Purdue University. [Link]
-
06_Polymer Size and Shape Terminology, Dissolution, and Solubility. YouTube. [Link]
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. lookchem.com. [Link]
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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Technical Support Center: Optimizing N-(4-Bromophenyl)methacrylamide Polymerization
Welcome to the technical support center for the polymerization of N-(4-Bromophenyl)methacrylamide (BrPMAAm). This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights, troubleshooting advice, and detailed protocols for successful polymerization experiments. As Senior Application Scientists, we have structured this guide to address the practical challenges and scientific nuances of working with this monomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the monomer and its polymerization characteristics.
Q1: What are the essential characteristics of the this compound (BrPMAAm) monomer that I should be aware of before starting?
A: this compound is a solid monomer synthesized by reacting 4-bromoaniline with methacryloyl chloride.[1][2][3] Before use, it is crucial to assess its purity, as impurities from the synthesis (e.g., residual triethylamine hydrochloride) can interfere with polymerization. The monomer should be a stable, crystalline solid. For best results, consider purification by recrystallization if impurities are suspected.
Q2: Which polymerization techniques are most suitable for BrPMAAm?
A: The most straightforward and commonly reported method is conventional free radical polymerization in solution, typically initiated by AIBN at elevated temperatures (e.g., 70°C).[1][4] This method is robust and suitable for producing copolymers. However, for applications requiring precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures (like block copolymers), controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended. Atom Transfer Radical Polymerization (ATRP) can be challenging for N-substituted acrylamides due to the potential for the amide functionality to complex with the copper catalyst, which can inhibit control.[5][6]
Q3: What are the recommended solvents for the polymerization of BrPMAAm and for dissolving the resulting polymer?
A: The choice of solvent is critical for maintaining a homogeneous reaction. Based on experimental data, the following solvents are recommended.
| Solvent | Use for Polymerization | Use for Dissolving Polymer | Notes |
| 1,4-Dioxane | Yes | Yes | A common and effective solvent for free radical polymerization.[1][2] |
| Dimethylformamide (DMF) | Yes | Yes | Another excellent choice, particularly for copolymerizations.[3] |
| Dimethyl Sulfoxide (DMSO) | Possible | Yes | Good solvating power, often used for NMR characterization.[1][2] |
| Tetrahydrofuran (THF) | Possible | Yes | Used for GPC analysis and polymer dissolution.[1] |
| Methanol / Ethanol | No | No | The polymer is insoluble; used as a non-solvent for precipitation.[1] |
| n-Hexane / n-Heptane | No | No | The polymer is insoluble.[1] |
Q4: What are the typical properties of poly(this compound), such as glass transition temperature (Tg) and solubility?
A: The homopolymer of BrPMAAm is a rigid material with a high glass transition temperature (Tg). When copolymerized, the Tg of the resulting material generally increases with higher BrPMAAm content, indicating that the bromophenyl group adds significant rigidity to the polymer backbone.[2] For example, copolymerization with n-butyl methacrylate saw the Tg increase from 339 K (for poly(nBMA)) to 437 K as BrPMAAm content increased.[2] The polymer is generally soluble in polar aprotic solvents like DMF, DMSO, and THF but insoluble in alcohols and alkanes.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of BrPMAAm.
dot
Caption: Troubleshooting logic for BrPMAAm polymerization.
Q: My polymerization has failed or resulted in very low monomer conversion. What went wrong?
A: Low or no conversion is one of the most common issues in free radical polymerization. The root cause is often related to the inhibition of radical formation or propagation.
-
Potential Cause 1: Oxygen Inhibition. Oxygen is a potent inhibitor of radical polymerization as it scavenges radicals to form stable peroxide species, effectively terminating the reaction.[7]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This is typically achieved by purging the solvent and monomer mixture with an inert gas (high-purity nitrogen or argon) for at least 20-30 minutes before heating. Maintain a positive inert gas atmosphere throughout the reaction.[8]
-
-
Potential Cause 2: Inactive Initiator. The thermal initiator, typically 2,2′-azobisisobutyronitrile (AIBN), can degrade over time if not stored properly (cool and dark).
-
Solution: Use freshly purchased AIBN or recrystallize old batches from a suitable solvent like methanol before use.[4]
-
-
Potential Cause 3: Incorrect Temperature. AIBN has a specific temperature range for efficient decomposition into radicals. For AIBN, a temperature of 70°C is commonly used.[1][2] Temperatures that are too low will result in a very slow initiation rate, while excessively high temperatures can lead to rapid initiator burnout and increased termination reactions.[9]
-
Solution: Calibrate your heating mantle or oil bath to ensure the internal reaction temperature is accurate and stable at the target (e.g., 70 ± 1°C).
-
Q: My resulting polymer has a very high polydispersity index (PDI > 2.0). How can I achieve a more uniform polymer?
A: A high PDI indicates a broad distribution of polymer chain lengths. In conventional free radical polymerization, a PDI of 1.5–2.0 is expected due to termination by disproportionation and combination.[4] Values significantly higher than this suggest a loss of control.
-
Potential Cause 1: High Initiator Concentration. An excess of initiator generates a high concentration of radicals, leading to a higher probability of early termination events and the formation of many short chains.[10]
-
Solution: Reduce the initiator concentration. A typical starting point is 1 mol% relative to the monomer.
-
-
Potential Cause 2: High Temperature. As mentioned, high temperatures increase the rate of all reactions, including termination, which broadens the molecular weight distribution.[9]
-
Solution: Ensure the reaction temperature is not exceeding the target. If high PDI persists, a slight reduction in temperature (e.g., to 65°C) may help, though it will slow the reaction rate.
-
-
Ultimate Solution for Low PDI: For applications where a PDI < 1.3 is required, you must switch to a controlled radical polymerization (CRP) technique. RAFT polymerization is an excellent choice for methacrylamides and offers precise control over the polymer architecture.[11][12]
Q: The polymer is precipitating out of the solution during the polymerization reaction. What should I do?
A: This indicates that the growing polymer chains have become insoluble in the reaction medium.
-
Potential Cause 1: Incorrect Solvent Choice. While the monomer may be soluble, the resulting high molecular weight polymer may not be.
-
Potential Cause 2: High Monomer Concentration. At high concentrations, the polymer formed may exceed its solubility limit in the given volume of solvent.
-
Solution: Reduce the initial monomer concentration. A typical starting point is a 1-2 M solution.
-
Section 3: Protocols and Methodologies
Protocol 1: Conventional Free Radical Polymerization of this compound
This protocol describes a standard laboratory-scale procedure for the homopolymerization of BrPMAAm.
Materials:
-
This compound (BrPMAAm)
-
2,2′-Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (anhydrous)
-
Methanol or Diethyl Ether (for precipitation)
-
Schlenk flask or round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Setup: Assemble the flask and condenser, ensuring all glassware is dry.
-
Reagent Addition: To the flask, add BrPMAAm (e.g., 2.40 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a 100:1 monomer-to-initiator ratio).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL to make a 1 M solution).
-
Deoxygenation: Seal the flask and purge the solution with N₂ or Ar for 30 minutes while stirring.
-
Reaction: Lower the flask into a preheated oil bath set to 70°C. Maintain a positive inert gas pressure.
-
Monitoring: Allow the reaction to proceed for a set time (e.g., 6-24 hours). Conversion can be monitored by taking aliquots and analyzing via ¹H NMR or by gravimetry. To keep conversions low for kinetic studies or reactivity ratio calculations, reaction times as short as 1 hour may be used.[2]
-
Termination & Precipitation: To quench the reaction, cool the flask in an ice bath and expose it to air. Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., 200 mL of rapidly stirring methanol).
-
Purification: The polymer will precipitate as a solid. Collect the solid by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50°C to a constant weight.
dot
Caption: General workflow for free radical polymerization.
Protocol 2: Recommended Starting Conditions for RAFT Polymerization
For controlled polymerization, RAFT is a suitable choice. This protocol provides a starting point; optimization is necessary for specific molecular weight targets.
Key Components for RAFT:
-
Monomer: this compound (BrPMAAm)
-
Initiator: AIBN
-
Solvent: 1,4-Dioxane or DMF
-
Chain Transfer Agent (CTA): A trithiocarbonate CTA is recommended for methacrylamides. A suitable example is 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[12]
Recommended Ratios & Conditions:
-
[Monomer]₀ : [CTA]₀ : [Initiator]₀: The ratio of these components determines the theoretical molecular weight (Mn) and the rate of polymerization. A starting ratio of [13] : : [0.2] is a good point for targeting a degree of polymerization of ~200.
-
Temperature: 70°C
-
Solvent: 1,4-Dioxane
Procedure Outline:
-
Follow the same setup, deoxygenation, and reaction procedure as the free radical polymerization protocol.
-
The key difference is the addition of the CTA along with the monomer and initiator in Step 2.
-
To confirm control, take samples at different time points to track the evolution of molecular weight (via GPC) and monomer conversion (via ¹H NMR). A linear increase of Mn with conversion is a hallmark of a controlled process.[11]
-
Purification is performed using the same precipitation method.
References
-
Thermoresponsive poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) (P(DMA-co-NIPAM)) copolymers were synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. (n.d.). National Institutes of Health. Available at: [Link]
-
Zhang, L., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. Available at: [Link]
-
Mishra, D., & Roy, K. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 13(19), 3391. Available at: [Link]
-
Larin, A. S., et al. (2022). Modern Trends in Polymerization-Induced Self-Assembly. Polymers, 14(15), 3021. Available at: [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 299-311. Available at: [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. Available at: [Link]
-
Neugebauer, D., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(8), 2598-2603. Available at: [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. Available at: [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. Available at: [Link]
-
Al-jibouri, F. H. N. (2014). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 11(1), 185-194. Available at: [Link]
-
Zhang, C., et al. (2020). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Polymer Bulletin, 77, 3047-3062. Available at: [Link]
-
Matyjaszewski, K., et al. (1999). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromolecular Chemistry and Physics, 200(7), 1698-1706. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Bromophenyl)methacrylamide
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experiments for higher yield and purity.
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, a reliable method for acylating amines.[1][2] It involves the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.[3][4][5] While straightforward in principle, the bifunctional nature of methacryloyl chloride—possessing both a highly reactive acyl chloride and a polymerizable vinyl group—introduces specific challenges that require careful control of reaction conditions.[6]
This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, followed by in-depth Troubleshooting Guides for critical side reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A low yield can typically be attributed to one of three areas: reactant quality, reaction conditions, or product loss during workup.
-
Reactant Integrity: Methacryloyl chloride is highly sensitive to moisture and can hydrolyze to methacrylic acid, rendering it inactive for the amidation reaction.[6] Ensure you are using a fresh or properly stored bottle, preferably under an inert atmosphere.
-
Temperature Control: The reaction is exothermic. Failure to maintain a low temperature (0–5 °C) can accelerate side reactions, primarily polymerization, which consumes your starting material and product.[3][5]
-
Inefficient Purification: The product can be lost during recrystallization if an inappropriate solvent system is used or if the product is co-precipitated with polymeric byproducts.
Q2: How can I confirm the identity and purity of my final product?
Standard analytical techniques are essential for validation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. For this compound, you should expect to see characteristic signals for the vinyl protons, the methyl group, the aromatic protons, and the amide N-H proton.
-
FTIR Spectroscopy: Look for characteristic absorption bands, including the N-H stretch, the amide C=O (carbonyl) stretch, and C=C vinyl stretches.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: My final product is a sticky, gummy solid or a viscous oil, not the expected crystalline powder. What happened?
This is a classic symptom of contamination with polymeric byproducts. Both methacryloyl chloride and the this compound product contain a methacryl group that is highly susceptible to spontaneous free-radical polymerization.[7] This is the most common and problematic side reaction. The detailed troubleshooting guide below provides a comprehensive strategy to prevent and address this issue.
Q4: What is the exact role of the base (e.g., triethylamine or pyridine) in this synthesis?
The acylation of 4-bromoaniline with methacryloyl chloride produces one equivalent of hydrochloric acid (HCl).[8] The amine starting material can react with this HCl to form an ammonium salt, which is no longer nucleophilic and cannot participate in the reaction. The added base, typically triethylamine, is stronger than the aniline and serves to neutralize the HCl as it is formed. This prevents the deactivation of the starting material and drives the reaction equilibrium towards the desired amide product.[8]
Section 2: Troubleshooting Guides for Specific Side Reactions
This section provides in-depth analysis and mitigation strategies for the most prevalent side reactions.
Guide 1: Issue — Formation of Polymeric Byproducts
-
Symptoms:
-
The reaction mixture becomes noticeably viscous or solidifies prematurely.
-
The isolated crude product is a sticky, gummy, or intractable solid.
-
The product is difficult to dissolve during recrystallization, leaving behind an insoluble residue.
-
Broad, featureless humps are observed in the baseline of the ¹H NMR spectrum.
-
-
Root Cause: Unwanted Free-Radical Polymerization The methacryl moiety in both the starting material (methacryloyl chloride) and the product is prone to free-radical polymerization. This process can be initiated by heat generated during the reaction, exposure to light, or the presence of radical-initiating impurities.[6] This chain-growth reaction creates high-molecular-weight polymer chains that are difficult to separate from the desired monomeric product.
-
Mechanism Visualization: Polymerization Pathway The following diagram illustrates the free-radical polymerization process, which proceeds via initiation, propagation, and termination steps.
Fig 1. Free-Radical Polymerization Pathway. -
Prevention and Mitigation Protocol
Table 1: Optimizing Conditions to Suppress Polymerization
| Parameter | Condition to Suppress Polymerization | Condition Promoting Polymerization | Rationale |
| Temperature | Maintain strictly at 0–5 °C using an ice/salt bath. | Temperatures >10 °C or allowing uncontrolled exotherm. | Low temperatures drastically reduce the rate of radical initiation and propagation.[3][5] |
| Atmosphere | Perform reaction under an inert atmosphere (N₂ or Ar). | Reaction performed open to the air. | Oxygen can sometimes form peroxides that act as radical initiators. |
| Reagent Quality | Use methacryloyl chloride containing a stabilizer (e.g., phenothiazine, BHT).[6] | Using unstabilized or old methacryloyl chloride. | Stabilizers are radical scavengers that inhibit the onset of polymerization. |
| Light Exposure | Protect the reaction vessel from light by wrapping it in aluminum foil. | Exposure to direct sunlight or strong laboratory light. | UV light can provide the energy for radical initiation. |
Guide 2: Issue — Contamination with Methacrylic Acid
-
Symptoms:
-
The crude product is oily or has a lower-than-expected melting point.
-
An aqueous solution of the product is acidic.
-
FTIR spectrum shows a broad O-H stretch around 2500-3300 cm⁻¹.
-
¹H NMR shows a broad singlet characteristic of a carboxylic acid proton.
-
-
Root Cause: Hydrolysis of Methacryloyl Chloride Methacryloyl chloride is an acyl chloride and, as such, is highly reactive towards nucleophiles, including water.[6] Any trace moisture in the reaction solvent, on the glassware, or in the starting materials will rapidly convert the acyl chloride to methacrylic acid. This consumes the reagent, lowers the yield, and introduces an acidic impurity that can be difficult to remove by simple recrystallization.
-
Mechanism Visualization: Competing Hydrolysis and Amidation The amine and water compete as nucleophiles for the electrophilic methacryloyl chloride. While the amine is generally a stronger nucleophile, the presence of significant water can lead to substantial byproduct formation.
Fig 2. Competition between amidation and hydrolysis. -
Prevention and Mitigation Protocol
-
Ensure Anhydrous Conditions:
-
Use anhydrous grade solvents from a sealed bottle or freshly distill them over an appropriate drying agent (e.g., CaH₂ for THF, P₂O₅ for dichloromethane).
-
As mentioned previously, ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere.
-
-
Verify Reagent Quality: Use a fresh bottle of methacryloyl chloride. If the bottle has been opened previously, it is best to distill the reagent immediately before use to remove any hydrolyzed impurities.[9]
-
Purification via Aqueous Workup: Methacrylic acid can be easily removed by a simple acid-base extraction.
-
After the reaction is complete, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the methacrylic acid, converting it to sodium methacrylate, which is soluble in the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, now free of acidic impurities.
-
-
By diligently applying these troubleshooting and preventative strategies, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis, ensuring a reliable supply of this important monomer for downstream applications.
References
- Vertex AI Search. (n.d.). Mastering Polymer Synthesis: The Role of Methacryloyl Chloride.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.
- VanDeMark Chemical. (2018). METHACRYLOYL CHLORIDE.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Polysciences, Inc. (n.d.). Poly(methacryloyl chloride), 25% soln. in dioxane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
- Sigma-Aldrich. (n.d.). Methacryloyl chloride purum, dist., = 97.0 GC.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Solubility of Things. (n.d.). Methacryloyl chloride | Solubility of Things.
- ResearchGate. (2008). Novel copolymers of N-(4-bromophenyl)
- ResearchGate. (2007). Copolymerization ofN-(4-bromophenyl)
- ResearchGate. (n.d.). Copolymers of N-(4-bromophenyl)
- ResearchGate. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid.
- ResearchGate. (n.d.). Novel copolymers of N-(4-bromophenyl)
- PubChem. (n.d.). 4-Bromoaniline.
- NCERT. (n.d.). lech204.pdf.
- Quora. (2021).
- Bohrium. (2007).
- LookChem. (2019). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia.
- ResearchGate. (2017). How do i synthesize methacryloyl chloride?.
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vandemark.com [vandemark.com]
- 7. polysciences.com [polysciences.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-Bromophenyl)methacrylamide Monomer
Welcome to the technical support center for the purification of N-(4-Bromophenyl)methacrylamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification process.
Introduction
This compound is a valuable monomer in polymer chemistry, often utilized in the synthesis of functional polymers for biomedical and material science applications. The purity of this monomer is paramount, as even trace impurities can significantly impact polymerization kinetics, polymer properties, and the performance of the final product. This guide provides a comprehensive overview of robust purification methods, focusing on recrystallization and column chromatography, to ensure you obtain a high-purity monomer for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a base like triethylamine.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: 4-bromoaniline and methacryloyl chloride.
-
Byproducts: Methacrylic acid (from the hydrolysis of methacryloyl chloride) and triethylamine hydrochloride (the salt formed from the neutralization of HCl byproduct by triethylamine).[4]
-
Polymerized Monomer: Small amounts of oligomers or polymers may form if the monomer is exposed to heat, light, or radical initiators.
Q2: Why is it crucial to remove the polymerization inhibitor before use?
A2: Commercial monomers are often supplied with a polymerization inhibitor, such as butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[5] These inhibitors must be removed before polymerization experiments, as they will quench the free radicals necessary to initiate the reaction, leading to induction periods, slow or incomplete polymerization, and polymers with inconsistent molecular weights.
Q3: What is the recommended storage condition for purified this compound?
A3: Once purified and free of inhibitors, the monomer is susceptible to polymerization. It should be stored at a low temperature, typically 2-8°C, in a dark container to prevent light-induced polymerization.[6] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to consider adding a small amount of a polymerization inhibitor if it will not be used immediately.
Q4: How can I assess the purity of my this compound?
A4: The purity of the monomer can be effectively assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the chemical structure and identify impurities.[1][2][7][8] The presence of characteristic peaks for the starting materials or byproducts will indicate their presence.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and to monitor the progress of a purification process like column chromatography.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery after recrystallization | The monomer is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | - Select a solvent system where the monomer has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents can be effective. - Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[9] - After dissolving, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Oily precipitate instead of crystals during recrystallization | The solvent is not ideal, or the cooling process is too rapid. The presence of significant impurities can lower the melting point of the mixture. | - Try a different recrystallization solvent or a solvent mixture. - Ensure the solution cools down slowly. Rapid cooling can lead to the precipitation of an amorphous solid or oil. - If the crude product is very impure, consider a preliminary purification step like a solvent wash or column chromatography. |
| Product is still colored after recrystallization | Colored impurities are co-crystallizing with the product. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| Streaking or poor separation on TLC during column chromatography | The chosen eluent system is too polar or not polar enough. The sample is overloaded on the column. | - Optimize the eluent system using TLC. A good starting point for N-aryl methacrylamides is a mixture of hexane and ethyl acetate.[11][12] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of sample to stationary phase by weight.[12] |
| Monomer polymerizes during purification | Exposure to high temperatures, light, or radical sources. | - Avoid excessive heating during recrystallization. - Protect the monomer from light by wrapping flasks in aluminum foil. - Ensure all glassware is clean and free of potential radical initiators. - For column chromatography, run the column at a reasonable pace to minimize the time the monomer spends on the stationary phase. |
| Presence of triethylamine hydrochloride in the final product | Incomplete removal of the salt after synthesis. | - If the product is not water-sensitive, perform an aqueous workup by washing the organic solution with water or dilute acid to remove the water-soluble salt.[13] - If the product is water-sensitive, the salt can often be removed by filtration if it precipitates from the reaction solvent. Alternatively, the solvent can be removed and replaced with a non-polar solvent in which the salt is insoluble, followed by filtration.[14] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the initial purity of your crude this compound.
1. Solvent Selection:
- Ethanol is a suitable solvent for the recrystallization of this compound.[1]
- To find the optimal solvent or solvent mixture, perform small-scale solubility tests. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10]
2. Step-by-Step Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.[9]
- If the solution is colored, you may add a small amount of activated charcoal at this stage.
- If charcoal was added, perform a hot filtration to remove it.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for about 30 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing both more and less polar impurities.
1. Preparation:
- Stationary Phase: Silica gel (230-400 mesh) is commonly used.[12][15]
- Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the this compound.[11][12]
2. Step-by-Step Procedure:
- Pack a glass column with silica gel as a slurry in the chosen eluent system.
- Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.
- Carefully add the dried silica with the adsorbed sample to the top of the packed column.
- Gently add the eluent to the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
- Collect fractions and monitor the separation by TLC.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
Column Chromatography Workflow
Caption: A flowchart of the column chromatography process.
References
-
Soykan, C., Delibaş, A., & Çoşkun, R. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal, 43(11), 4768-4779. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]
-
Rajendran, S., & Pethaperumal, A. (2012). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Journal of the Serbian Chemical Society, 77(10), 1385-1398. [Link]
- El-Gammal, O. A., & Diab, M. A. (2004). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate.
-
ResearchGate. How do I get rid of triethyl amine in a reaction? [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
- Google Patents.
-
N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of... [Link]
-
Reddit. Green solvent to remove triethylamine hydrochloride without ligand exchange? [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? [Link]
-
Hameed, A. M., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2572. [Link]
-
A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. [Link]
- Google Patents.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT Digital Lab Techniques Manual. Recrystallization. [Link]
-
Soykan, C., Delibaş, A., & Çoşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. [Link]
-
Supporting Information. [Link]
-
Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. [Link]
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- 6. N-(4-Bromophenyl)-N-phenylacrylamide = 95 1956368-15-2 [sigmaaldrich.com]
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- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
controlling molecular weight in N-(4-Bromophenyl)methacrylamide copolymerization
Welcome to the technical support center for the copolymerization of N-(4-Bromophenyl)methacrylamide (BrPMAAm). This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on achieving control over the molecular weight of your copolymers.
Introduction to Controlled Polymerization of this compound
This compound is a functional monomer that allows for the introduction of a bromophenyl group into a polymer chain. This functionality can be leveraged for post-polymerization modification, making it a valuable building block in the synthesis of advanced materials for applications such as drug delivery and bioconjugation.
While conventional free radical polymerization of BrPMAAm has been reported, achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) requires the use of controlled radical polymerization (CRP) techniques.[1][2] This guide will focus on troubleshooting two of the most powerful CRP methods: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: I am performing a conventional free radical copolymerization of BrPMAAm with a methacrylate comonomer, and my resulting polymer has a very broad molecular weight distribution (PDI > 2). What could be the cause?
In conventional free radical polymerization, a broad PDI is common due to the stochastic nature of termination reactions (disproportionation and coupling).[3][4] Several factors can exacerbate this:
-
High Initiator Concentration: An excess of initiator leads to a high concentration of radicals, increasing the probability of termination events throughout the reaction.
-
High Temperature: Elevated temperatures increase the rate of both initiation and termination, which can lead to a broader PDI.
-
Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or polymer can lead to the formation of new polymer chains with different lengths, thus broadening the molecular weight distribution.[5][6]
To narrow the PDI in a free radical system, you can try reducing the initiator concentration and the reaction temperature. However, for precise control, switching to a CRP technique is highly recommended.
Q2: I am trying to perform an ATRP of BrPMAAm, but the polymerization is either extremely slow or does not proceed at all. What is the likely issue?
The Atom Transfer Radical Polymerization (ATRP) of (meth)acrylamides can be challenging.[7][8] If you are experiencing very low conversion, the following factors might be at play:
-
Ligand Choice: Standard ligands used for acrylate and methacrylate ATRP, such as linear amines or bipyridines, are often ineffective for (meth)acrylamides.[7] This is because the amide functionality can coordinate with the copper catalyst, altering its reactivity.
-
Catalyst Deactivation: The catalytic system may be losing its activity over time.
-
Slow Activation: The rate of activation of the dormant polymer chains might be significantly slower than the rate of deactivation, leading to a low concentration of propagating radicals.[7]
Q3: My ATRP of BrPMAAm yields a polymer, but the molecular weight is much higher than my theoretical target, and the PDI is broad. Why is my control poor?
Poor control in the ATRP of (meth)acrylamides is a known issue and can be attributed to several factors:
-
Slow Deactivation: The deactivation of the propagating radicals by the Cu(II) species may be too slow, leading to a higher concentration of active radicals and, consequently, more termination reactions.[7]
-
Side Reactions: The bromine end-groups of the polymer chains can undergo a cyclization reaction, leading to a loss of chain-end fidelity and control.[7]
-
Competitive Complexation: The poly(meth)acrylamide itself can complex with the copper catalyst, forming less active catalytic species.[7]
Q4: Is RAFT polymerization a better choice for controlling the molecular weight of BrPMAAm copolymers?
Yes, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is generally a more robust and versatile method for the controlled polymerization of (meth)acrylamides.[9][10][11] RAFT is more tolerant to a wider range of functional groups and reaction conditions compared to ATRP for this class of monomers.
Q5: What type of RAFT agent is suitable for the polymerization of BrPMAAm?
For methacrylamides, dithiobenzoates and trithiocarbonates are commonly used RAFT agents.[12][13] The choice of the R and Z groups on the RAFT agent (R-S-C(=S)-Z) is crucial for achieving good control. For methacrylamides, a RAFT agent with a good leaving group (R) and a Z group that appropriately modulates the reactivity of the C=S bond is necessary. A common choice for methacrylates and methacrylamides is 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.[13]
Troubleshooting Guide for RAFT Copolymerization of BrPMAAm
This section provides a structured approach to troubleshooting common issues encountered during the RAFT copolymerization of this compound.
Problem 1: Low Monomer Conversion
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be suitable for methacrylamides, leading to poor chain transfer and slow polymerization. | Select a RAFT agent known to be effective for methacrylamides, such as a dithiobenzoate or a trithiocarbonate.[13] |
| Low Initiator Concentration | Insufficient initiator will result in a low concentration of primary radicals to initiate polymerization. | Increase the initiator concentration. A typical starting molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.[12] |
| Oxygen Inhibition | Residual oxygen in the reaction mixture can quench radicals, inhibiting the polymerization. | Ensure thorough deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[12] |
| Low Temperature | The polymerization temperature may be too low for the chosen initiator to decompose at an adequate rate. | Increase the reaction temperature or choose an initiator with a lower decomposition temperature. |
Problem 2: Broad Molecular Weight Distribution (High PDI) or Bimodal GPC Trace
| Potential Cause | Explanation | Suggested Solution |
| High Initiator Concentration | An excess of initiator can lead to a significant amount of conventional free-radical polymerization occurring alongside the controlled RAFT process, resulting in a high molecular weight shoulder or a bimodal distribution.[12] | Decrease the initiator concentration. Optimize the [RAFT Agent]:[Initiator] ratio. |
| Inappropriate RAFT Agent | A RAFT agent with a low chain transfer constant for BrPMAAm will result in poor control and a broad PDI. | Screen different RAFT agents. Dithiobenzoates are often a good starting point for methacrylamides.[13] |
| High Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of control. | Reduce the polymerization temperature.[12] |
| High Conversion | At very high monomer conversions, the concentration of monomer becomes low, and the probability of termination reactions increases, which can broaden the PDI. | Target a lower monomer conversion for initial experiments to establish control. |
Problem 3: Discrepancy Between Theoretical and Experimental Molecular Weight
| Potential Cause | Explanation | Suggested Solution |
| Inaccurate Monomer Conversion | The calculation of theoretical molecular weight depends on the monomer conversion. An inaccurate determination of conversion will lead to a discrepancy. | Use a reliable method to determine monomer conversion, such as ¹H NMR spectroscopy or gravimetry after purification. |
| Inefficient RAFT Agent | If the RAFT agent is not fully consumed or is inefficient, the number of polymer chains will be different from the theoretical value. | Ensure the RAFT agent is pure and fully dissolved in the reaction mixture. |
| Loss of "Livingness" | The RAFT end-groups may be lost due to side reactions, leading to "dead" polymer chains that do not contribute to the controlled growth. | Optimize reaction conditions (temperature, solvent, initiator) to minimize side reactions. |
Experimental Protocols
General Protocol for RAFT Copolymerization of BrPMAAm and a Comonomer (e.g., Methyl Methacrylate, MMA)
This protocol provides a starting point for the RAFT copolymerization of BrPMAAm. The ratios of monomer, RAFT agent, and initiator should be optimized for your specific comonomer and target molecular weight.
Materials:
-
This compound (BrPMAAm)
-
Comonomer (e.g., Methyl Methacrylate, MMA), purified
-
RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN), recrystallized
-
Solvent (e.g., 1,4-dioxane or DMF), anhydrous
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add BrPMAAm, the comonomer, the RAFT agent, and the initiator.
-
Add the solvent to dissolve the reagents.
-
Seal the flask with a rubber septum.
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. To monitor kinetics, samples can be taken at different time points using a degassed syringe.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC) and determine the copolymer composition using ¹H NMR spectroscopy.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the RAFT polymerization of BrPMAAm.
Caption: Troubleshooting workflow for RAFT polymerization of BrPMAAm.
References
-
Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive & Functional Polymers, 68(1), 114-124. [Link]
-
Soykan, C., et al. Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 2(8), 594-604. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831. [Link]
-
Baum, M., et al. (2000). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromolecules, 33(5), 1713–1716. [Link]
-
Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3141-3152. [Link]
-
Gu, Y., & Niu, A. (2002). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles and Films. Journal of Applied Polymer Science, 84(3), 543-551. [Link]
-
Delibaş, A., & Soykan, C. (2007). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Bohrium. [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Gu, Y., & Niu, A. (2002). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles and Films. ResearchGate. [Link]
-
Zhang, Q., et al. (2017). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules, 50(15), 5731–5741. [Link]
-
Jeyalakshmi, R., et al. (2012). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. ResearchGate. [Link]
-
Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. ResearchGate. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. ResearchGate. [Link]
-
Ghavami, S., et al. (2020). Methacrylamide-Methacrylate Hybrid Monomers for Dental Applications. PMC. [Link]
-
Brittain, W. J., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(24), 8992–8998. [Link]
-
Giatagana, A., et al. (2022). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC. [Link]
-
Ali, I., et al. (2020). Study of Copolymerization Acrylamide with Methyl Methacrylate. ResearchGate. [Link]
-
Li, J., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]
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preventing homopolymerization of N-(4-Bromophenyl)methacrylamide
A Guide to Preventing Unwanted Homopolymerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for N-(4-Bromophenyl)methacrylamide. This resource is designed to provide in-depth guidance, troubleshooting advice, and practical protocols to help you successfully handle and utilize this monomer in your research while avoiding the common pitfall of premature homopolymerization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.
Understanding the Challenge: The Propensity for Homopolymerization
This compound, like other vinyl monomers, is susceptible to spontaneous homopolymerization. This process is primarily driven by a free-radical chain reaction mechanism. The initiation of this chain reaction can be triggered by several factors commonly encountered in a laboratory setting:
-
Heat: Elevated temperatures increase the rate of formation of free radicals from trace impurities or the monomer itself.
-
Light: UV radiation possesses sufficient energy to initiate radical formation.
-
Oxygen and Peroxides: While oxygen is often required for certain inhibitors to function, it can also contribute to the formation of peroxides, especially in solvents like THF or ethers. These peroxides are potent radical initiators.
-
Contaminants: Trace metals, acids, or bases can catalyze reactions that lead to the formation of radical species.
The methacrylamide functional group, while generally less reactive in radical polymerization than a corresponding methacrylate due to resonance stabilization from the nitrogen lone pair, is still prone to polymerization under suboptimal conditions. The electron-withdrawing nature of the bromophenyl group can also influence the reactivity of the vinyl group. Uncontrolled polymerization can lead to the loss of valuable material, failed reactions, and difficulty in purification of the desired product.
Troubleshooting Guide: Addressing Polymerization Issues Head-On
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your work with this compound.
Issue 1: The monomer, which was a free-flowing powder, has formed clumps or a solid mass in the storage bottle.
-
Question: I opened a bottle of this compound that has been in storage, and it's no longer a powder. What happened, and can I still use it?
-
Answer: This is a clear indication that partial or complete homopolymerization has occurred during storage. This is likely due to prolonged storage at elevated temperatures, exposure to light, or depletion of the inhibitor that was added by the manufacturer. It is strongly advised not to use the material. The polymer is insoluble in most common organic solvents, and it is impractical to separate the remaining monomer from the polymer. Furthermore, the presence of oligomers can interfere with subsequent reactions. The best course of action is to dispose of the material according to your institution's safety guidelines and procure a fresh batch. To prevent this in the future, ensure storage in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.
Issue 2: During my reaction setup, the monomer dissolved, but the solution quickly became viscous, cloudy, or a precipitate formed.
-
Question: I dissolved this compound in my reaction solvent, and it started to polymerize before I could proceed with my planned synthesis. What could be the cause?
-
Answer: This premature polymerization is likely triggered by one or more of the following factors:
-
High Temperature: If you heated the mixture to dissolve the monomer, you might have thermally initiated the polymerization.
-
Solvent Impurities: The solvent may contain peroxides (especially ethers like THF or dioxane) or other radical-initiating impurities.
-
Atmospheric Oxygen: While some inhibitors require oxygen, purging with an inert gas like nitrogen or argon is crucial during reactions to prevent unwanted radical formation at elevated temperatures.
-
Incompatible Reagents: The presence of other reagents in your mixture could be initiating polymerization.
Solutions:
-
Temperature Control: Dissolve the monomer at the lowest possible temperature. If gentle heating is required, do so cautiously and for the shortest possible time.
-
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-free solvents. To test for peroxides in ethers, you can use commercially available test strips.
-
Inert Atmosphere: Always perform reactions involving this monomer under an inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen, especially when heating.
-
Order of Addition: Consider adding the this compound to the reaction mixture at a later stage, if the reaction conditions allow, particularly if other reagents are known to be reactive.
-
Issue 3: I need to perform a reaction that is sensitive to the polymerization inhibitor present in the commercial monomer.
-
Question: How can I remove the inhibitor from this compound before my reaction?
-
Answer: Since this compound is a solid, the most effective method for removing common phenolic inhibitors (like MEHQ or Hydroquinone) is recrystallization . It is crucial to remember that the purified, inhibitor-free monomer is highly reactive and should be used immediately.[1]
A detailed protocol for recrystallization is provided in the "Experimental Protocols" section of this guide.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended way to store this compound?
-
Q2: Do I need to add an inhibitor to my reaction mixture?
-
A2: If you are using the monomer as supplied by the manufacturer, it likely already contains an inhibitor. For most applications, this is sufficient to prevent polymerization during handling and setup. However, if you are performing a reaction at elevated temperatures for a prolonged period, the inhibitor may be consumed. In such cases, or if you have purified the monomer, adding a suitable inhibitor can prevent unwanted homopolymerization. The choice and concentration of the inhibitor depend on the specific reaction conditions.
-
-
Q3: What are some common inhibitors I can use, and at what concentration?
| Inhibitor | Typical Concentration Range | Mechanism of Action & Notes |
| Hydroquinone (HQ) | 100 - 1000 ppm | Radical scavenger. Often requires the presence of oxygen to be effective. Can be removed by a basic wash or recrystallization. |
| 4-Methoxyphenol (MEHQ) | 50 - 500 ppm | Radical scavenger, similar to HQ. Generally effective in the presence of oxygen.[6] |
| Phenothiazine (PTZ) | 100 - 500 ppm | Effective at higher temperatures and can function under low-oxygen conditions. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 50 - 200 ppm | A stable free radical that directly traps propagating radicals. Very efficient but can be more expensive.[7] |
| Butylated hydroxytoluene (BHT) | 200 - 1000 ppm | A common phenolic antioxidant that acts as a radical scavenger. |
-
Q4: Can I use this compound in aqueous solutions?
-
A4: this compound has low solubility in water. It is more soluble in organic solvents like 1,4-dioxane, DMF, and chloroform.[8] If your application requires an aqueous system, you may need to use a co-solvent. Be aware that changes in pH can affect the stability of the amide bond over long periods at high temperatures, though methacrylamides are generally more stable than methacrylates.[9]
-
-
Q5: How does the bromophenyl group affect polymerization?
-
A5: The bromophenyl group is electron-withdrawing, which can influence the electron density of the vinyl group. This electronic effect, combined with the steric bulk of the substituted aromatic ring, generally results in a lower polymerization rate compared to smaller, non-aromatic N-substituted methacrylamides.[10]
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove inhibitors and other soluble impurities.
Materials:
-
Crude this compound
-
Reagent-grade solvent (e.g., ethanol, methanol, or a mixture like chloroform-methanol[8])
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the monomer completely at an elevated temperature but poorly at low temperatures. Ethanol or a chloroform/methanol mixture are good starting points.[8][11][12]
-
Dissolution: Place the crude monomer in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid using a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
IMPORTANT: The purified, inhibitor-free monomer is highly susceptible to polymerization and should be used immediately. If short-term storage is unavoidable, store it in the dark at 2-8°C and use it within 24 hours.
Visualizing the Process: Workflow and Decision Making
Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
Troubleshooting Decision Tree for Premature Polymerization
Caption: Decision tree for troubleshooting unwanted polymerization.
References
- Selecting the Right Polymerization Inhibitor: A Guide for Manufacturers. (n.d.).
-
(PDF) Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. (2008). ResearchGate. Retrieved from [Link]
- What is the classification and mechanism of polymerization inhibitors? (2022, December 30). Longchang Chemical.
- Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. (n.d.).
-
Polymerization Inhibitors. (n.d.). 3V Sigma USA. Retrieved from [Link]
-
Choosing Monomer Inhibitors and Storage Conditions: Preventing Self-Polymerization, Color Rise, and Batch Variability. (2026, January 12). TianJin Chengyi. Retrieved from [Link]
-
Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. (2007). Ask this paper | Bohrium. Retrieved from [Link]
-
(PDF) Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. (2007). ResearchGate. Retrieved from [Link]
-
Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. (2008). AVESİS - Uşak Üniversitesi. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Safe Operating Procedure for the Handling of Vinylic Monomers. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Wiley. Retrieved from [Link]
-
(PDF) Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal radical polymerization of Bis(methacrylamide)s. (2019). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Angene Chemical. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). SynZeal. Retrieved from [Link]
-
AQUEOUS ACRYLAMIDE. (n.d.). SNF. Retrieved from [Link]
-
Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. (n.d.). PMC - NIH. Retrieved from [Link]
-
Handling and Storage of Chemicals | Guidelines for a US Distributor. (n.d.). MacsChem. Retrieved from [Link]
-
This compound, min 98%, 5 grams. (n.d.). Retrieved from [Link]
-
ACS Applied Polymer Materials Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23). Retrieved from [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (2015, August 6). ResearchGate. Retrieved from [Link]
-
Acrylamides and methacrylamides as alternative monomers for dental adhesives. (2018, September 7). PubMed. Retrieved from [Link]
- US5302754A - Purification process of methacrylamide. (n.d.). Google Patents.
-
Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Methacrylate Esters – Safe Handling Manual. (n.d.). Retrieved from [Link]
-
Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates. (2021, October 26). ACS Omega - ACS Publications. Retrieved from [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). Retrieved from [Link]
-
1 SUPPORTING INFORMATION 1. Poly(HPMA) monomer synthesis 1.1 N-2-hydroxypropyl methacrylamide Scheme S1. Synthesis of N-2-hyd. (n.d.). Retrieved from [Link]
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022, January 11). PMC. Retrieved from [Link]
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- 12. mt.com [mt.com]
Technical Support Center: Characterization of N-(4-Bromophenyl)methacrylamide Polymers
Welcome to the technical support center for the characterization of N-(4-Bromophenyl)methacrylamide (BrPMAAm) polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the characterization of these materials.
Introduction
This compound polymers and their copolymers are of significant interest due to their potential applications in various fields, including drug delivery and materials science. However, the presence of the bromine atom and the specific chemical nature of the methacrylamide group can introduce complexities in their characterization. This guide provides practical, field-proven insights to help you overcome these challenges and obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my BrPMAAm polymer showing poor solubility in common organic solvents?
A1: The solubility of BrPMAAm polymers can be limited due to strong intermolecular interactions, including hydrogen bonding from the amide group and dipole-dipole interactions involving the bromine atom. The aromatic rings can also contribute to pi-pi stacking.
-
Troubleshooting:
-
Solvent Screening: Test a range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane.[1][2] Chloroform and tetrahydrofuran (THF) have also been reported to be effective.[1][2]
-
Heating: Gently heating the mixture can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help break up polymer aggregates and improve solvation.
-
Copolymerization: If you are synthesizing copolymers, the solubility will be influenced by the comonomer. For instance, copolymerization with n-butyl methacrylate can improve solubility in certain solvents.[3]
-
Q2: I'm seeing broad and poorly resolved peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of a polymer are common and can be attributed to several factors:
-
Slow Tumbling: High molecular weight polymers tumble slowly in solution, leading to shorter relaxation times and broader signals.
-
Viscosity: A highly concentrated or viscous sample can also lead to peak broadening.
-
Overlapping Signals: The polymer backbone protons can have very similar chemical environments, leading to a cluster of overlapping peaks.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or other sources can cause significant line broadening.
-
Troubleshooting:
-
Dilute the Sample: Prepare a more dilute sample to reduce viscosity.
-
Increase Temperature: Acquiring the spectrum at an elevated temperature can increase polymer chain mobility and narrow the peaks.
-
Use a Higher Field Spectrometer: A higher magnetic field strength will provide better signal dispersion.
-
Consider ¹³C NMR: While it requires longer acquisition times, ¹³C NMR often provides better-resolved signals for the polymer backbone and aromatic carbons.[1][3]
-
Q3: My GPC/SEC results are showing an unexpectedly high polydispersity index (PDI). Why might this be?
A3: A high PDI suggests a broad distribution of polymer chain lengths. This can be a result of the polymerization process or issues with the GPC/SEC analysis itself.
-
Polymerization Issues:
-
Chain Termination: A strong tendency for chain termination by disproportionation during free radical polymerization can lead to a higher PDI.[1][4]
-
Initiator Concentration: The concentration of the initiator (e.g., AIBN) can affect the polymerization kinetics and the resulting molecular weight distribution.[1][3]
-
-
GPC/SEC Analysis Issues:
-
Poor Solubility/Aggregation: If the polymer is not fully dissolved or forms aggregates in the GPC eluent, it can lead to a multimodal or artificially broad peak.
-
Column Interactions: The polar nature of the polymer may cause interactions with the GPC column material, leading to peak tailing and an inaccurate PDI.
-
Calibration: Ensure the GPC system is calibrated with appropriate standards (e.g., polystyrene) and that the correct solvent is used.[1][5]
-
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks | High molecular weight, high sample viscosity, overlapping signals. | Decrease sample concentration, increase acquisition temperature, use a higher field spectrometer. |
| Poor signal-to-noise ratio | Low sample concentration, insufficient number of scans. | Increase sample concentration if solubility allows, increase the number of scans. |
| Residual solvent peaks obscuring signals | Incomplete drying of the polymer sample. | Dry the sample under vacuum for an extended period. Use a deuterated solvent that does not have overlapping signals with your polymer. |
| Inaccurate integration for copolymer composition | Overlapping peaks from the two monomer units. | Use well-resolved, non-overlapping peaks for integration. Consider using ¹³C NMR or elemental analysis to confirm the composition.[3][6][7][8] |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or multimodal peaks | Polymer aggregation, poor solubility in the mobile phase, chain termination issues during polymerization. | Filter the sample solution before injection. Use a better solvent for your polymer as the mobile phase (e.g., THF, DMF).[1] Optimize polymerization conditions. |
| Peak tailing | Interaction between the polymer and the column packing material. | Add a small amount of a salt (e.g., LiBr) to the mobile phase to suppress ionic interactions. |
| Inaccurate molecular weight values | Improper column calibration, use of inappropriate standards. | Calibrate the GPC system with narrow PDI polystyrene standards.[1][5] For more accurate results, consider using a light scattering detector. |
| System pressure fluctuations | Air bubbles in the system, pump malfunction. | Degas the mobile phase thoroughly. Purge the pump and check for leaks. |
Thermal Analysis (TGA/DSC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Glass Transition Temperature (Tg) | Variation in heating rate, presence of residual solvent, different thermal history of the sample. | Use a consistent heating rate (e.g., 10 °C/min). Ensure the sample is completely dry. Perform a second heating run to erase the thermal history. |
| Complex TGA decomposition profile | Multiple degradation steps. | BrPMAAm polymers can exhibit multi-stage decomposition.[1][4] Analyze each weight loss step to understand the degradation mechanism. |
| Baseline drift in DSC | Sample not properly positioned, instrument not equilibrated. | Ensure the sample pan is flat and in good thermal contact with the sensor. Allow the instrument to equilibrate at the starting temperature before beginning the run. |
Elemental Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate Bromine Content | Incomplete combustion, interference from other halogens. | Use a combustion method specifically designed for halogen determination, such as combustion ion chromatography (CIC).[9][10] |
| Low Nitrogen Values | Incomplete combustion of the amide group. | Ensure the combustion temperature is high enough for complete conversion of nitrogen to N₂. Use appropriate catalysts in the combustion tube.[11][12] |
| Inconsistent C/H/N ratios | Sample inhomogeneity, presence of impurities (e.g., residual solvent, monomer). | Ensure the polymer sample is homogenous. Purify the polymer by reprecipitation to remove impurities.[1][2] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Drying: Dry the polymer sample under high vacuum at 40-50 °C for at least 24 hours to remove any residual solvent or moisture.
-
Dissolution: Weigh approximately 10-20 mg of the dried polymer into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sonication: If the polymer does not dissolve readily, sonicate the sample for 10-15 minutes.
-
Filtration (Optional): If any insoluble material is present, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: GPC/SEC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., THF) and degas it thoroughly.
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.
-
Allow the polymer to dissolve completely, using gentle agitation or sonication if necessary.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
System Calibration: Calibrate the GPC system using a set of narrow PDI polystyrene standards.[1][5]
-
Analysis: Inject the filtered sample and analyze the data using the calibration curve to determine the molecular weight and PDI.
Diagrams
Caption: Troubleshooting high PDI in GPC/SEC analysis.
Caption: Troubleshooting broad peaks in NMR spectra.
References
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal, 44(1), 133-141. [Link]
- Arshady, R. (1993). Suspension, emulsion, and dispersion polymerization: A methodological survey. Colloid and Polymer Science, 271(8), 717-732.
- Ballauff, M., & Dardin, A. (1996). Rigid-rod polymers with flexible side chains. 3. Characterization of poly(p-phenylene-2,6-benzobisthiazole) grafted with poly(ethylene oxide) by light scattering and viscometry. Macromolecules, 29(15), 5573-5579.
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 108(2), 1149-1157. [Link]
-
Delibaş, A., & Soykan, C. (2008). The GPC curves of the investigated polymers. [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal, 43(11), 4744-4753. [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. LookChem. [Link]
-
Coşkun, R., Delibaş, A., & Soykan, C. (2008). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(11), 901-908. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Designed Monomers and Polymers, 10(5), 449-463. [Link]
-
Soykan, C., Delibaş, A., & Coşkun, R. (2008). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Journal of the Serbian Chemical Society, 73(6), 595-606. [Link]
-
Thermo Fisher Scientific. (n.d.). Determination of halogens in polymers and electronics using a combustion ion chromatography system. LabRulez LCMS. [Link]
-
Agilent Technologies. (2014). Analysis of engineering polymers by GPC/SEC. [Link]
-
Elementar. (n.d.). Elemental analyzers for control of polymers & rubber. [Link]
- Schotten, C. (1884). Ueber die am Stickstoff alkylirten Derivate des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2549.
- Malucelli, G., et al. (2014). The effect of sample thickness on the interpretation of cone calorimetry results.
-
Thermo Fisher Scientific. (2016). Elemental Analysis: CHNS/O characterization of polymers and plastics. Spectro-Lab. [Link]
-
VELP Scientifica. (2016). Characterization of Polymers and Plastics Using an Elemental Analyzer. AZoM. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.cz [lcms.cz]
- 11. Elemental analyzers for control of polymers & rubber - Elementar [elementar.com]
- 12. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
Technical Support Center: Enhancing the Thermal Stability of N-(4-Bromophenyl)methacrylamide Copolymers
Welcome to the technical support center for N-(4-Bromophenyl)methacrylamide (BrPMA) copolymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these specialized polymers. Here, we address common challenges and questions related to improving their thermal stability, offering field-proven insights and validated protocols to guide your experimental work.
The thermal behavior of a polymer is a critical performance characteristic, dictating its processing window and application limits.[1] For BrPMA copolymers, achieving high thermal stability is often a primary objective. The chemical composition, including the nature of the comonomer and the overall molecular architecture, plays a decisive role in governing the polymer's resistance to thermal degradation.[1] This guide provides a structured approach to troubleshooting common issues and understanding the fundamental principles of thermal enhancement in these systems.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you might encounter during the synthesis and characterization of BrPMA copolymers. Each issue is followed by an analysis of potential causes and a step-by-step resolution process.
Issue 1: My BrPMA copolymer exhibits a significantly lower decomposition temperature (Td) than anticipated.
Causality Analysis: The thermal stability of a copolymer is intrinsically linked to its composition. Generally, the thermal properties of a random copolymer lie between those of the respective homopolymers.[2] A deviation from the expected Td often points to an issue with the final copolymer composition or the presence of thermally labile impurities.
Troubleshooting Protocol:
-
Verify Copolymer Composition:
-
Action: Do not rely solely on the initial monomer feed ratio. Determine the final copolymer composition experimentally. Techniques like elemental analysis (quantifying nitrogen for the BrPMA unit) or ¹H-NMR spectroscopy are effective.[3][4][5]
-
Rationale: Monomer reactivity ratios can lead to a final copolymer composition that is different from the feed ratio.[3][4] For instance, in copolymerization with n-butyl methacrylate (n-BMA), increasing the BrPMA content in the final copolymer has been shown to increase the initial decomposition temperature.[5] An unexpectedly high incorporation of a less stable comonomer will lower the overall Td.
-
-
Assess for Residual Monomers or Solvents:
-
Action: Analyze your purified polymer sample using Thermogravimetric Analysis (TGA). Look for a mass loss step at a low temperature (e.g., below 200°C).
-
Rationale: Residual monomers, solvents, or initiators are often more volatile and less thermally stable than the polymer. Their decomposition or evaporation at low temperatures can be misinterpreted as the onset of polymer degradation. Ensure rigorous purification, typically by repeated precipitation, and drying under vacuum to a constant weight.[5]
-
-
Evaluate Polymerization Conditions:
-
Action: Review your polymerization reaction time and temperature.
-
Rationale: Chain termination by disproportionation can be a significant factor in these systems.[3] Uncontrolled polymerization can lead to lower molecular weight chains or structural defects, which can act as initiation sites for thermal degradation.
-
Issue 2: The Glass Transition Temperature (Tg) of my copolymer is too low for my intended application.
Causality Analysis: The Tg is a measure of the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is highly dependent on the rigidity of the polymer backbone and side chains. The bulky and rigid N-(4-bromophenyl) group in BrPMA is expected to impart a high Tg.
Troubleshooting Protocol:
-
Increase the Molar Fraction of BrPMA:
-
Action: Synthesize a series of copolymers with increasing molar feed ratios of BrPMA relative to your comonomer. Characterize the Tg of each using Differential Scanning Calorimetry (DSC).
-
Rationale: The incorporation of the rigid BrPMA monomeric unit restricts the segmental motion of the polymer chains. Studies on copolymers of BrPMA with n-butyl methacrylate (n-BMA) have demonstrated a clear trend where the Tg increases steadily with increasing BrPMA content in the copolymer.[5]
-
-
Re-evaluate Comonomer Choice:
-
Action: If possible, substitute the current comonomer with one whose homopolymer has a higher intrinsic Tg.
-
Rationale: Comonomers with flexible side chains (e.g., long alkyl groups) will tend to lower the copolymer's Tg. Conversely, comonomers with bulky, rigid structures (e.g., aromatic or cyclic groups) will help maintain a higher Tg.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the thermal properties of BrPMA copolymers.
Q1: What is the most effective general strategy to improve the thermal stability of a BrPMA copolymer?
The primary and most effective strategy is the judicious selection of a comonomer.[1][2] Copolymerizing BrPMA with a monomer that possesses high intrinsic thermal stability can significantly enhance the degradation resistance of the resulting material. The stability of the final copolymer is often a weighted average of the properties of the individual monomer units.[2] For example, incorporating comonomers that promote strong intermolecular interactions or have high bond dissociation energies in their structure can elevate the decomposition temperature.
Q2: How does the chemical structure of the comonomer influence the degradation mechanism?
The degradation of N-substituted methacrylamide copolymers often occurs in multiple stages.[3] The initial degradation step can be associated with the scission or decomposition of the side groups, followed by the degradation of the main polymer backbone at higher temperatures.[6]
-
Comonomers with labile groups: Comonomers containing ester groups, for example, may introduce additional degradation pathways.[7]
-
Comonomers that promote crosslinking: Some comonomers, upon initial heating, can facilitate crosslinking reactions, which can temporarily increase the thermal stability before ultimate decomposition.
-
Comonomers with bulky side groups: These can sterically hinder chain scission reactions, thereby improving stability.
Q3: What thermal analysis techniques are essential for characterizing these copolymers?
A comprehensive thermal analysis requires at least two key techniques:
-
Thermogravimetric Analysis (TGA): This is the gold standard for determining thermal stability. It measures the mass of a sample as a function of temperature in a controlled atmosphere, providing key data points like the onset of decomposition (Td) and the temperature of maximum degradation rate.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), as well as other thermal events like melting points (Tm) or crystallization events (Tc).[9][10] The Tg is crucial for defining the material's service temperature.
Q4: Does the copolymer architecture (e.g., random vs. block) affect thermal stability?
Yes, the polymer architecture can have a significant impact. While many studies on BrPMA focus on statistically random copolymers synthesized via free-radical polymerization,[3][4][9] creating block copolymers could be a viable strategy for enhancement. A block of a highly stable polymer alongside a BrPMA block could yield materials with distinct and potentially superior thermal properties compared to a random distribution of the same monomers.[11]
Data Summary & Experimental Protocols
Table 1: Thermal Properties of Various BrPMA Copolymers
| Copolymer System | Comonomer | BrPMA Mole Fraction | Tg (°C) | Key Thermal Behavior | Reference |
| Poly(BrPMAAm-co-GMA) | Glycidyl Methacrylate | 0.0 - 1.0 | 94 - 165 | Three-stage decomposition (100-500°C) | [3] |
| Poly(BrPMAAm-co-nBMA) | n-Butyl Methacrylate | 0.0 - 1.0 | 66 - 164 | Stability increases with BrPMA content | [5] |
| Poly(BrPMAAm-co-AMPS) | AMPS | 0.0 - 1.0 | N/A | Thermally characterized by TGA/DSC | [9] |
| Poly(BrPMAAm-co-HEMA) | HEMA | 0.0 - 1.0 | N/A | Thermally characterized by TGA | [4] |
Note: Tg values are ranges reported for the entire copolymer series. N/A indicates specific values were not summarized in the abstract.
Workflow for Enhancing Thermal Stability
The following diagram outlines the logical workflow for systematically improving the thermal stability of BrPMA copolymers.
Caption: Iterative workflow for copolymer optimization.
Core Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol describes the standard procedure for evaluating the thermal stability of a purified BrPMA copolymer sample.
-
Sample Preparation:
-
Ensure the copolymer sample is thoroughly dried under vacuum at a moderate temperature (e.g., 40-50°C) for at least 24 hours to remove all residual solvent.
-
Weigh approximately 5-10 mg of the dried polymer into a clean TGA pan (typically alumina or platinum). Record the exact weight.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA instrument.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, usually ambient (~25-30°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, up to a final temperature where the sample is expected to be fully decomposed (e.g., 600-800°C).[8]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Td), often calculated as the temperature at which 5% weight loss occurs.
-
Identify the temperatures of maximum rates of weight loss by analyzing the first derivative of the TGA curve (DTG curve).
-
Underlying Principles: Copolymer Composition and Thermal Properties
The relationship between copolymer composition and thermal stability is a cornerstone of polymer design. Understanding this principle is key to troubleshooting and optimizing your BrPMA copolymers.
Caption: Causality chain linking BrPMA content to thermal properties.
References
-
Prajapati, A. K., et al. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal, 43(11), 4896-4907.
-
Tirkistani, F. A. A. (2011). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Oriental Journal of Chemistry, 27(2), 529-537.
-
Wikipedia. (2023). Temperature-responsive polymer.
-
Prajapati, A. K., et al. (2008). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(11), 922-930.
-
Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603.
-
Abdullayeva, C. (2023). The Influence of Chemical Composition on the Thermal Stability of Polymeric Materials. American Journal of Education and Learning, 2(11), 1-8.
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371.
-
ResearchGate. (n.d.). DSC thermograms of investigated copolymers; (a) poly(BrPMAAm), (b-d)... [Image]. Retrieved from a publication on Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid.
-
Al-ghamdi, A. A., et al. (2022). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 14(12), 2379.
-
Dobrowolski, R., et al. (2015). Thermal degradation of copolymers based on selected alkyl methacrylates. Journal of Thermal Analysis and Calorimetry, 122(1), 221-228.
-
Asokan, P., & Unnikrishnan, K. P. (2013). Certain Investigations on the Formulation and Characterization of Polystyrene / Poly(methyl methacrylate) Blends. International Journal of Materials Science and Applications, 2(4), 143.
Sources
- 1. advancedscienti.com [advancedscienti.com]
- 2. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate [cwejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]
addressing impurities in N-(4-Bromophenyl)methacrylamide starting materials
Welcome to the technical support center for N-(4-Bromophenyl)methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the purity of this important reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your starting materials and the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with your this compound starting material.
Question 1: My NMR spectrum of this compound shows unexpected peaks. How can I identify the potential impurities?
The presence of unexpected peaks in the NMR spectrum of this compound often indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. The most common synthesis route involves the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a base like triethylamine.[1][2]
Common Impurities and their Spectroscopic Signatures:
| Impurity | Likely Source | Key ¹H NMR Signals (approx. ppm) | Key ¹³C NMR Signals (approx. ppm) |
| 4-Bromoaniline | Unreacted starting material | Broad singlet for -NH₂ protons, aromatic protons shifted compared to the product. | Aromatic carbons will show different chemical shifts. |
| Methacrylic Acid | Hydrolysis of methacryloyl chloride | Vinyl protons (~5.5-6.5 ppm), methyl protons (~1.9 ppm), and a broad carboxylic acid proton (>10 ppm). | Carbonyl carbon (~170 ppm), vinyl carbons (~125-135 ppm). |
| Triethylamine Hydrochloride | Byproduct of the reaction | Characteristic signals for the ethyl groups of triethylamine and a broad ammonium proton. | Signals corresponding to the ethyl groups. |
| Poly(this compound) | Spontaneous polymerization | Broadening of all proton signals, disappearance of sharp vinyl proton signals. | Broadening of signals. |
Troubleshooting Workflow:
Caption: A decision-making workflow for identifying impurities based on NMR spectral data.
Question 2: I've confirmed the presence of unreacted 4-bromoaniline in my this compound. What is the best way to remove it?
The presence of residual 4-bromoaniline is a common issue. Due to its basic nature, an acid wash is an effective purification strategy.
Protocol for Acid Wash Purification:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a strong acid, such as 1 M hydrochloric acid. The basic 4-bromoaniline will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purity Confirmation: Analyze the purified product by NMR or HPLC to confirm the absence of 4-bromoaniline.
Question 3: My this compound appears to be polymerizing upon storage. How can I prevent this?
This compound, like other acrylamides and methacrylamides, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain contaminants.
Prevention Strategies:
-
Storage Conditions: Store the material in a cool, dark place, preferably refrigerated (2-8°C). Avoid exposure to direct sunlight or high temperatures.
-
Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT). Be aware that the presence of an inhibitor may affect downstream applications and may need to be removed prior to use.
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent polymerization initiated by atmospheric oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
The most widely reported synthesis involves the Schotten-Baumann reaction of 4-bromoaniline with methacryloyl chloride.[1][2] This reaction is typically carried out in an aprotic solvent at low temperatures (0-5°C) in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1]
Q2: What are the recommended purification techniques for this compound?
The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a highly effective method for removing most common impurities. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent.[1]
-
Column Chromatography: For separating impurities with similar polarities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common mobile phase.
-
Acid-Base Extraction: As detailed in the troubleshooting guide, this is particularly useful for removing basic or acidic impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of analytical methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate and quantify the main component from its impurities.[3][4] A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying the presence of impurities.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and provide an overall fingerprint of the compound.[6]
Q4: What are the optimal storage conditions for this compound?
To maintain its purity and prevent degradation, this compound should be stored at room temperature, though some suppliers recommend refrigeration (2-8°C).[7] It should be kept in a tightly sealed container, protected from light and moisture.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify crude this compound.
-
Solvent Selection: Begin by identifying a suitable solvent. Ethanol is a good starting point.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Purity Assessment: Confirm the purity of the recrystallized product using an appropriate analytical method such as HPLC or NMR.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of standards for calibration.
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peaks and calculate the purity based on the area percent of the main peak.
Visualizing the Synthesis and Purification Workflow
Caption: A flowchart illustrating the synthesis, purification, and analysis of this compound.
References
-
Delibaş, A., & Soykan, C. (2007). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Polymer Science Part A: Polymer Chemistry, 45(20), 4936-4946. [Link]
-
Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]
-
Delibaş, A., & Soykan, C. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
-
Delibaş, A., & Soykan, C. (2007). 2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid Novel Copolymers of N-(4-Bromophenyl). ResearchGate. [Link]
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Soykan, C., & Delibaş, A. (2008). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 2(1), 2-10. [Link]
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Aladdin Scientific. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acrylamide on Newcrom R1 HPLC column. Retrieved from [Link]
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MAC-MOD Analytical. (2018). Acrylamide & Related Compounds in Food & Beverages. [Link]
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Tirkistani, F. A. A. (2009). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of the Association of Arab Universities for Basic and Applied Sciences, 6, 39-44. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Nalco Chemical Company. (1999). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 37(12), 486-494. [Link]
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Agilent Technologies. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. [Link]
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Atwa, M., & Emara, M. (2010). ACRYLAMIDE LEVELS IN HEAT-TREATED EGYPTIAN FOODS. ResearchGate. [Link]
- Google Patents. (1994). Purification process of methacrylamide. (U.S.
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Chu-肽生物科技. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2013). Preparation and purification method of methacrylamide.
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IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 54-60. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)acrylamide. PubChem Compound Database. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to Functional Monomers: A Comparative Analysis of N-(4-Bromophenyl)methacrylamide
Executive Summary
In the landscape of advanced polymer synthesis, particularly for biomedical applications, the choice of functional monomer is a critical decision that dictates the final properties and performance of the material. This guide provides an in-depth comparison of N-(4-Bromophenyl)methacrylamide (BPMAAm), a hydrophobic, aromatic methacrylamide, with a selection of commonly employed functional monomers. We will explore its unique characteristics and benchmark its performance against N-isopropylacrylamide (NIPAAm), acrylic acid (AA), and 2-hydroxyethyl methacrylate (HEMA). This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the rational design of next-generation polymers for applications such as controlled drug delivery, tissue engineering, and smart materials.
Introduction: The Pivotal Role of the Functional Monomer
Functional monomers are the cornerstone of modern polymer chemistry, imparting specific chemical, physical, and biological properties to the final macromolecule.[1] Beyond simply forming the polymer backbone, they introduce reactive sites, environmental responsiveness, or specific interaction motifs. In the realm of drug delivery, these functionalities are leveraged to create "smart" systems capable of controlled release, targeted delivery, and enhanced therapeutic efficacy.[2][3][4] The selection of a monomer is therefore not a trivial choice; it is the primary determinant of a polymer's potential. This guide focuses on elucidating the distinct advantages and potential applications of this compound by placing it in direct comparison with other workhorse monomers.
A Deep Dive into this compound (BPMAAm)
This compound is a methacrylamide derivative featuring a bromine-substituted phenyl group attached to the amide nitrogen. This structure confers a unique combination of properties.
-
Synthesis and Structure: BPMAAm is typically synthesized via the Schotten-Baumann reaction, involving the acylation of 4-bromoaniline with methacryloyl chloride in the presence of a base like triethylamine at low temperatures (0–5 °C).[5][6] The presence of the bulky, electron-withdrawing bromophenyl group significantly influences its polymerization kinetics and the properties of the resulting polymer.
-
Key Physicochemical Properties:
-
Hydrophobicity: The aromatic bromophenyl group imparts significant hydrophobicity, making poly(BPMAAm) insoluble in water but soluble in organic solvents like 1,4-dioxane and dimethylformamide (DMF).[7] This property is crucial for encapsulating hydrophobic drugs.
-
High Thermal Stability: The rigid aromatic ring restricts segmental motion of the polymer chains. Consequently, poly(BPMAAm) and its copolymers exhibit a high glass transition temperature (Tg) and enhanced thermal stability compared to aliphatic analogues.[7][8] For instance, as the BPMAAm content in copolymers with n-butyl methacrylate increases, the Tg rises significantly.[8]
-
Post-Polymerization Modification: The bromine atom on the phenyl ring serves as a versatile handle for post-polymerization modification via reactions like Suzuki or Heck coupling, allowing for the attachment of other functional moieties.
-
Antimicrobial Properties: Some studies have reported that copolymers containing BPMAAm exhibit antimicrobial effects, which can be an advantageous property for biomedical devices.[6][9]
-
Comparative Analysis: BPMAAm vs. Key Functional Monomers
The true value of a monomer is understood best in context. Here, we compare BPMAAm to three widely used functional monomers, highlighting their contrasting properties and suitability for different applications.
Workflow for Monomer Selection
The following diagram illustrates a simplified decision-making process for selecting a functional monomer based on desired polymer characteristics.
Caption: Decision workflow for functional monomer selection.
BPMAAm vs. N-isopropylacrylamide (NIPAAm)
NIPAAm is the gold standard for thermoresponsive polymers, with poly(NIPAAm) (PNIPAm) exhibiting a sharp lower critical solution temperature (LCST) around 32°C in water.[10][11]
-
Responsiveness: PNIPAm is famously thermoresponsive, transitioning from a hydrophilic, swollen state below its LCST to a hydrophobic, collapsed state above it.[12] Homopolymers of BPMAAm are not thermoresponsive in this manner due to their inherent hydrophobicity. However, incorporating BPMAAm as a comonomer with NIPAAm can be used to tune the LCST. The hydrophobic nature of BPMAAm will typically lower the LCST of the resulting copolymer, as it strengthens the hydrophobic interactions that drive phase separation.[4]
-
Hydrophilicity: NIPAAm is amphiphilic, with a hydrophilic amide group and a hydrophobic isopropyl group, leading to its solubility in water at low temperatures. BPMAAm is strongly hydrophobic.
-
Application Context: NIPAAm is ideal for creating injectable hydrogels that solidify at body temperature or for temperature-triggered drug release.[13] BPMAAm is better suited for applications requiring high thermal stability, inherent hydrophobicity for encapsulating non-polar drugs, or where its aromatic structure can be leveraged for specific (e.g., pi-pi stacking) interactions with therapeutic agents.
BPMAAm vs. Acrylic Acid (AA)
Acrylic acid is an anionic monomer that imparts pH-responsiveness to polymers. Poly(acrylic acid) (PAA) is a polyelectrolyte.
-
Responsiveness: PAA-based hydrogels are highly sensitive to pH.[14] At low pH, the carboxylic acid groups are protonated and the hydrogel is collapsed. At higher pH (above the pKa of ~4.5), the groups deprotonate, leading to electrostatic repulsion between the chains and dramatic swelling. BPMAAm is non-ionic and does not confer pH sensitivity.
-
Hydrophilicity & Swelling: PAA is highly hydrophilic and can absorb vast amounts of water, especially in its ionized state.[15] Poly(BPMAAm) is hydrophobic and does not form hydrogels in water. Copolymers of BPMAAm and AA would exhibit complex swelling behavior dependent on both pH and the hydrophobic/hydrophilic balance.
-
Application Context: AA is used for drug delivery systems targeting specific pH environments, such as the intestine, or as a superabsorbent polymer.[14] BPMAAm would be chosen when a stable, hydrophobic matrix is required, and pH-responsiveness is not a primary design criterion.
BPMAAm vs. 2-hydroxyethyl methacrylate (HEMA)
HEMA is a neutral, hydrophilic monomer widely used in biomedical applications, most notably for soft contact lenses, due to its excellent biocompatibility.[16]
-
Hydrophilicity & Biocompatibility: Poly(HEMA) is a classic hydrogel-forming polymer, known for its ability to absorb water and its favorable biological response.[16] While BPMAAm's biocompatibility is less characterized, its hydrophobic nature contrasts sharply with HEMA's hydrophilicity.
-
Mechanical Properties: Poly(HEMA) hydrogels are typically soft and flexible. Copolymerizing HEMA with the rigid, bulky BPMAAm monomer would be expected to increase the stiffness and mechanical strength of the resulting hydrogel.
-
Reactivity Ratios: Studies on the copolymerization of BPMAAm (M1) with HEMA (M2) have determined their reactivity ratios.[9] These values are crucial for predicting the copolymer composition and microstructure. For instance, if r1 < 1 and r2 > 1, it indicates that HEMA is more reactive and will be preferentially incorporated into the growing polymer chain. Understanding these ratios is essential for tailoring the polymer's properties.[5]
-
Application Context: HEMA is the monomer of choice for applications requiring high water content, softness, and proven biocompatibility. BPMAAm could be copolymerized with HEMA to create materials with tailored hydrophobicity, increased thermal stability, or to introduce a site for further chemical modification.[9][17]
Quantitative Data Summary
The table below summarizes key properties of the discussed monomers and their corresponding homopolymers. Note that values can vary based on synthesis conditions and measurement techniques.
| Property | Poly(BPMAAm) | Poly(NIPAAm) | Poly(AA) | Poly(HEMA) |
| Monomer Class | Hydrophobic, Aromatic Methacrylamide | Thermoresponsive Acrylamide | Anionic, pH-Responsive Acrylate | Neutral, Hydrophilic Methacrylate |
| Water Solubility | Insoluble | Soluble < 32°C (LCST)[10] | Soluble (pH-dependent)[14] | Forms hydrogel[16] |
| Glass Transition (Tg) | High (e.g., >160°C for copolymers)[7][8] | ~140°C | ~106°C | ~86-105°C |
| Primary Functionality | Hydrophobicity, Thermal Stability, Reactive 'Br' | Thermo-responsiveness | pH-responsiveness, Anionic charge | Hydrophilicity, Biocompatibility |
| Key Application Area | Hydrophobic drug carriers, high-performance materials | Smart drug delivery, tissue engineering[12] | Mucoadhesives, pH-triggered release systems | Contact lenses, drug delivery matrices[16] |
Experimental Section: Protocols for Synthesis and Characterization
To ensure trustworthy and reproducible results, the following protocols are provided. They represent self-validating systems where successful characterization at each step confirms the outcome of the previous one.
Experimental Workflow Diagram
Caption: Workflow from monomer synthesis to polymer characterization.
Protocol 4.1: Synthesis of this compound (BPMAAm)
Causality: This procedure uses the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[5] Triethylamine acts as an HCl scavenger, driving the reaction to completion. The low temperature minimizes side reactions.
-
Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-bromoaniline (1 eq.) and triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition: Add methacryloyl chloride (1.05 eq.), dissolved in anhydrous THF, dropwise to the stirred solution over 1 hour, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting solid in a minimal amount of a suitable solvent (e.g., chloroform) and precipitate it into an excess of a non-solvent like hexane. Recrystallize the crude product from an ethanol/water mixture to obtain pure BPMAAm as a white solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The presence of vinyl protons (~5.5-6.0 ppm) and aromatic protons (~7.5 ppm) in the NMR spectrum, along with C=O and N-H stretches in the FTIR spectrum, validates the synthesis.[5][9]
Protocol 4.2: Free Radical Copolymerization of BPMAAm with HEMA
Causality: This is a standard free radical solution polymerization.[9] 2,2'-Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate at 70°C to generate radicals. The reaction is kept to low conversion (<10%) for the accurate determination of monomer reactivity ratios.[8]
-
Preparation: In a polymerization tube, add the desired molar ratio of BPMAAm and HEMA, AIBN (typically 1 mol% of total monomers), and a solvent (e.g., 1,4-dioxane).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at 70°C for a predetermined time to achieve low conversion.
-
Termination & Precipitation: Stop the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the copolymer by pouring the solution into a large excess of a non-solvent (e.g., methanol/water mixture).[9]
-
Purification: Filter the precipitated polymer, redissolve it in a small amount of dioxane, and re-precipitate. Dry the final product in a vacuum oven at 40°C to a constant weight.
-
Validation: Characterize the copolymer using:
-
FTIR: To confirm the incorporation of both monomer units (e.g., ester C=O from HEMA and amide C=O from BPMAAm).[9]
-
¹H NMR: To determine the copolymer composition by integrating the characteristic proton signals of each monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5][9]
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the copolymer.[7]
-
Conclusion and Future Outlook
While it lacks the intrinsic stimuli-responsiveness of NIPAAm or AA, its utility shines in creating copolymers with finely tuned characteristics. By strategically combining BPMAAm with hydrophilic or responsive monomers, researchers can create a new generation of materials with tailored mechanical strength, thermal properties, and drug interaction profiles. For the drug development professional, polymers incorporating BPMAAm are particularly promising for the formulation of poorly soluble drugs, where its hydrophobic and aromatic nature can enhance drug loading and provide a stable encapsulation matrix. The continued exploration of its copolymerization behavior and post-polymerization chemistry will undoubtedly unlock new possibilities in advanced drug delivery and material science.
References
- Intertek. Polymers in Drug Delivery.
- Patel, T., et al. (2024).
- Ghaffari, S., et al. (2025). Characterisation of polymeric nanoparticles for drug delivery.
- Ghaffari, S., et al. (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing). DOI:10.1039/D5NR00071H.
- Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124.
- Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Express Polymer Letters, 1(9), 594-603.
- Baş, A. D., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Designed Monomers and Polymers, 10(3), 239-253.
- Ko, J., et al. (2008). Polymers for Drug Delivery Systems. Journal of Drug Targeting, 16(7-8), 491-507.
- Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Uşak Üniversitesi Akademik Veri Yönetim Sistemi.
- Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371.
- Matyjaszewski, K. (2014). Direct polymerization of functional monomers.
- Delibaş, A., & Soykan, C. (2007). Copolymerization of N-(4-bromophenyl)
- Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Yozgat Bozok Üniversitesi Akademik Veri Yönetim Sistemi.
- Pinto, M., et al. (2023). Novel Bioinspired Quercetin-Based Polymers for the Sustained Release of Donepezil in Alzheimer's Disease Therapy. MDPI.
- Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)
- Unknown Author.
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- Popescu, I., et al. (2024).
- Mondal, S., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. MDPI.
- Quezada, D., et al. (2015). SYNTHESIS AND COMPARATIVE STUDY OF N-ISOPROPYLACRYLAMIDE (NIPAAm) HYDROGEL AND N-ISOPROPYLACRYLAMIDE-METHYL- METHACRYLATE (NIPAAm-MMA) GEL.
- Heidari Naghdeali, M., & Adimi, M. (2015). Comparison between Acrylic Acid and Methacrylamide on Release and Swelling Properties for Hydrogels based on PVP. Research Trend.
- Popescu, I., et al. (2024).
- Zhang, H., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions.
- Peppas, N. A., et al. (1985). The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels.
- Alvarez-Lorenzo, C., et al. (2021). Poly(N-isopropylacrylamide)
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A Comparative Guide to the Antimicrobial Efficacy of N-(4-Bromophenyl)methacrylamide Polymers
In the persistent battle against microbial resistance, the development of novel antimicrobial agents is a critical priority for researchers, scientists, and drug development professionals. Among the promising candidates, antimicrobial polymers have emerged as a robust class of materials designed to combat a wide spectrum of pathogens. This guide provides an in-depth technical comparison of the antimicrobial efficacy of N-(4-Bromophenyl)methacrylamide polymers against established alternatives, namely quaternary ammonium compound (QAC)-based and phosphonium-based polymers. Through a synthesis of experimental data and mechanistic insights, we aim to equip you with the necessary information to evaluate the potential of these polymers in your research and development endeavors.
The Imperative for Advanced Antimicrobial Polymers
The rise of multidrug-resistant organisms presents a formidable challenge to global health. Traditional small-molecule antibiotics are increasingly failing, necessitating the exploration of alternative therapeutic strategies.[1][2] Antimicrobial polymers offer several advantages, including long-term activity, reduced propensity for inducing resistance, and the ability to be incorporated into various materials and surfaces.[1][3] This guide focuses on a specific class of these macromolecules, this compound polymers, and critically assesses their performance alongside prominent antimicrobial polymers.
Synthesis and Characterization of this compound Polymers
The synthesis of this compound (BrPMAAm) monomer is typically achieved through the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a base like triethylamine at low temperatures (0–5 °C).[4][5][6] Subsequent free-radical polymerization of the BrPMAAm monomer, often initiated by agents such as 2,2′-azobisisobutyronitrile (AIBN), yields the desired polymer.[4][5] Copolymers can also be synthesized by reacting BrPMAAm with other monomers to tailor the polymer's properties.[4][5][6]
Characterization of the resulting polymers is crucial to ensure their structural integrity and purity. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and gel permeation chromatography (GPC) are employed to confirm the chemical structure, composition, and molecular weight distribution of the polymers.[4][5]
Comparative Antimicrobial Efficacy
The true measure of an antimicrobial polymer lies in its ability to effectively inhibit or kill a broad range of microorganisms. This section compares the efficacy of this compound polymers with two widely studied classes of antimicrobial polymers: quaternary ammonium-based and phosphonium-based polymers.
This compound Polymers
Polymers derived from this compound have demonstrated notable antimicrobial effects against various bacteria and yeast.[6][7] The presence of the bromine atom is believed to play a significant role in their antimicrobial activity, potentially through mechanisms that disrupt microbial cell membranes or interfere with essential cellular processes.[8][9]
Quaternary Ammonium Compound (QAC)-Based Polymers
QAC-based polymers are cationic polymers that have been extensively investigated for their antimicrobial properties.[10][11][12][13] Their mechanism of action is primarily attributed to the electrostatic interaction between the positively charged quaternary ammonium groups and the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[10][11][14] The antimicrobial activity of QAC polymers is influenced by factors such as the length of the alkyl chains attached to the nitrogen atom and the overall molecular weight of the polymer.[12][15]
Phosphonium-Based Polymers
Similar to their ammonium counterparts, phosphonium-based polymers are cationic macromolecules that exhibit potent antimicrobial activity.[1][16][17] They are known for their thermal stability and can be effective against a broad spectrum of bacteria.[16][17] The biocidal action of phosphonium polymers also involves the disruption of the cell membrane integrity of microorganisms.[18] Some studies suggest that phosphonium polymers can exhibit synergistic effects when combined with other antimicrobial agents.[1]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of these polymers is quantitatively assessed using standardized microbiological assays. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used for this evaluation. The following table summarizes representative MIC and MBC values for the different polymer types against common pathogens, compiled from various studies.
| Polymer Type | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound Copolymers | Staphylococcus aureus | Varies | Varies | [6][7] |
| Escherichia coli | Varies | Varies | [6][7] | |
| Candida albicans | Varies | Varies | [6][7] | |
| Quaternary Ammonium-Based Polymers | Staphylococcus aureus | Low | Low | [19] |
| Pseudomonas aeruginosa | Low | Low | [20] | |
| Escherichia coli | Low | Low | [19] | |
| Phosphonium-Based Polymers | Staphylococcus aureus | Effective | Effective | [16][21] |
| Escherichia coli | Effective | Effective | [16][21] | |
| Pseudomonas aeruginosa | Effective | Effective | [21] |
Note: "Varies" indicates that specific values are dependent on the copolymer composition and the specific study. Researchers should refer to the cited literature for detailed data.
Mechanistic Insights into Antimicrobial Action
The precise mechanism by which this compound polymers exert their antimicrobial effect is an area of ongoing research. However, based on the behavior of other halogenated antimicrobial agents and cationic polymers, a multi-pronged mechanism can be proposed.
Caption: Proposed antimicrobial mechanism of this compound polymers.
Experimental Protocols for Antimicrobial Efficacy Validation
To ensure the reproducibility and comparability of results, standardized protocols for assessing antimicrobial activity are essential. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.
Experimental Workflow Overview
Caption: Experimental workflow for antimicrobial efficacy testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22] The broth microdilution method is a commonly used technique.[23]
Materials:
-
Test polymer solutions of known concentrations
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (broth with inoculum, no polymer)
-
Negative control (broth only)
Procedure:
-
Serially dilute the polymer stock solution in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the polymer at which no visible growth is observed.[23]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[24][25]
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.
-
Plate these aliquots onto a suitable agar medium.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the polymer that results in a colony count corresponding to a ≥99.9% kill of the initial inoculum.[25][26]
Time-Kill Curve Analysis
Time-kill curve assays provide information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[27][28][29]
Procedure:
-
Prepare flasks containing a standardized bacterial inoculum in broth.
-
Add the test polymer at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the flasks. Include a growth control flask without the polymer.
-
Incubate the flasks under appropriate conditions.
-
At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each polymer concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[28]
Conclusion and Future Perspectives
This compound polymers represent a promising class of antimicrobial materials. While direct comparative data with established polymers like QACs and phosphonium-based polymers is still emerging, the available evidence suggests they possess significant antimicrobial activity. The synthetic versatility of methacrylamide-based polymers allows for the fine-tuning of their chemical structure to optimize efficacy and selectivity.
Future research should focus on elucidating the precise mechanism of action of these brominated polymers and conducting head-to-head comparative studies against a wider range of clinically relevant pathogens. Furthermore, evaluating their biocompatibility and in vivo efficacy will be crucial steps toward their potential application in medical devices, coatings, and therapeutic agents. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of antimicrobial solutions.
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A Comparative Study of N-(4-Bromophenyl)methacrylamide and N-phenylmethacrylamide: Synthesis, Polymerization, and Properties
In the landscape of functional polymers, N-substituted methacrylamides represent a versatile class of monomers, lending themselves to a wide array of applications due to the tunable properties of their resulting polymers. This guide provides a detailed comparative analysis of two such monomers: N-(4-Bromophenyl)methacrylamide (BrPMAAm) and its non-halogenated counterpart, N-phenylmethacrylamide. We will explore their synthesis, polymerization characteristics, and the physicochemical properties of the resultant homopolymers, offering insights for researchers and professionals in polymer chemistry and drug development.
Monomer Synthesis and Physicochemical Properties
The introduction of a bromine atom onto the phenyl ring of N-phenylmethacrylamide significantly alters the electronic and steric characteristics of the monomer, which in turn influences its reactivity and the properties of the corresponding polymer.
Synthesis
Both monomers are typically synthesized via the acylation of the corresponding aniline with methacryloyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-bromoaniline (0.1 mol) and triethylamine (0.12 mol) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) at 0-5 °C, slowly add methacryloyl chloride (0.11 mol) dropwise with constant stirring.[1][2]
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute acid and then with water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
A similar protocol can be followed for the synthesis of N-phenylmethacrylamide, starting with aniline.
Caption: General synthesis scheme for N-aryl methacrylamides.
Physicochemical Properties of Monomers
The physical properties of the monomers are crucial for their handling, storage, and polymerization.
| Property | This compound | N-phenylmethacrylamide |
| Molecular Formula | C₁₀H₁₀BrNO | C₁₀H₁₁NO |
| Molecular Weight | 240.10 g/mol | 161.20 g/mol |
| Melting Point | Information not readily available | 84-86 °C |
| Solubility | Soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and benzene. Insoluble in n-hexane and alcohols like methanol and ethanol.[1][2] | Soluble in methanol. |
The higher molecular weight of BrPMAAm is a direct result of the bromine atom. While the exact melting point of the BrPMAAm monomer is not consistently reported in the literature reviewed, the increased molecular weight and potential for intermolecular interactions due to the bromine atom would suggest a higher melting point compared to N-phenylmethacrylamide. The solubility profiles indicate that both monomers are soluble in common organic solvents suitable for polymerization.
Polymerization Behavior
The polymerization of these monomers can be initiated by free-radical initiators such as 2,2'-azobisisobutyronitrile (AIBN).[1][2] The presence of the bromine substituent in BrPMAAm can influence the polymerization kinetics and the properties of the resulting polymer.
Experimental Protocol: Free-Radical Homopolymerization
-
Dissolve the desired amount of monomer (this compound or N-phenylmethacrylamide) and AIBN (typically 0.1-1 mol% relative to the monomer) in a suitable solvent (e.g., 1,4-dioxane or DMF) in a polymerization vessel.[1][3]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 70 °C) with constant stirring.[1][3]
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or diethyl ether).
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Caption: Workflow for free-radical homopolymerization.
While detailed kinetic studies for the homopolymerization of BrPMAAm are not extensively available, studies on its copolymerization indicate that it readily participates in free-radical polymerization.[1][4] The thermal stability of copolymers increases with higher BrPMAAm content, suggesting that the poly(this compound) homopolymer would exhibit high thermal stability.[2]
Spectroscopic Characterization
Spectroscopic analysis provides valuable information about the chemical structure of the monomers and their polymers.
FTIR Spectroscopy
The FTIR spectra of both monomers and their polymers show characteristic peaks for the amide group (N-H and C=O stretching) and the vinyl group in the monomers.
| Functional Group | This compound (Polymer) | N-phenylmethacrylamide (Polymer) |
| N-H Stretch | ~3320 cm⁻¹[2] | ~3300 cm⁻¹ |
| C=O Stretch (Amide I) | ~1660-1680 cm⁻¹[4] | ~1660 cm⁻¹ |
| Aromatic C=C Stretch | ~1590, 1490 cm⁻¹ | ~1600, 1500 cm⁻¹ |
| C-Br Stretch | ~600-500 cm⁻¹ | - |
The presence of a peak in the low-frequency region for poly(this compound) corresponding to the C-Br stretch is a key distinguishing feature.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the monomers and the successful polymerization.
¹H NMR: In the monomer spectra, characteristic signals for the vinyl protons are observed. Upon polymerization, these signals disappear, and the spectrum is dominated by broad peaks corresponding to the polymer backbone and the phenyl rings. The aromatic protons of BrPMAAm typically appear as a set of doublets due to the para-substitution, whereas those of N-phenylmethacrylamide show a more complex multiplet pattern.
¹³C NMR: The ¹³C NMR spectra provide detailed information about the carbon framework. The chemical shift of the carbon atom attached to the bromine in BrPMAAm is significantly affected by the halogen's electronegativity and is a clear identifier.
Thermal Properties of Homopolymers
The thermal stability of a polymer is a critical parameter for its processing and application.
| Property | Poly(this compound) | Poly(N-phenylmethacrylamide) |
| Glass Transition Temp. (Tg) | Expected to be high (Tg of copolymers increases with BrPMAAm content)[2] | ~185 °C |
| Thermal Decomposition | Copolymers show increased thermal stability with higher BrPMAAm content.[2] | Initial degradation temperature is around 280-300 °C. |
Studies on copolymers of BrPMAAm with monomers like n-butyl methacrylate show that the glass transition temperature (Tg) of the copolymer increases with increasing BrPMAAm content.[2] This trend strongly suggests that the homopolymer of this compound possesses a high Tg and good thermal stability, likely exceeding that of poly(N-phenylmethacrylamide). The bulky, polarizable bromine atom restricts chain mobility, leading to a higher Tg.
Potential Applications and Biological Activity
N-substituted poly(methacrylamide)s are explored for various biomedical applications due to their potential biocompatibility and tunable properties.
-
Drug Delivery: The phenyl ring in both polymers provides a hydrophobic domain that can be utilized for encapsulating hydrophobic drugs. The presence of the bromine atom in poly(BrPMAAm) could further enhance these interactions and potentially offer a handle for post-polymerization modification.
-
Biomaterials: These polymers can be formulated into hydrogels and other scaffolds for tissue engineering and other biomedical applications.
-
Antimicrobial Properties: Copolymers containing this compound have been shown to exhibit antimicrobial activity against various bacteria and yeast.[5] This suggests that the homopolymer may also possess antimicrobial properties, a feature of interest for medical devices and coatings.
Regarding toxicity, while specific data for these homopolymers is limited, the cytotoxicity of methacrylamides is generally considered to be lower than that of their acrylamide counterparts.[6] However, the presence of a brominated aromatic ring in poly(BrPMAAm) warrants careful toxicological evaluation, as some brominated aromatic compounds can exhibit toxicity.[7]
Conclusion
The comparison between this compound and N-phenylmethacrylamide reveals the significant impact of halogen substitution on the monomer and polymer properties. The introduction of a bromine atom increases the molecular weight and is expected to raise the melting point of the monomer. In the polymer, the bromine substituent leads to a higher glass transition temperature and enhanced thermal stability. Furthermore, it imparts potential antimicrobial properties.
The choice between these two monomers will depend on the specific requirements of the target application. N-phenylmethacrylamide provides a simpler, non-halogenated polymer with good thermal stability. In contrast, this compound offers a pathway to polymers with enhanced thermal properties, potential bioactivity, and a reactive site for further functionalization. This comparative guide provides a foundational understanding to aid researchers in the rational design and selection of N-substituted methacrylamide monomers for their specific needs.
References
- Soykan, C., Delibaş, A., & Coşkun, R. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124.
- Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371.
- Soykan, C., & Delibaş, A. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A, 44(9), 969-975.
- Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate: Synthesis, characterization, monomer reactivity ratios, thermal and antimicrobial properties. eXPRESS Polymer Letters, 1(9), 594-603.
- Soykan, C., & Delibaş, A. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603.
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PubChem. (n.d.). N-Phenylacrylamide. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). Retrieved from [Link]
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A Comparative Performance Analysis of N-(4-Bromophenyl)methacrylamide Copolymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the quest for novel polymeric carriers that offer enhanced therapeutic efficacy and improved patient compliance is relentless. This guide provides a comprehensive performance comparison of N-(4-Bromophenyl)methacrylamide (BrPMA) copolymers, an emerging class of polymers, with established alternatives such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, poly(lactic-co-glycolic acid) (PLGA), and chitosan. This analysis is grounded in experimental data to provide objective insights for researchers and drug development professionals.
Introduction to this compound (BrPMA) Copolymers
This compound (BrPMA) is a monomer that can be copolymerized with various other monomers to create polymers with tunable properties. The presence of the bromophenyl group imparts specific characteristics to the resulting copolymers, such as altered hydrophobicity and the potential for further functionalization, making them intriguing candidates for investigation in drug delivery systems. While research has primarily focused on their synthesis and fundamental characterization, their potential in biomedical applications, particularly in controlled drug release, warrants a thorough comparative evaluation against current standards.
The Landscape of Polymeric Drug Carriers: A Comparative Overview
The performance of any drug delivery system is benchmarked against several key parameters: drug loading capacity, encapsulation efficiency, drug release kinetics, biocompatibility, and in vivo efficacy. This guide will use these metrics to compare BrPMA copolymers with three widely used polymers in the pharmaceutical industry.
Alternative Polymeric Platforms:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers: These are well-established, water-soluble polymers known for their excellent biocompatibility and have been investigated in numerous clinical trials as drug carriers.[1][2][3]
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer with a long history of use in FDA-approved therapeutic products, PLGA is a cornerstone of controlled-release drug delivery.[4][5][6]
-
Chitosan: A natural, biodegradable polysaccharide, chitosan is valued for its mucoadhesive properties and has been extensively explored for various drug delivery applications, with several chitosan-based nanoparticles in clinical development.[7][8][9]
Performance Comparison: A Data-Driven Analysis
A direct comparison of the drug delivery performance of BrPMA copolymers is challenging due to the limited publicly available experimental data on their drug loading and release characteristics. The existing literature primarily focuses on their synthesis, thermal properties, and antimicrobial potential.[10][11][12][13] However, based on their chemical structure and the properties of similar methacrylamide-based polymers, we can infer their potential performance and highlight areas for future research.
Table 1: Comparative Performance Metrics of Polymeric Drug Carriers
| Performance Metric | This compound (BrPMA) Copolymers (Projected) | N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Drug Loading Capacity | Dependent on comonomer and drug-polymer interactions. The aromatic ring may offer π-π stacking interactions for certain drugs. | Moderate, drug is typically covalently conjugated. | High, particularly for hydrophobic drugs. | High, especially for anionic drugs due to electrostatic interactions. Can encapsulate up to 90% of certain therapeutic agents.[14] |
| Encapsulation Efficiency | Needs experimental validation. | Not applicable for covalent conjugates. | Variable, dependent on formulation method and drug properties. | Generally high, can be optimized by adjusting formulation parameters. |
| Drug Release Mechanism | Potentially diffusion-controlled. Could be engineered for stimuli-responsiveness (e.g., pH, temperature). | Cleavage of biodegradable linkers (e.g., enzymatic, pH-sensitive). | Bulk erosion and diffusion. Release can be tuned from weeks to months. | Swelling, diffusion, and polymer erosion. Often exhibits pH-responsive release. |
| Biocompatibility | Limited data available. The presence of bromine may warrant thorough toxicological assessment. | Excellent, with a long history of safe clinical use.[15] | Excellent, degrades to lactic and glycolic acid, which are natural metabolites. | Generally good, but can vary with the degree of deacetylation and molecular weight. |
| Clinical Status | Preclinical research phase. | Numerous clinical trials for various anticancer drug conjugates.[1][16][17] | Several FDA-approved products on the market (e.g., Lupron Depot®, Zoladex®).[5][6][18][19] | Many formulations in preclinical and clinical development.[7][8][9] |
Experimental Methodologies: A Guide to Evaluation
To facilitate further research and a more direct comparison, this section outlines the key experimental protocols required to assess the performance of BrPMA copolymers as drug delivery vehicles.
Synthesis of BrPMA Copolymers
The synthesis of BrPMA copolymers is typically achieved through free radical polymerization. The following is a general protocol based on published literature.[11][13][20]
Protocol: Free Radical Copolymerization of this compound
-
Monomer and Initiator Preparation: Dissolve this compound and a chosen comonomer (e.g., a hydrophilic monomer like 2-hydroxyethyl methacrylate) in a suitable solvent (e.g., 1,4-dioxane or dimethylformamide).
-
Initiation: Add a free radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN).
-
Polymerization: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to the appropriate temperature (typically 60-80 °C) to initiate polymerization.
-
Purification: After a set reaction time, precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol or diethyl ether).
-
Characterization: Characterize the purified copolymer using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to confirm its structure, composition, and molecular weight.
Workflow for BrPMA Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of BrPMA copolymers.
Drug Loading and Encapsulation Efficiency
To assess the drug-carrying capacity of BrPMA copolymers, nanoparticles are typically formed, and the amount of encapsulated drug is quantified.
Protocol: Nanoparticle Formulation and Drug Loading
-
Nanoparticle Formation: Prepare nanoparticles from the BrPMA copolymer using a method like nanoprecipitation or emulsion-solvent evaporation.
-
Drug Encapsulation: Dissolve the drug and the copolymer in a common organic solvent. Add this solution dropwise to an aqueous phase under stirring to form drug-loaded nanoparticles.
-
Purification: Separate the drug-loaded nanoparticles from the free drug by centrifugation or dialysis.
-
Quantification: Lyse the nanoparticles to release the encapsulated drug and quantify its amount using a suitable analytical technique (e.g., UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC)).
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
In Vitro Drug Release
The rate and mechanism of drug release are critical performance indicators.
Protocol: In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4) and temperature (37 °C).
-
Incubation: Place the dispersion in a dialysis bag against a larger volume of the release medium or use a sample-and-separate method.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analysis: Quantify the concentration of the released drug in the aliquots using an appropriate analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Drug Release from a Polymeric Nanoparticle
Caption: Schematic of drug release from a polymeric nanoparticle.
Biocompatibility Assessment
The safety of a new polymer is paramount for its potential clinical translation.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a relevant cell line (e.g., fibroblasts or a specific cancer cell line) in a suitable medium.
-
Treatment: Expose the cells to various concentrations of the "empty" (non-drug-loaded) BrPMA copolymer nanoparticles for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis: Plot cell viability against polymer concentration to determine the concentration at which the polymer exhibits cytotoxic effects.
Future Directions and Concluding Remarks
This compound copolymers represent a class of materials with tunable properties that could be beneficial for drug delivery applications. The presence of the bromophenyl group offers a handle for further chemical modification and may influence drug-polymer interactions. However, to truly assess their potential, a significant body of experimental work is required to systematically evaluate their drug loading capacity, release kinetics, and, most importantly, their biocompatibility.
Compared to the well-established and clinically validated platforms of HPMA copolymers, PLGA, and chitosan, BrPMA copolymers are in their infancy. While the alternatives have a proven track record of safety and efficacy in humans, BrPMA copolymers require extensive preclinical evaluation. Future research should focus on:
-
Systematic evaluation of drug loading and release: Investigating a range of model drugs with varying physicochemical properties.
-
Stimuli-responsive formulations: Exploring the potential for pH- or thermo-responsive BrPMA copolymers for targeted drug release.[21][22][23][24]
-
In-depth biocompatibility and toxicity studies: Thoroughly assessing the in vitro and in vivo safety profile of these brominated polymers.
By addressing these key areas, the scientific community can determine if this compound copolymers can transition from a subject of academic curiosity to a valuable tool in the advanced drug delivery toolbox.
References
- Duncan, R. (2009). Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. Advanced Drug Delivery Reviews, 61(13), 1131-1148.
- Al-Nemrawi, N. K., & Al-shoubaki, A. F. (2021). Chitosan Anchored Nanoparticles in Current Drug Development Utilizing Computer-Aided Pharmacokinetic Modeling: Case Studies for Target Specific Cancer Treatment and Future Prospective. Current Pharmaceutical Design, 27(13), 1599-1615.
- AzoNano. (2021, December 29). Clinical Applications of Chitosan Nanoparticles. AZoNano.com.
- Duncan, R. (2010). Do HPMA copolymer conjugates have a future as clinically useful nanomedicines? A critical overview of current status and future opportunities. Advanced Drug Delivery Reviews, 62(2), 120-131.
- Yang, J., Zhang, Y., & Kopeček, J. (2017). The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment. Journal of Controlled Release, 267, 133-142.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Bromophenyl)methacrylamide
Introduction
N-(4-Bromophenyl)methacrylamide is a monomer increasingly utilized in the synthesis of specialized polymers and functional materials.[1][2] As with any specialty chemical used in regulated industries such as pharmaceuticals or advanced materials, the ability to accurately and reliably quantify the analyte is paramount. Purity, stability, and concentration are critical quality attributes that demand robust analytical methods. This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
The core principle of this guide is not merely to present two disparate methods, but to establish a framework for their cross-validation . A cross-validation study is essential when multiple analytical methods are used within a study or across different laboratories, ensuring that the results are equivalent and interchangeable.[3] This process is a hallmark of a mature analytical workflow, providing confidence in data integrity regardless of the chosen methodology. We will move beyond rote procedural lists to explore the causality behind experimental design, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5]
Chapter 1: Foundational Principles of the Selected Chromatographic Methods
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. This compound (MW: 240.1 g/mol ) is a non-volatile, thermally stable solid at room temperature, making it a candidate for both techniques, though each presents distinct advantages and challenges.[6]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8] For a molecule like this compound, which possesses a UV-active aromatic ring and moderate polarity, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most logical starting point. Its primary advantage lies in analyzing the compound at ambient temperature, eliminating the risk of thermal degradation.[9]
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[7] While the analyte is a solid, its relatively low molecular weight suggests it can be volatilized at elevated temperatures within a GC inlet without decomposition. The choice of detector, typically a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification, provides versatility.[10]
Chapter 2: Experimental Protocols
The following protocols are designed to be robust starting points for method development and subsequent validation. The rationale behind key parameter selection is provided to empower the researcher to adapt these methods as needed.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for high precision and accuracy, leveraging the strong UV absorbance of the bromophenyl moiety.
Rationale: A C18 column is selected for its hydrophobic stationary phase, which will retain the non-polar aromatic portion of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is chosen over methanol as its lower viscosity results in better efficiency and lower backpressure.[11] A phosphate buffer is included to maintain a consistent pH, preventing shifts in retention time due to the ionization of any residual silanols on the column packing.[12]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.02 M Potassium Phosphate Monobasic, with pH adjusted to 3.0 using phosphoric acid. Prepare Mobile Phase B as 100% Acetonitrile (HPLC Grade).
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution. Prepare working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the blank (diluent), standards, and samples. Confirm the retention time of the analyte and construct a calibration curve from the standard responses.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is optimized for high sensitivity and throughput, assuming the analyte is thermally stable.
Rationale: A mid-polarity column (e.g., 5% phenyl polysiloxane) is chosen as a versatile starting point for this analyte, balancing interactions with the aromatic ring and the polar amide group. A temperature ramp is employed to ensure the analyte is eluted as a sharp peak and to clean the column of any less volatile impurities after each run. Split injection is used to prevent column overloading with the concentrated sample. FID is selected for its robustness and linear response to hydrocarbons.
Step-by-Step Methodology:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Ethyl Acetate (GC Grade) to create a 1 mg/mL stock solution. Prepare working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in Ethyl Acetate to achieve a theoretical concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Instrument: GC system with FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (Split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Analysis: Inject the blank (Ethyl Acetate), standards, and samples. Construct a calibration curve and quantify the sample concentration.
Chapter 3: The Cross-Validation Framework
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] For cross-validation, we compare the performance characteristics of the HPLC and GC methods to ensure they provide equivalent results. The key parameters are defined by the ICH Q2(R1) guideline.[13][14]
Validation Parameters & Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in a blank/placebo matrix and by peak purity analysis (if using a PDA detector in HPLC) or MS fragmentation (for GC-MS).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is expected for the calibration curve across the specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[15]
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (System Precision): The precision under the same operating conditions over a short interval. The Relative Standard Deviation (RSD) of six replicate injections should be ≤ 1.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD over two different days/analysts should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively. Typically calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC, this includes mobile phase composition (±2%) and column temperature (±5°C). For GC, this includes flow rate (±5%) and oven temperature ramp (±2°C/min).
Chapter 4: Comparative Data Analysis
The following tables summarize representative (synthetic) data from a cross-validation study of the two methods described.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
|---|---|---|---|
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | As defined |
| Correlation (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| LOD | 0.3 µg/mL | 0.5 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | 1.5 µg/mL | Reportable |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5% | 101.2% | 98.0 - 102.0% |
| 100% | 100.3% | 99.8% | 98.0 - 102.0% |
| 120% | 99.8% | 98.9% | 98.0 - 102.0% |
| Mean Recovery | 99.9% | 100.0% | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | HPLC-UV (% RSD) | GC-FID (% RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (n=6) | 0.45% | 0.85% | ≤ 1.0% |
| Intermediate (n=12) | 0.78% | 1.35% | ≤ 2.0% |
Interpretation of Results:
-
Equivalency: Both methods meet the pre-defined acceptance criteria for all validation parameters, demonstrating that they are suitable for the intended purpose and can be considered equivalent.[3]
-
Performance Differences:
-
The HPLC-UV method demonstrates superior precision, as evidenced by the lower RSD values for both repeatability and intermediate precision. This is expected, as liquid-phase injections are often more reproducible than manual or even autosampled gas-phase injections, and the ambient temperature analysis eliminates variability from thermal processes.[9]
-
The GC-FID method shows excellent accuracy and linearity, though its precision is slightly lower than HPLC. Its primary advantage is speed; the oven ramp allows for a faster analysis time and column clean-up compared to the isocratic HPLC run.
-
Chapter 5: Method Selection Guide
The choice between these two validated methods depends on the specific needs of the laboratory.
-
Choose the HPLC-UV Method for:
-
Highest Precision and Accuracy: When the most reliable and reproducible quantitative data is required, such as for final product release testing or reference standard characterization.
-
Unknown Thermal Stability: If there is any concern that the analyte or potential impurities might degrade at high temperatures.
-
Complex Matrices: HPLC offers more flexibility with mobile phase gradients to resolve complex mixtures.
-
-
Choose the GC-FID Method for:
-
High Throughput: When a large number of samples need to be analyzed quickly, such as for in-process control monitoring.
-
Orthogonal Confirmation: Using GC as a secondary, confirmatory technique provides a high degree of confidence in results obtained by HPLC, as the separation mechanism is fundamentally different.
-
Volatile Impurity Profiling: GC is inherently superior for identifying and quantifying small, volatile, or semi-volatile impurities that may be present in the sample.
-
Conclusion
This guide has detailed the development and cross-validation of two robust analytical methods—RP-HPLC and GC-FID—for the quantification of this compound. Both methods were shown to be specific, linear, accurate, and precise, demonstrating their suitability for quality control and research applications.
The causality for method performance is clear: HPLC's strength lies in its gentle, ambient-temperature analysis, yielding superior precision, while GC's advantage is its speed and efficiency for thermally stable compounds. By following a structured validation approach grounded in ICH principles, laboratories can develop a comprehensive analytical toolkit for this important monomer, ensuring data integrity and interchangeability across methods. This dual-method capability represents a powerful strategy for robust analytical lifecycle management.
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Introduction: The Critical Role of Thermal Stability in Methacrylamide-Based Polymers
An In-Depth Guide to the Thermal Properties of N-(4-Bromophenyl)methacrylamide and Its Derivatives for Advanced Material and Pharmaceutical Applications
N-substituted methacrylamides are a versatile class of monomers, pivotal in the development of advanced polymers for applications ranging from high-performance engineering plastics to sophisticated drug delivery systems. The specific substituent on the nitrogen atom dramatically influences the polymer's final characteristics. Among these, this compound (BrPMAAm) serves as a key building block, imparting properties such as thermal resistance and specific reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of these polymers is not merely academic; it is a prerequisite for designing materials that can withstand processing conditions, sterilization, and the physiological environment of the human body.
This guide provides a comparative analysis of the thermal properties of poly(this compound) and its derivatives. We will delve into the causal relationships between molecular structure and thermal behavior, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Understanding Thermal Behavior: Key Parameters and Causality
The thermal behavior of a polymer is primarily defined by two key events: the glass transition and thermal decomposition.
-
Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Tg is a critical indicator of a material's operational temperature range. It is governed by the mobility of the polymer chains. Structures that restrict this mobility, such as bulky side groups or rigid aromatic rings, lead to a higher Tg.
-
Thermal Decomposition: This refers to the chemical degradation of the material at elevated temperatures. It is typically characterized by the onset temperature of weight loss (T_onset) and the temperature of maximum weight loss rate (T_max). High decomposition temperatures are indicative of strong chemical bonds within the polymer backbone and side chains, signifying greater thermal stability.
The presence of the bromophenyl group in BrPMAAm is expected to significantly influence these properties. The bulky and rigid nature of this group restricts chain rotation, leading to higher glass transition temperatures, while the carbon-bromine bond can be a potential site for initiating thermal degradation.
Comparative Thermal Analysis
The thermal properties of polymers derived from this compound are best understood by comparing the homopolymer with its various copolymers and structurally related analogs.
Poly(this compound) Homopolymer
The homopolymer of BrPMAAm serves as our baseline. Its rigid bromophenyl side groups lead to reduced chain mobility. Studies on copolymers suggest that poly(BrPMAAm) exhibits high thermal stability, with decomposition occurring in multiple stages[1]. The glass transition temperature (Tg) is also notably high, increasing from 339 K (66 °C) to 437 K (164 °C) as the content of BrPMAAm increases in copolymers with n-butyl methacrylate[1][2].
Copolymers of BrPMAAm: Tuning Properties through Comonomer Selection
Copolymerization is a powerful strategy to tailor the properties of polymers. By incorporating different comonomers with BrPMAAm, researchers can fine-tune the thermal characteristics of the resulting material.
-
Effect of Flexible Comonomers: When BrPMAAm is copolymerized with monomers bearing flexible side chains, such as n-butyl methacrylate (n-BMA), the resulting copolymer's Tg is intermediate between that of the two homopolymers. As the proportion of the rigid BrPMAAm units increases, the overall Tg of the copolymer rises, demonstrating a predictable way to modulate the material's service temperature[2].
-
Effect of Functional Comonomers: Copolymerization with functional monomers like glycidyl methacrylate (GMA) or 2-hydroxyethyl methacrylate (HEMA) introduces reactive sites while also altering thermal properties[3][4]. The thermal stability of these copolymers is directly dependent on their composition[3]. For instance, the thermal stability of copolymers of p-bromophenyl acrylamide and methyl methacrylate was found to be intermediate between their respective homopolymers[5]. Similarly, in copolymers with N-Vinyl-2-pyrrolidone (NVP), the thermal stability was observed to increase with higher BrPMAAm content[6].
Structural Analogs: The Influence of the Phenyl Substituent and Backbone
Comparing poly(BrPMAAm) to other N-aryl (meth)acrylamides reveals important structure-property relationships.
-
Methacrylamide vs. Acrylamide Backbone: Poly(N-phenyl methacrylamide) (PPMA) generally exhibits different thermal degradation patterns compared to poly(N-phenyl acrylamide) (PPA). The additional methyl group on the methacrylamide backbone in PPMA can influence chain packing and degradation pathways, often resulting in lower char yields compared to PPA[7].
-
Effect of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring is a critical determinant of thermal stability. Halogenation, for instance, can have complex effects. While the bulky bromine atom in BrPMAAm enhances Tg, the relative strength of the C-X (halogen) bond can influence the onset of decomposition. Studies on other halogenated polymers have shown that chlorinated versions can sometimes offer superior thermal stability compared to their brominated counterparts[8]. In copolymers of N-(2,4,5-trichlorophenyl) acrylamide, the Tg and thermal stability were also found to increase with the content of the chlorinated monomer[9].
Quantitative Data Summary
The table below summarizes key thermal properties for this compound-based polymers and related compounds from the literature.
| Polymer/Copolymer | Composition (molar ratio) | Tg (°C) | T_onset (°C) | T_max (°C) | Method | Reference |
| Poly(BrPMAAm-co-nBMA) | Increasing BrPMAAm | 66 - 164 | - | - | DSC | [1][2] |
| Poly(BrPMAAm-co-GMA) | Various | 94 - 165 | ~100-500 | - | DSC, TGA | [3] |
| Poly(p-bromophenyl acrylamide-co-MMA) | 13-67 mol% BPA | - | 160 - 256 | - | TGA | [5] |
| Poly(N-phenyl methacrylamide) (PPMA) | Homopolymer | - | < 190 | - | TGA | [7] |
| Poly(N-phenyl acrylamide) (PPA) | Homopolymer | - | < 190 | - | TGA | [7] |
| Styrene/Maleic Anhydride/N-phenyl maleimide Terpolymer | 3:1:1 | 227 | 394 (10% loss) | 434 | TGA | [10] |
Note: Data is extracted from studies on copolymers and provides a range or indicates trends. T_onset can vary based on the percentage of weight loss chosen for determination.
Experimental Protocols: The Foundation of Reliable Data
The data presented in this guide is generated using standardized thermal analysis techniques. Understanding these methods is crucial for interpreting results and designing further experiments.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability[11]. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation, or with air/oxygen to study oxidative stability.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum degradation rates (from the derivative curve, DTG), and the percentage of residual mass at the end of the experiment.
Causality: The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere allows for the study of the inherent thermal stability of the polymer's chemical bonds, while an oxidative atmosphere simulates real-world conditions where oxygen can accelerate degradation.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. It is the primary method for determining the glass transition temperature (Tg).
Typical Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is subjected to a controlled temperature program, which typically involves a heat-cool-heat cycle to erase the sample's prior thermal history. For example:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 200 °C at 10 °C/min.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram. The Tg is typically determined from the second heating scan to ensure the data reflects the intrinsic properties of the material.
Visualizing Structure-Property Relationships
The following diagram illustrates the logical relationship between structural modifications to an N-aryl methacrylamide and the resulting impact on its key thermal properties.
Caption: Logical flow of how molecular structure modifications influence polymer thermal properties.
Conclusion and Future Outlook
The thermal properties of this compound and its derivatives are intricately linked to their molecular architecture. The incorporation of the rigid bromophenyl group generally enhances the glass transition temperature and thermal stability, making these polymers suitable for applications requiring dimensional stability at elevated temperatures. Copolymerization provides a robust and predictable method for tuning these properties to meet specific performance requirements.
For professionals in materials science and drug development, this understanding is paramount. The ability to predict and control thermal behavior allows for the rational design of new polymers with optimized characteristics, whether for creating more durable materials or for developing novel therapeutic delivery systems where stability is non-negotiable. Future research will likely focus on creating novel derivatives with even greater thermal resistance and multifunctional capabilities, further expanding the application horizon of this important class of polymers.
References
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Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
- Hiran, B. L., et al. (n.d.). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N-Phynyl Maleiide Polymers. International Journal of Scientific & Engineering Research.
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Uşak Üniversitesi. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Akademik Veri Yönetim Sistemi. [Link]
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Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594–603. [Link]
- Trikistani, F. A. A. (n.d.).
- Soykan, C., & Coşkun, R. (2008). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Polymer-Plastics Technology and Engineering, 47(11), 1133-1141.
- Delibaş, A., & Soykan, C. (2008). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(2), 878-885.
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- Unknown Author. (n.d.). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone.
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Semantic Scholar. (2014). Thermal stability and degradation of poly(N-(4-chlorophenyl) acrylamide) homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate. [https://www.semanticscholar.org/paper/Thermal-stability-and-degradation-of-poly(N-(4-chlorophenyl)-acrylamide-Diab-Tirkistani/020059c362140f7d08f7514a1a5b48194411624c]([Link]
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Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). [Link]
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Bohrium. (2007). Copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. [Link]
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Atlantis Press. (2016). Synthesis and Characterization of Styrene, Maleic Anhydride and N-phenyl Maleimide Tripolymer. Advances in Materials and Engineering. [Link]
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A Senior Application Scientist's Guide to Evaluating N-(4-Bromophenyl)methacrylamide in Polymer Network Modification
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development and material science. This document provides an in-depth evaluation of N-(4-Bromophenyl)methacrylamide (BrPMA) and its role in modifying the properties of crosslinked polymer networks, particularly hydrogels. We will objectively compare its effects with those of conventional crosslinking agents, supported by established experimental data and detailed protocols.
Introduction: The Critical Role of Crosslinking in Polymer Networks
In the realm of biomaterials, particularly for applications in drug delivery and tissue engineering, the architecture of polymer networks is paramount.[1][2][3] Crosslinking, the process of forming covalent or physical bonds between polymer chains, transforms linear polymers into three-dimensional networks.[4] This transformation is crucial for creating materials like hydrogels, which can absorb large amounts of water while maintaining their structural integrity.[4]
The choice and concentration of a crosslinking agent are critical determinants of a hydrogel's properties, including its swelling ratio, mechanical strength, degradation rate, and drug release kinetics.[4][[“]] While traditional crosslinking agents are the workhorses of hydrogel synthesis, there is growing interest in incorporating functional monomers to impart specific properties to the polymer network. This guide evaluates this compound, not as a traditional crosslinking agent, but as a functional comonomer, and compares its influence on polymer network properties to that of two widely used crosslinkers: N,N'-methylenebis(acrylamide) (BIS) and Ethylene glycol dimethacrylate (EGDMA).
Understanding the Molecules: BrPMA and Traditional Crosslinkers
A fundamental understanding of the chemical structures of these molecules is essential to appreciate their different roles in polymer network formation.
This compound (BrPMA): A Functional Comonomer
This compound (BrPMA) is a methacrylamide derivative that has been synthesized and used in copolymerization reactions.[6][7][8][9][10][11] As a monofunctional monomer, it possesses a single polymerizable vinyl group, meaning it can be incorporated into a growing polymer chain but cannot, by itself, form a bridge between two separate chains.
The key features of the BrPMA molecule that are expected to influence polymer network properties are:
-
The Bromophenyl Group: This is a bulky and hydrophobic moiety. Its presence along the polymer backbone can increase steric hindrance, promote hydrophobic interactions between chains, and potentially enhance thermal stability.
-
The Methacrylamide Group: This provides the site for free-radical polymerization, allowing it to be integrated into various acrylic and methacrylic polymer systems.
Traditional Bifunctional Crosslinking Agents
In contrast to BrPMA, traditional crosslinking agents are bifunctional or multifunctional, meaning they have at least two reactive groups that can participate in polymerization. This allows them to act as bridges, covalently linking polymer chains together.
-
N,N'-methylenebis(acrylamide) (BIS): BIS is a widely used crosslinking agent, particularly in the synthesis of polyacrylamide gels for electrophoresis and other biomedical applications.[12][13][14] Its two acrylamide groups are connected by a flexible methylene bridge, resulting in relatively flexible crosslinks.
-
Ethylene glycol dimethacrylate (EGDMA): EGDMA is another common crosslinking agent, frequently used in dental resins, coatings, and hydrogels.[15][16][17][18][19] The ethylene glycol linker is more rigid than the methylene bridge in BIS, and the methacrylate groups are generally more reactive than acrylamide groups. This often results in more rigid and less hydrophilic networks compared to those crosslinked with BIS.
Caption: Chemical classification of BrPMA, BIS, and EGDMA.
Conceptualizing Network Architecture
The way in which these molecules are integrated into a polymer network is fundamentally different, leading to distinct network architectures and properties.
Caption: Incorporation vs. Crosslinking in a polymer network.
As illustrated above, BrPMA is incorporated as a side group on the polymer backbone. In contrast, a bifunctional crosslinker forms a covalent bridge between two polymer chains, directly contributing to the network's structural integrity.
A Framework for Comparative Experimental Evaluation
To objectively assess the influence of BrPMA on polymer networks relative to traditional crosslinkers, a systematic experimental approach is required. The following sections detail the necessary protocols.
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A Senior Application Scientist's Guide to N-(4-Bromophenyl)methacrylamide in Polymer Synthesis
An Objective Comparison of Performance, Protocols, and Potential Applications
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision point that dictates the ultimate properties and functionality of a polymer. N-substituted methacrylamides are a versatile class of monomers, offering significant advantages over traditional methacrylates, including enhanced resistance to hydrolysis.[1] This guide provides an in-depth review of N-(4-Bromophenyl)methacrylamide (BrPMAAm), a monomer that introduces unique thermal and functional characteristics to polymers. We will objectively compare its performance with other common (meth)acrylamide alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Synthesis and Polymerization of this compound
The defining feature of BrPMAAm is the bromophenyl group attached to the nitrogen atom. This bulky, electronegative group significantly influences polymerization kinetics and the properties of the resulting polymer, such as increased glass transition temperature (Tg) and thermal stability.[2][3]
Monomer Synthesis: A Validated Protocol
The synthesis of this compound is consistently achieved through the reaction of 4-bromoaniline with methacryloyl chloride.[2][4][5] The use of a tertiary amine, such as triethylamine, is crucial to neutralize the hydrogen chloride byproduct generated during the acylation reaction, driving the synthesis to completion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromoaniline and triethylamine in a suitable dry solvent like 1,4-dioxane or tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0-5°C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side reactions.
-
Addition of Acyl Chloride: Add methacryloyl chloride dropwise to the cooled solution while stirring vigorously. The slow addition maintains the low temperature and ensures a homogenous reaction.
-
Reaction: Allow the mixture to stir at 0-5°C for several hours.
-
Workup: After the reaction is complete, the triethylamine hydrochloride salt precipitate is removed by filtration. The filtrate is then concentrated.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound monomer.
Polymerization Strategy: Free-Radical Initiation
While controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) offer precision, they are often challenging for (meth)acrylamides due to the amide group's ability to complex with the copper catalyst, leading to poor control.[6] Therefore, conventional free-radical polymerization, typically initiated by 2,2′-azobisisobutyronitrile (AIBN), remains the most common and reliable method for polymerizing BrPMAAm and its copolymers.[2][4][7]
Comparative Performance in Copolymer Systems
The true utility of BrPMAAm is realized in copolymerization, where it is combined with other monomers to create materials with tailored properties. Its performance is best evaluated by comparing the resulting copolymer characteristics against those derived from other N-substituted or functional monomers.
Alternative 1: Non-Functional Comonomers (e.g., n-Butyl Methacrylate, n-BMA)
When copolymerized with a simple, non-functional monomer like n-BMA, the primary contribution of BrPMAAm is the significant enhancement of thermal properties. The bulky and rigid bromophenyl group restricts the mobility of the polymer chains.
Experimental Data Summary:
| Copolymer System | BrPMAAm Mole Fraction | Glass Transition Temp (Tg) | Key Finding |
| P(BrPMAAm-co-nBMA) | 0.00 (poly(nBMA)) | 339 K (66°C) | Baseline Tg for the flexible comonomer.[2] |
| 0.26 | 365 K (92°C) | Incorporation of BrPMAAm steadily increases Tg.[2] | |
| 0.53 | 394 K (121°C) | Demonstrates a direct correlation between BrPMAAm content and chain rigidity.[2] | |
| 1.00 (poly(BrPMAAm)) | 437 K (164°C) | High Tg reflects the significant steric hindrance from the bromophenyl group.[2] |
Causality: The increase in Tg is a direct consequence of the reduced segmental motion of the polymer backbone due to the sterically demanding N-substituent on the BrPMAAm units.[2] This makes BrPMAAm an excellent choice for applications requiring higher thermal stability than standard methacrylates can offer.
Alternative 2: Functional Comonomers (e.g., Glycidyl Methacrylate, GMA & 2-Hydroxyethyl Methacrylate, HEMA)
For advanced applications, polymers often require functional handles for cross-linking or conjugation. Here, we compare BrPMAAm copolymers with those containing reactive epoxy (GMA) or hydroxyl (HEMA) groups.
Experimental Data Summary: Monomer Reactivity Ratios
Monomer reactivity ratios (r1 for BrPMAAm, r2 for comonomer) indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer.
| Copolymer System | r1 (BrPMAAm) | r2 (Comonomer) | Interpretation & Significance |
| BrPMAAm / GMA [4][8] | ~0.34 | ~0.86 | Both r1 and r2 are less than 1, indicating a tendency towards random copolymerization. GMA is more reactive than BrPMAAm. This allows for the synthesis of statistically random copolymers incorporating both the bulky bromophenyl group and the reactive epoxy functionality.[4] |
| BrPMAAm / HEMA [7] | ~0.35 | ~1.26 | With r2 > 1, the system forms a random copolymer but with longer sequences of HEMA units. This is useful for creating materials where hydrophilic domains (from HEMA) are interspersed within a more rigid matrix.[7] |
Insight: BrPMAAm readily copolymerizes with key functional monomers, enabling the creation of multifunctional materials. The resulting copolymers possess both the high thermal stability imparted by BrPMAAm and the chemical reactivity of GMA or the hydrophilicity of HEMA, making them suitable for coatings, adhesives, or biomedical materials.[4][7] Furthermore, some of these copolymers have shown antimicrobial effects, adding another layer of functionality.[7]
Alternative 3: High-Performance N-Substituted Methacrylamides (e.g., NIPAM, HPMA)
For applications in drug delivery and "smart" materials, BrPMAAm must be compared to well-established functional monomers like N-isopropylacrylamide (NIPAM) and N-(2-hydroxypropyl)methacrylamide (HPMA).
Comparative Analysis:
| Feature | This compound (BrPMAAm) | N-isopropylacrylamide (NIPAM) | N-(2-hydroxypropyl)methacrylamide (HPMA) |
| Key Property | High thermal stability (high Tg), hydrophobicity, potential for post-modification. | Thermoresponsivity (LCST ~32°C), enabling "smart" hydrogel formation.[9] | High water solubility, biocompatibility, non-immunogenic.[10] |
| Primary Application | Modifying thermal properties of polymers, functional coatings.[2][4] | Stimuli-responsive hydrogels for drug delivery, cell culture.[9] | Clinically investigated water-soluble polymer-drug conjugates.[10] |
| Unique Advantage | The bromine atom serves as a versatile handle for post-polymerization modification (e.g., Suzuki coupling), allowing for further complex functionalization. | Sharp, reversible phase transition near physiological temperature. | Proven track record in clinical trials for drug delivery, establishing a safety and efficacy benchmark.[10] |
| Limitation | Lacks the inherent water solubility and stimuli-responsive behavior of NIPAM or HPMA. | Limited thermal stability compared to BrPMAAm-containing polymers. | Non-degradable polymer backbone requires careful molecular weight control for renal clearance.[10] |
References
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Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
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Tejero, R., et al. (2007). Controlled Polymerization of N-trimethylsilyl Methacrylamide: A New Polymethacrylamide Precursor. Macromolecular Rapid Communications, 28(22), 2149-2155. [Link]
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Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]
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Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. [Link]
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Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]
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Bohrium Science. (2007). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Ask this paper. [Link]
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Logan, M., et al. (2023). Degradation Resistance and Biocompatibility of Novel Multi-Functional Acrylamides. IADR Abstract Archives. [Link]
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Dissertation, University of Halle-Wittenberg. (n.d.). Synthesis and polymerization of multifunctional N-substituted (Meth)acrylamides. [Link]
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Al-Lami, K. K., Al-Azzawi, A. M., & Al-Karboli, H. A. A. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 9(4), 729-737. [Link]
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Mustafa, G., et al. (2024). pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. Gels, 10(3), 185. [Link]
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Assessing the Biocompatibility of N-(4-Bromophenyl)methacrylamide-Based Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a polymer for a biomedical application is a critical decision, with biocompatibility being a primary determinant of in vivo success. This guide provides an in-depth technical assessment of the biocompatibility of N-(4-Bromophenyl)methacrylamide (BrPMA)-based polymers. In the absence of extensive direct biocompatibility data for BrPMA polymers, this guide establishes a framework for evaluation based on the known properties of methacrylamide-based polymers and the potential influence of the bromophenyl functional group. We will compare its projected biocompatibility with that of well-established polymers in the field, supported by established experimental protocols.
Introduction to this compound (BrPMA)-Based Polymers
This compound (BrPMA) is a monomer that can be polymerized to create novel materials for various biomedical applications. The presence of the bromophenyl group offers opportunities for post-polymerization modification and may impart specific properties such as radiopacity or altered hydrophobicity. While the synthesis and copolymerization of BrPMA have been explored, a thorough evaluation of its biocompatibility is essential before it can be considered for clinical applications.[1][2]
Biocompatibility refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[3][4] For polymers used in drug delivery or as implantable devices, this means the material should be non-toxic, non-immunogenic, and not interfere with normal biological processes.[5]
A Framework for Comprehensive Biocompatibility Assessment
A robust assessment of biocompatibility relies on a tiered approach of in vitro and in vivo testing, as outlined in the International Organization for Standardization (ISO) 10993 standards.[6][7][8] This framework provides a self-validating system to de-risk a novel polymer for clinical translation.
In Vitro Assessment: The First Line of Screening
In vitro assays are rapid, cost-effective, and ethically sound methods for initial biocompatibility screening. They provide crucial information on the potential of a material to cause harm at a cellular level.
-
Cytotoxicity Assays (ISO 10993-5): These assays determine if a material or its extracts have a toxic effect on cells.[8][9] The most common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the polymer.[10][11] A significant reduction in cell viability suggests the presence of leachable toxic components or adverse surface chemistry.[12]
-
Hemocompatibility Assays (ISO 10993-4): For blood-contacting applications, it is critical to assess the polymer's interaction with blood components.[13][14] Key tests include:
-
Hemolysis Assay: This test quantifies the extent of red blood cell lysis caused by the material. A hemolysis percentage below 2% is generally considered non-hemolytic.[15][16]
-
Coagulation and Thrombogenicity Tests: These assays evaluate the polymer's potential to activate the coagulation cascade and induce clot formation.[17]
-
In Vivo Assessment: Evaluating the Host Response
In vivo studies in animal models are essential to understand the complex biological response to an implanted material over time.
-
Implantation Studies (ISO 10993-6): These studies involve implanting the polymer into a relevant tissue site (e.g., subcutaneous or intramuscular) in an animal model.[7][17] The tissue response is evaluated histologically at various time points to assess:
-
Inflammation: The presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) at the implant site.[18][19]
-
Fibrosis: The formation of a fibrous capsule around the implant, which can impact device function.[20]
-
Biodegradation: The rate and byproducts of polymer degradation.[20]
-
Comparative Biocompatibility Profile
This section compares the anticipated biocompatibility of BrPMA-based polymers with that of several widely used biomedical polymers.
This compound (BrPMA)-Based Polymers (Projected Profile)
Given the limited direct data, the biocompatibility of BrPMA-based polymers is projected based on its chemical structure:
-
Cytotoxicity: The polymethacrylamide backbone is generally considered biocompatible. However, the presence of the bromophenyl group could increase hydrophobicity and the potential for leaching of small molecules, which may induce a cytotoxic response. Brominated compounds, while often used as flame retardants, require careful evaluation for their potential toxicity in biomedical applications.[21][22] Rigorous cytotoxicity testing is therefore essential.
-
Hemocompatibility: The surface properties of the polymer will dictate its interaction with blood. Increased hydrophobicity from the bromophenyl group might lead to protein adsorption and platelet adhesion, potentially increasing thrombogenicity.
-
In Vivo Response: The in vivo inflammatory response will depend on the polymer's purity, molecular weight, and degradation products. The presence of bromine could influence the local tissue response, and long-term studies are needed to assess chronic inflammation and fibrous capsule formation.
Alternative Biomedical Polymers
| Polymer | Key Features & Biocompatibility Profile |
| Poly(N-isopropylacrylamide) (PNIPAM) | Thermoresponsive polymer with a lower critical solution temperature (LCST) around 32°C, making it useful for "smart" hydrogels. Generally considered biocompatible, though the monomer is toxic. In vivo studies have shown it to be non-toxic in various applications. |
| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Highly water-soluble, non-immunogenic, and extensively studied as a drug carrier. HPMA-drug conjugates have shown reduced toxicity compared to the free drug and have been evaluated in clinical trials. |
| Poly(lactic-co-glycolic acid) (PLGA) | A biodegradable and biocompatible polyester approved by the FDA for various therapeutic devices.[23][24] It degrades by hydrolysis into lactic acid and glycolic acid, which are metabolized by the body.[25][26] The degradation rate can be tuned by altering the monomer ratio.[27] |
| Polyethylene Glycol (PEG) | A hydrophilic polymer widely used to improve the biocompatibility and circulation time of drugs and nanoparticles (PEGylation).[28][29] It is non-toxic and non-immunogenic, though some studies have reported immune responses to PEGylated materials.[30][31][32] |
Experimental Protocols
The following are detailed protocols for key in vitro biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This protocol assesses the effect of polymer extracts on the metabolic activity of L929 mouse fibroblast cells.
Materials:
-
L929 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Polymer sample and controls (positive and negative)
Procedure:
-
Prepare Polymer Extracts: Incubate the polymer sample in cell culture medium at 37°C for 24 hours to create an extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with the polymer extract. Include wells with fresh medium (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.[33]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[34]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability to below 70% is considered a cytotoxic effect.[10]
Conclusion
The biocompatibility of this compound-based polymers is a critical parameter that must be thoroughly evaluated before their consideration for any biomedical application. While direct experimental data is currently limited, a systematic assessment following ISO 10993 guidelines, including in vitro cytotoxicity and hemocompatibility assays, followed by in vivo implantation studies, will provide the necessary data to establish a comprehensive biocompatibility profile. The comparison with well-characterized polymers such as PNIPAM, HPMA copolymers, PLGA, and PEG provides a valuable benchmark for interpreting these results. The presence of the bromophenyl group necessitates a careful evaluation of its potential effects on toxicity and the inflammatory response. Future research should focus on generating robust biocompatibility data for BrPMA-based polymers to unlock their potential in the development of new and innovative medical devices and drug delivery systems.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromophenyl)methacrylamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Bromophenyl)methacrylamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Core Hazard Assessment: Understanding the “Why”
This compound is a halogenated organic compound that requires careful handling due to its specific toxicological profile.[1][2] Understanding its inherent hazards is the foundation for implementing effective disposal procedures. Mismanagement of this chemical can pose significant risks to personnel and the environment.
Table 1: Hazard Profile of this compound
| Hazard Type | Description | GHS Classification | Primary Sources |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed, potentially causing gastrointestinal irritation.[3] | Category 4 | [3][4] |
| Eye Irritation | Causes serious eye irritation upon contact.[5] | Category 2A | [4][5] |
| Skin Irritation | Can cause skin irritation upon contact.[5] | Category 2 | [5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust.[3][5] | STOT SE, Category 3 | [4][5] |
| Organ Toxicity | May cause damage to organs through a single exposure or through prolonged or repeated exposure.[3][4] | STOT SE, Category 2; STOT RE, Category 2 | [3][4] |
| Environmental Hazard | As a halogenated organic compound, it requires specific disposal to prevent environmental contamination.[1][6] | Not explicitly classified, but best practice dictates containment. | [6][7] |
| Combustion Hazard | Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (e.g., hydrogen bromide).[5][8] | Combustible solid. |[5][8] |
Essential Safety: Personal Protective Equipment (PPE) & Handling
Before handling this compound in any form—pure solid, in solution, or as waste—adherence to proper PPE protocols is non-negotiable.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Remove and wash contaminated gloves before re-use.[8]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8]
The Disposal Workflow: A Validating System
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow diagram illustrates the decision-making and procedural steps required for compliant disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 4.1: Solid Waste Disposal
This includes unused or expired pure chemical, reaction byproducts, or material from spill clean-up.
-
Initial Containment: Do not place solid this compound waste in standard laboratory trash.
-
Waste Collection: Carefully sweep or transfer the solid waste into a designated, sealable, and robust container. This container must be clearly labeled as "Hazardous Waste: Halogenated Organics."[1]
-
Labeling: Affix a hazardous waste tag to the container.[10] List "this compound" and any other chemical constituents. Ensure the label includes the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Accumulation: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), which is typically a secondary containment bin within a fume hood.[11]
-
Final Disposal: Once the container is nearly full (no more than 3/4 capacity) or reaches the accumulation time limit set by your institution, arrange for pickup by your Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[12][11] The ultimate disposal method will be high-temperature incineration at a facility permitted to handle halogenated organic compounds.[6]
Protocol 4.2: Liquid Waste Disposal (Solutions)
This applies to solutions containing dissolved this compound (e.g., from experiments or in solvents like dioxane or DMF).
-
Segregation is Key: Collect this waste in a dedicated, compatible liquid waste container (e.g., a glass bottle for organic solvents).[13] This container must be designated for "Halogenated Organic Solvents."[1]
-
Labeling: The container must be clearly labeled with the names and approximate percentages of all constituents, including the solvent and this compound.[10]
-
Accumulation and Storage: Keep the waste container tightly sealed when not in use and store it in the SAA.[11][13]
-
Pickup and Disposal: Follow the same procedure as for solid waste, arranging for collection by authorized personnel for incineration.[13][14]
Protocol 4.3: Contaminated Labware and Sharps Disposal
This includes items like pipette tips, contaminated gloves, weighing paper, needles, or glassware that cannot be effectively decontaminated.
-
Non-Sharp Items: Disposable items (gloves, weighing paper, pipette tips) that are contaminated should be placed in the designated solid halogenated organic waste container described in Protocol 4.1.
-
Sharp Items: Needles, syringes, or contaminated broken glass must be placed into a dedicated, puncture-resistant sharps container designated for chemically contaminated sharps.[11] This container should also be labeled as containing halogenated waste.
-
Empty Chemical Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as halogenated liquid waste (Protocol 4.2). After rinsing, deface or remove the original label and dispose of the container as regular solid waste, or according to your institution's specific policy for rinsed chemical bottles.[13]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Personnel Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Small Spills (Solid):
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing full PPE, gently sweep up the material to avoid creating dust.[8][9]
-
Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into a sealed container and label it as hazardous waste according to Protocol 4.1.
-
Decontaminate the spill area with an appropriate solvent and washcloths, collecting all materials for disposal.
-
Regulatory Context
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[7][15] Your institution's EHS department is the ultimate authority on specific local, state, and federal compliance requirements. Always consult their guidelines.
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Navigating the Unknown: A Practical Guide to Handling N-(4-Bromophenyl)methacrylamide
For researchers and drug development professionals, the synthesis and application of novel compounds are routine. Yet, with innovation comes the inherent responsibility of ensuring safety, particularly when comprehensive toxicological data is unavailable. N-(4-Bromophenyl)methacrylamide, a compound of interest in various research applications, falls into this category. While specific safety data for this molecule is not extensively documented, a robust safety protocol can be established by leveraging knowledge of its chemical class—methacrylamides—and adhering to fundamental principles of laboratory safety for handling substances of unknown toxicity. This guide provides essential, immediate safety and logistical information to build a framework of confidence and protection in your laboratory.
The Precautionary Principle: Acknowledging the Data Gap
The cornerstone of this guide is the precautionary principle. Given that the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a potentially hazardous substance.[1] This approach necessitates a conservative stance on personal protective equipment (PPE), handling procedures, and disposal methods. We will proceed by assuming the compound may cause skin, eye, and respiratory irritation, and could have other unknown systemic effects.[1]
Essential Protective Measures: Your First Line of Defense
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation.[2] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a secondary layer of protection.[3] Regular glove changes, at least every two hours, are recommended.[4] |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | Prevents incidental contact with the skin on the arms and torso. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood. | Mitigates the risk of inhaling fine particles of the solid compound.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. The container should be clearly labeled with the chemical name and any known hazard warnings.[5] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It is advisable to store it in a designated area for chemicals of unknown toxicity.[2]
Handling and Weighing the Solid Compound
Due to the risk of inhalation, all manipulations of solid this compound should be performed in a certified chemical fume hood.[4] To minimize the generation of airborne dust, consider the following "weighing in a hood" procedure:
-
Tare a sealed container on a balance outside the fume hood.
-
Inside the fume hood, carefully add the desired amount of the compound to the container.
-
Seal the container before removing it from the fume hood to re-weigh.[4]
Preparing Solutions
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. The entire process should be conducted within a chemical fume hood.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
For small spills of the solid, gently cover with a damp inert material to avoid raising dust before collecting it into a sealed container for disposal.[3][6] For liquid spills, use an inert absorbent material.[3] Decontaminate the spill area with a detergent solution followed by water.[4][7] All cleanup materials are considered hazardous waste.[3][4]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
